molecular formula C15H14O2 B1364689 3-[(3-Methylbenzyl)oxy]benzaldehyde CAS No. 590354-44-2

3-[(3-Methylbenzyl)oxy]benzaldehyde

Cat. No.: B1364689
CAS No.: 590354-44-2
M. Wt: 226.27 g/mol
InChI Key: KUBQGVFWIDMJLR-UHFFFAOYSA-N
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Description

3-[(3-Methylbenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(3-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O2/c1-12-4-2-6-14(8-12)11-17-15-7-3-5-13(9-15)10-16/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBQGVFWIDMJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396302
Record name 3-[(3-methylbenzyl)oxy]benzaldehyde
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590354-44-2
Record name 3-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3-methylphenyl)methoxy]benzaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-[(3-Methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 3-[(3-Methylbenzyl)oxy]benzaldehyde, a versatile aromatic aldehyde of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical and physical properties, spectroscopic profile, synthesis, and reactivity, as well as its emerging applications.

Core Chemical and Physical Properties

This compound is a disubstituted aromatic compound featuring a benzaldehyde core with a 3-methylbenzyloxy substituent at the meta-position. This unique arrangement of functional groups—an electrophilic aldehyde and a stable ether linkage—governs its reactivity and makes it a valuable synthetic intermediate.[1][2]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.28 g/mol [1]
CAS Number 590350-87-1[1]
Appearance Not specified, but related compounds are typically colorless to pale yellow liquids or low-melting solids.
Boiling Point Not experimentally determined in the provided sources.
Melting Point Not experimentally determined in the provided sources.
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, diethyl ether, and tetrahydrofuran.[2][3]
Storage Store at 2-8°C under an inert gas.[1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and quality assessment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton (around 9-10 ppm as a singlet), aromatic protons on both rings (in the 6.5-8.5 ppm region), the benzylic methylene protons of the ether linkage (as a singlet), and the methyl group protons (as a singlet around 2.4 ppm).[4][5]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon of the aldehyde group (around 193 ppm).[6] Other signals will correspond to the aromatic carbons and the benzylic and methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1665-1710 cm⁻¹.[4][5] The presence of two bands in the 2695-2830 cm⁻¹ region would further confirm the aldehyde functionality.[4][5] Aromatic C-H stretching vibrations are expected between 3000-3100 cm⁻¹.[5]

Synthesis and Purification

The most common and logical synthetic route to this compound is through a Williamson ether synthesis. This well-established reaction provides a reliable method for forming the ether linkage.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 3-hydroxybenzaldehyde and 3-methylbenzyl chloride.

Materials:

  • 3-Hydroxybenzaldehyde

  • 3-Methylbenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.

  • Addition of Alkylating Agent: While stirring, add 3-methylbenzyl chloride (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.[7]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup R1 3-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (Reflux, 2-8h) R1->Reaction R2 3-Methylbenzyl Chloride R2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetone/DMF (Solvent) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cooling & Filtration Purification Column Chromatography or Distillation Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Diagram 1: General workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its aldehyde functional group, which is a primary site for nucleophilic addition and oxidation reactions.[2] The aromatic rings can undergo electrophilic substitution, and the benzylic ether linkage is generally stable but can be cleaved under harsh conditions.[2]

Reactions of the Aldehyde Group:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-[(3-Methylbenzyl)oxy]benzoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[2]

  • Reduction: The aldehyde is easily reduced to the primary alcohol, {3-[(3-Methylbenzyl)oxy]phenyl}methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2]

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.[2] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is crucial for building more complex molecules.[2]

  • Condensation Reactions: It can participate in various condensation reactions, such as the Wittig reaction to form alkenes or the Knoevenagel condensation, which are valuable for constructing larger molecular frameworks.[8]

  • Schiff Base Formation: The aldehyde readily reacts with primary amines to form Schiff bases (imines), which are common intermediates in the synthesis of various bioactive compounds.[1]

Reactivity_Diagram cluster_products Potential Derivatives Start This compound P1 Carboxylic Acid Start->P1 Oxidation (e.g., KMnO₄) P2 Primary Alcohol Start->P2 Reduction (e.g., NaBH₄) P3 Alkene Start->P3 Wittig Reaction P4 Schiff Base (Imine) Start->P4 Reaction with R-NH₂

Diagram 2: Key reaction pathways for this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances.[1] Its structural features, including the aromatic and ether components, make it a valuable scaffold in medicinal chemistry.[1]

Drug Discovery: The benzyloxybenzaldehyde scaffold is considered a promising framework for drug discovery.[9] Derivatives of this compound have been investigated for their potential as selective inhibitors of enzymes such as aldehyde dehydrogenase 1A3 (ALDH1A3), which is overexpressed in certain types of cancer.[9] The aldehyde functionality allows for modifications to create derivatives with specific biological activities, such as antimicrobial or anti-inflammatory properties.[1] Benzaldehyde itself has been studied as a potential absorption promoter for drugs with low bioavailability.[10]

Organic Synthesis: This compound is a versatile building block for constructing more complex organic molecules.[8] Its ability to undergo a variety of chemical transformations makes it a valuable tool for synthetic chemists in both academic and industrial research.[2][8]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[11][12] Use in a well-ventilated area and avoid contact with skin, eyes, and clothing.[11][12] Wash hands thoroughly after handling.[11][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.[11][14]

References

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An In-Depth Technical Guide to 3-[(3-Methylbenzyl)oxy]benzaldehyde (CAS Number 590354-44-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-[(3-Methylbenzyl)oxy]benzaldehyde, a key organic intermediate. By synthesizing available data and leveraging established principles of organic chemistry, this document offers insights into its properties, synthesis, and potential applications, serving as a valuable resource for professionals in research and development.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 590354-44-2, is an aromatic compound characterized by a benzaldehyde ring substituted with a 3-methylbenzyloxy group at the meta position. This structure combines the reactive aldehyde functionality with a sterically influential and electronically modulating benzyl ether moiety, making it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Estimated)3-Methoxybenzaldehyde (Experimental)3-Hydroxybenzaldehyde (Experimental)
Molecular Formula C₁₅H₁₄O₂C₈H₈O₂C₇H₆O₂
Molecular Weight 226.27 g/mol 136.15 g/mol 122.12 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solidLiquidColorless solid
Boiling Point > 250 °C (estimated)240 °C240 °C
Melting Point Not availableNot applicable106 °C
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, acetone, chlorinated solvents)Miscible with ethanol, etherSoluble in ethanol, ether, acetone

Synthesis and Mechanistic Insights

The primary and most logical synthetic route to this compound is the Williamson ether synthesis . This robust and widely employed method involves the reaction of an alkoxide with a primary alkyl halide.[3] In this case, 3-hydroxybenzaldehyde is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 3-methylbenzyl halide.

Reaction Mechanism: A Self-Validating System

The Williamson ether synthesis proceeds via an SN2 mechanism. The choice of a primary benzylic halide (3-methylbenzyl bromide or chloride) is crucial as it minimizes the competing E2 elimination reaction, which is more prevalent with secondary and tertiary halides.[4] The use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.

Williamson_Ether_Synthesis Reactant1 3-Hydroxybenzaldehyde Phenoxide Phenoxide Intermediate Reactant1->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack Reactant2 3-Methylbenzyl Bromide Reactant2->Product Byproduct Salt (e.g., KBr) + H₂O + CO₂

Caption: Williamson Ether Synthesis Workflow

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for analogous ether syntheses.[5]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (1.5 eq.), and dry dimethylformamide (DMF) (approx. 5-10 mL per gram of 3-hydroxybenzaldehyde).

  • Reaction Initiation: Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the phenoxide.

  • Addition of Alkyl Halide: Slowly add 3-methylbenzyl bromide (1.1 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectral Characterization (Predicted)

While experimental spectra for this compound are not widely published, we can predict the key spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both rings, the benzylic methylene protons, the methyl group protons, and the aldehydic proton.

  • Aldehydic Proton (CHO): A singlet around δ 9.8-10.0 ppm.

  • Aromatic Protons: A complex multiplet pattern in the region of δ 6.9-7.8 ppm. The protons on the benzaldehyde ring will be influenced by both the aldehyde and the ether linkage, while the protons on the 3-methylbenzyl ring will show a pattern characteristic of a 1,3-disubstituted benzene ring.

  • Benzylic Protons (O-CH₂-Ar): A sharp singlet around δ 5.1 ppm.

  • Methyl Protons (CH₃): A singlet around δ 2.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm.[6]

  • Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon bearing the ether linkage (C-O) will be in the more deshielded part of this region.

  • Benzylic Carbon (O-CH₂-Ar): A signal around δ 70 ppm.

  • Methyl Carbon (CH₃): A signal in the upfield region, around δ 21 ppm.

IR Spectroscopy

The infrared spectrum will be characterized by key vibrational frequencies corresponding to the functional groups present.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹.[7]

  • C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C-O-C Stretch (Ether): A characteristic absorption in the region of 1250-1050 cm⁻¹.

  • Aromatic C=C Stretches: Several bands in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Bending: Bands in the 900-675 cm⁻¹ region, indicative of the substitution patterns on the aromatic rings.

Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 226. Key fragmentation patterns would likely involve the cleavage of the benzyl ether bond, leading to fragments corresponding to the 3-methylbenzyl cation (m/z = 105) and the 3-formylphenoxide radical (m/z = 121).

Reactivity, Stability, and Potential Applications

Reactivity Profile

The reactivity of this compound is dominated by its two primary functional groups: the aldehyde and the benzyl ether.

  • Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo a wide range of reactions, including:

    • Oxidation to the corresponding carboxylic acid.

    • Reduction to the corresponding benzyl alcohol.

    • Reductive amination to form substituted amines.

    • Wittig reaction and related olefination reactions to form alkenes.

    • Condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives.[8] Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the resonance stabilization of the carbonyl group by the aromatic ring.[9][10]

  • Benzyl Ether Group: The benzyl ether is a relatively stable protecting group for the hydroxyl functionality. It is stable to a wide range of acidic and basic conditions.[11][12] However, it can be cleaved under specific conditions, most notably through catalytic hydrogenolysis (e.g., H₂/Pd-C), which provides an orthogonal deprotection strategy in multi-step syntheses.

Stability and Storage

Benzyl ethers are known to be thermally stable.[13][14] However, like many aldehydes, this compound may be susceptible to oxidation upon prolonged exposure to air, leading to the formation of the corresponding carboxylic acid. Therefore, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (2-8 °C) to maintain its purity.[1]

Reactivity_Profile Molecule This compound Oxidation Oxidation (e.g., KMnO₄) Molecule->Oxidation Reduction Reduction (e.g., NaBH₄) Molecule->Reduction ReductiveAmination Reductive Amination (Amine, NaBH₃CN) Molecule->ReductiveAmination Wittig Wittig Reaction (Phosphonium Ylide) Molecule->Wittig Condensation Condensation (e.g., R-NH₂) Molecule->Condensation Cleavage Hydrogenolysis (H₂, Pd/C) Molecule->Cleavage CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid Alcohol Alcohol Reduction->Alcohol Amine Amine ReductiveAmination->Amine Alkene Alkene Wittig->Alkene Imine Imine Condensation->Imine Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Cleavage->Hydroxybenzaldehyde

Caption: Reactivity Profile of the Topic Compound

Potential Applications in Drug Discovery and Fine Chemicals

Substituted benzaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals.[15][16] The structural motif of this compound makes it a promising precursor for:

  • Pharmaceuticals: The aldehyde functionality can be elaborated to construct various heterocyclic scaffolds or to introduce pharmacophoric groups. Benzyloxy benzaldehyde derivatives have been investigated for their potential as anticancer and neuroprotective agents.[1]

  • Agrochemicals: Many pesticides and herbicides are derived from complex aromatic structures where substituted benzaldehydes serve as key starting materials.

  • Fragrances and Flavors: While the specific olfactory properties of this compound are not documented, related aromatic aldehydes and ethers are widely used in the fragrance industry.[17]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the functional groups present, the following hazards should be considered:

  • Skin and Eye Irritation: Aromatic aldehydes can be irritating to the skin and eyes.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

  • Toxicity: While specific toxicity data is not available, it is prudent to handle the compound with care, assuming it may be harmful if swallowed or absorbed through the skin.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of a spill, absorb with an inert material and dispose of it as chemical waste.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and material science. Its synthesis via the Williamson ether reaction is straightforward and efficient. While experimental data for this specific compound is limited, its chemical behavior can be reliably predicted based on its constituent functional groups and data from closely related analogs. This guide provides a solid foundation for researchers and developers looking to utilize this compound in their synthetic endeavors.

References

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3-[(3-Methylbenzyl)oxy]benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-[(3-Methylbenzyl)oxy]benzaldehyde for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic ether aldehyde intermediate. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's fundamental physicochemical properties, robust synthetic methodologies, and significant applications in contemporary research. Particular emphasis is placed on the causality behind experimental choices, providing not just protocols but also the scientific rationale that underpins them. This guide synthesizes data from established chemical literature and databases to deliver an authoritative and practical resource for laboratory application.

Introduction: The Significance of Substituted Benzaldehydes

Benzaldehyde and its derivatives are foundational building blocks in organic synthesis, serving as versatile precursors for a multitude of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. The reactivity of the aldehyde functional group, combined with the stability and tunable electronic nature of the aromatic ring, makes them ideal starting materials.

The benzyloxybenzaldehyde scaffold, in particular, has garnered significant interest in medicinal chemistry. The ether linkage provides metabolic stability while the overall structure can be tailored to interact with specific biological targets. Recent studies have highlighted the potential of benzyloxybenzaldehyde derivatives as selective inhibitors of critical enzymes in disease pathways, such as Aldehyde Dehydrogenase 1A3 (ALDH1A3), which is overexpressed in various cancers and contributes to poor treatment outcomes.[1] This guide focuses specifically on the this compound isomer, providing the core technical knowledge required for its synthesis and application in research and development.

Physicochemical Properties and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. The structural features of this compound give rise to a distinct set of physical properties and a predictable spectroscopic fingerprint, which is crucial for reaction monitoring and quality control.

Core Molecular Data

The fundamental properties of the target compound are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂[2][3]
Molecular Weight 226.27 g/mol [2]
IUPAC Name 3-[(3-methylphenyl)methoxy]benzaldehydeN/A
Synonyms 3-((3-Methylbenzyl)oxy)benzaldehydeN/A
Appearance (Expected) Off-white to pale yellow solid or oilInferred
Storage 2-8°C, under inert gas[3]
Expected Spectroscopic Signatures

While a definitive spectrum must be obtained from an experimental sample, the expected spectroscopic data can be reliably predicted based on the molecule's functional groups. This predictive analysis is vital for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly characteristic. Key signals would include:

    • A singlet for the aldehyde proton (-CHO) at ~9.9-10.0 ppm.

    • A singlet for the benzylic protons (-O-CH₂-) around 5.1 ppm.

    • A singlet for the methyl group protons (-CH₃) at approximately 2.4 ppm.

    • A complex series of multiplets in the aromatic region (7.0-7.8 ppm) corresponding to the eight protons on the two distinct benzene rings.

  • ¹³C NMR (Carbon NMR): The carbon spectrum would confirm the carbon framework:

    • A signal for the aldehyde carbonyl carbon at ~192 ppm.

    • Signals for the aromatic carbons, including the ether-linked carbons, in the 110-160 ppm range.

    • A signal for the benzylic carbon (-O-CH₂) around 70 ppm.

    • A signal for the methyl carbon (-CH₃) near 21 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

    • A strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde at ~1700 cm⁻¹.

    • C-H stretching bands for the aromatic rings (~3100-3000 cm⁻¹) and the alkyl groups (~3000-2850 cm⁻¹).[4]

    • A characteristic C-O ether stretching band in the 1250-1050 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. For the 3-[(2-methylbenzyl)oxy]benzaldehyde isomer, the predicted monoisotopic mass is 226.09938 Da.[5] A similar value is expected for the 3-methyl isomer, with the molecular ion peak [M]+ appearing at m/z ≈ 226.10.

Synthesis Protocol and Mechanistic Considerations

The most reliable and widely adopted method for preparing aryl-benzyl ethers like this compound is the Williamson ether synthesis .[2] This reaction is a cornerstone of organic chemistry and proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

The Williamson Ether Synthesis: A Mechanistic Rationale

The reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic benzyl halide.

  • Deprotonation (Nucleophile Formation): The first step is the deprotonation of a phenol (3-hydroxybenzaldehyde) using a suitable base to form a highly reactive phenoxide nucleophile. The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and offers operational simplicity. For less reactive substrates or to drive the reaction to completion, a stronger base like sodium hydride (NaH) may be employed in an anhydrous aprotic solvent.

  • Nucleophilic Attack (Sₙ2 Displacement): The generated phenoxide attacks the benzylic carbon of 3-methylbenzyl halide (e.g., bromide or chloride), displacing the halide leaving group. This step is most efficient with primary halides like benzyl halides, as they are unhindered and not prone to competing elimination reactions.[2]

  • Solvent Choice: The reaction is best conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. These solvents can solvate the cation of the base (e.g., K⁺) but do not solvate the nucleophile, leaving it highly reactive and accelerating the Sₙ2 reaction.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purify Purification reagents Combine 3-hydroxybenzaldehyde, 3-methylbenzyl bromide, K₂CO₃ in DMF setup Equip flask with condenser and stir bar. Purge with N₂. reagents->setup heat Heat reaction mixture to 80-90 °C setup->heat monitor Monitor progress by TLC (e.g., 4-6 hours) heat->monitor quench Cool to RT. Pour into ice-water monitor->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with brine, dry over Na₂SO₄ extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify crude product via flash column chromatography concentrate->purify caption Workflow for the Williamson Ether Synthesis of this compound.

Caption: Workflow for Williamson Ether Synthesis.

Detailed Laboratory Protocol

This protocol is a self-validating system; successful synthesis is confirmed by thin-layer chromatography (TLC) monitoring and final product characterization.

Materials:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • 3-Methylbenzyl bromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde and anhydrous DMF (~0.5 M concentration).

  • Add anhydrous potassium carbonate to the solution.

  • Add 3-methylbenzyl bromide dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 85 °C and maintain for 4-6 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the 3-hydroxybenzaldehyde spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.

Applications in Drug Discovery

The utility of this compound extends beyond its role as a simple intermediate. Its core structure, the benzyloxybenzaldehyde scaffold, is a privileged motif in medicinal chemistry, valued for its synthetic accessibility and favorable drug-like properties.

Scaffold for Selective Enzyme Inhibition

A prime example of its application is in the development of inhibitors for aldehyde dehydrogenase (ALDH) isoforms. The ALDH superfamily plays a crucial role in cellular detoxification by oxidizing aldehydes. The ALDH1A3 isoform is of particular interest as it is overexpressed in cancer stem cells and is linked to chemotherapy resistance.

Research has demonstrated that compounds built upon the benzyloxybenzaldehyde scaffold can be potent and selective inhibitors of ALDH1A3.[1] The aldehyde group can interact with the enzyme's active site, while the benzyloxy portion can be modified to enhance binding affinity and selectivity over other ALDH isoforms.

G Scaffold 3-[(3-Methylbenzyl)oxy] benzaldehyde Scaffold Derivatization Synthetic Modification (e.g., change substituents, convert aldehyde) Scaffold->Derivatization Library Library of Analogs Derivatization->Library Screening Biological Screening (e.g., ALDH1A3 Assay) Library->Screening Hit Potent & Selective ALDH1A3 Inhibitor Screening->Hit caption Role of the scaffold in a drug discovery workflow.

Caption: Drug discovery workflow using the scaffold.

Value in Fragment-Based Drug Design

The molecule's size and functionality also make it a valuable fragment for fragment-based drug design (FBDD). In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then elaborated or linked together to create more potent lead compounds. The benzyloxybenzaldehyde structure provides two aromatic rings and a flexible ether linker, offering multiple points for optimization and growth into a target's binding pocket.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for advanced chemical synthesis and a promising scaffold for the development of targeted therapeutics. Its synthesis via the robust Williamson ether reaction is well-understood and scalable. A thorough understanding of its physicochemical properties and spectroscopic signatures is essential for its effective use in the laboratory. For researchers in drug discovery, the benzyloxybenzaldehyde core represents a validated starting point for designing selective enzyme inhibitors and other novel therapeutic agents.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Benchchem. (n.d.). 2-[(3-Methylbenzyl)oxy]benzaldehyde | 351984-86-6.
  • MySkinRecipes. (n.d.). 3-((2-Methylbenzyl)oxy)benzaldehyde.
  • Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • PubChem. (n.d.). 3-[(3-Methoxybenzyl)oxy]benzaldehyde. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3,5-Dimethoxy-4-[(trimethylsilyl)oxy]benzaldehyde. National Center for Biotechnology Information.
  • Al-Majdoub, Z. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.
  • ResearchGate. (2025). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability.
  • ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom).
  • ChemicalBook. (n.d.). 3-METHOXY-4-[(3-METHYLBENZYL)OXY]BENZALDEHYDE | 292173-01-4.
  • PubChemLite. (n.d.). 3-[(2-methylbenzyl)oxy]benzaldehyde (C15H14O2).

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Spectroscopic Characterization of 3-[(3-Methylbenzyl)oxy]benzaldehyde: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-[(3-Methylbenzyl)oxy]benzaldehyde. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers valuable insights for researchers in compound identification, verification, and quality control.

Introduction: The Structural Significance of this compound

This compound is an aromatic compound featuring a benzaldehyde moiety linked to a 3-methylbenzyl group via an ether linkage. This structure is a valuable intermediate in the synthesis of more complex molecules in pharmaceuticals and materials science.[1][2] Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide will dissect the predicted spectroscopic fingerprint of this molecule.

The synthesis of such diaryl ethers is commonly achieved through methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Proton and Carbon-13 Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of similar structures, including 3-phenoxybenzaldehyde and 3-methylbenzaldehyde.[3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons on both rings, the benzylic protons, and the methyl protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.9 - 10.0Singlet1HAldehydic HThe aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene ring.
~7.2 - 7.6Multiplet8HAromatic HThe aromatic protons of both benzene rings will resonate in this region. The specific splitting patterns will depend on their substitution and coupling with neighboring protons.
~5.1Singlet2HBenzylic CH₂The methylene protons adjacent to the ether oxygen and a benzene ring are expected in this region.
~2.4Singlet3HMethyl CH₃The methyl group protons on the benzyl ring will appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~192Aldehydic C=OThe carbonyl carbon of the aldehyde is significantly deshielded and appears at a characteristic downfield shift.
~158C-O (benzaldehyde ring)The aromatic carbon directly attached to the ether oxygen is deshielded.
~138Quaternary C (methylbenzyl ring)The aromatic carbon attached to the methyl group.
~136Quaternary C (benzaldehyde ring)The aromatic carbon attached to the aldehyde group.
~120 - 135Aromatic CHThe remaining aromatic carbons will resonate in this range.
~70Benzylic CH₂The benzylic carbon is shielded compared to the aromatic carbons.
~21Methyl CH₃The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by the following key absorption bands.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050 - 3000C-H stretchAromatic
~2950 - 2850C-H stretchAliphatic (CH₂ and CH₃)
~2850 and ~2750C-H stretch (Fermi doublets)Aldehyde
~1700C=O stretchAldehyde
~1600 and ~1480C=C stretchAromatic
~1250 and ~1050C-O stretchEther

The presence of a strong absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the aldehyde.[5] The characteristic Fermi doublets for the aldehydic C-H stretch are also expected.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Predicted Molecular Ion Peak

The molecular formula of this compound is C₁₅H₁₄O₂. The predicted exact mass and the molecular ion peak (M⁺) are:

  • Exact Mass: 226.0994 g/mol

  • [M]⁺: m/z = 226

Predicted Fragmentation Pattern

The molecule is expected to undergo characteristic fragmentation upon electron ionization. The most probable fragmentation pathways are illustrated in the diagram below.

fragmentation M [C₁₅H₁₄O₂]⁺˙ m/z = 226 (Molecular Ion) F1 [C₈H₉]⁺ m/z = 105 (3-Methylbenzyl Cation) M->F1 - C₇H₅O radical F2 [C₇H₅O]⁺ m/z = 121 (Benzoyl Cation) M->F2 - C₈H₉ radical F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO

Caption: Predicted major fragmentation pathways of this compound.

The most prominent fragment is expected to be the 3-methylbenzyl cation (m/z = 105) due to the stability of the benzylic carbocation. The benzoyl cation (m/z = 121) resulting from the cleavage of the ether bond is also a likely fragment. Further fragmentation of the benzoyl cation by the loss of carbon monoxide would yield the phenyl cation (m/z = 77).

Conclusion

This predictive guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures, we have constructed a detailed and scientifically grounded forecast of its spectral characteristics. This information serves as a valuable resource for researchers engaged in the synthesis, identification, and analysis of this and related compounds, underscoring the power of predictive spectroscopy in modern chemical research.

References

  • MySkinRecipes. 3-((2-Methylbenzyl)oxy)benzaldehyde. Available at: [Link]

  • MySkinRecipes. 3-((3-Methoxybenzyl)Oxy)Benzaldehyde. Available at: [Link]

  • PubChem. 3-Phenoxybenzaldehyde. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • NIST. Benzaldehyde, 3-methyl-. Available at: [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available at: [Link]

  • Organic Chemistry at CU Boulder. Example 7. Available at: [Link]

  • PubChemLite. 3-[(2-methylbenzyl)oxy]benzaldehyde (C15H14O2). Available at: [Link]

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An In-depth Technical Guide to the Physical Properties of 3-[(3-Methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-[(3-Methylbenzyl)oxy]benzaldehyde is an aromatic aldehyde that holds significant interest for researchers and professionals in drug development and fine chemical synthesis. Its molecular architecture, featuring a benzaldehyde core substituted with a 3-methylbenzyloxy group, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The aldehyde functional group serves as a reactive handle for various chemical transformations, including condensations and reductions, making it a valuable intermediate in the construction of novel bioactive compounds and potential therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to establish its fundamental identity. The molecular structure of this compound consists of a benzaldehyde ring where the hydroxyl group at the meta-position is etherified with a 3-methylbenzyl group.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂[2]
Molecular Weight 226.28 g/mol [2]
CAS Number Not directly available; Isomer 3-((2-Methylbenzyl)oxy)benzaldehyde: 590350-87-1[2]
IUPAC Name 3-[(3-methylphenyl)methoxy]benzaldehyde-

Core Physical Properties: A Comparative Analysis

PropertyThis compound (Predicted/Estimated)3-((2-Methylbenzyl)oxy)benzaldehyde3-[(3-Methoxybenzyl)oxy]benzaldehyde
Molecular Formula C₁₅H₁₄O₂C₁₅H₁₄O₂[2]C₁₅H₁₄O₃[1]
Molecular Weight ~226.28 g/mol 226.28 g/mol [2]242.27 g/mol [1]
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols.Data not availableData not available

Spectroscopic Characterization

Spectroscopic data is paramount for the unambiguous identification and characterization of a chemical compound. While a dedicated full spectrum analysis for this compound is not publicly available, data from its close analog, 3-[(3-Methoxybenzyl)oxy]benzaldehyde, provides a strong predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.9-10.0 ppm), the benzylic protons of the ether linkage (a singlet around 5.1 ppm), the methyl protons on the benzyl ring (a singlet around 2.4 ppm), and a complex pattern of signals in the aromatic region (approximately 6.9-7.8 ppm) corresponding to the protons on both aromatic rings.

  • ¹³C NMR: The carbon NMR spectrum will feature a distinctive signal for the aldehyde carbonyl carbon (in the range of 190-195 ppm). Other key signals will include the benzylic carbon, the methyl carbon, and the various aromatic carbons, with their chemical shifts influenced by the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands:

  • A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.

  • C-H stretching vibrations for the aldehyde proton typically appear as two weak bands between 2700 and 2900 cm⁻¹.

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • C-O-C stretching vibrations for the ether linkage in the region of 1250-1000 cm⁻¹.

  • C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the benzylic ether bond, leading to fragment ions corresponding to the 3-hydroxybenzaldehyde radical cation and the 3-methylbenzyl cation.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • In Case of Contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. It is recommended to store under an inert gas atmosphere at 2-8°C.[2]

Experimental Protocols for Physical Property Determination

The following sections provide detailed, self-validating protocols for the experimental determination of the core physical properties of this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range (typically 0.5-1°C) is characteristic of a pure crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus.

  • Heating: The sample is heated slowly and evenly.

  • Observation: The temperature at which the first liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow A Powder Crystalline Solid B Pack Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Slowly C->D E Record T1 (First Liquid) D->E F Record T2 (All Liquid) E->F G Report Melting Range (T1 - T2) F->G

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Causality: The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is another critical physical constant for characterizing a liquid compound.

Methodology:

  • Sample Preparation: A small volume of the liquid is placed in a micro boiling point tube.

  • Capillary Inversion: A sealed-end capillary tube is inverted and placed inside the boiling point tube.

  • Heating: The apparatus is heated gently in a suitable heating bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the last bubble emerges and the liquid begins to enter the capillary is recorded as the boiling point.

BoilingPointWorkflow A Place Liquid in Tube B Invert Capillary A->B C Heat Gently B->C D Observe Bubble Stream C->D E Remove Heat D->E F Record Temperature at Liquid Entry E->F G Report Boiling Point F->G

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Causality: Understanding a compound's solubility in various solvents is crucial for its application in synthesis, formulation, and biological assays. The principle of "like dissolves like" is a guiding factor, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

  • Sample Addition: A small, accurately weighed amount of the compound is added to a known volume of each solvent in separate vials.

  • Mixing: The vials are agitated (e.g., by vortexing or sonication) to facilitate dissolution.

  • Observation: The solubility is assessed qualitatively (soluble, partially soluble, insoluble) or quantitatively by determining the concentration at which the solute no longer dissolves.

SolubilityWorkflow A Select Solvents of Varying Polarity B Add Weighed Compound to Known Volume of Solvent A->B C Agitate to Dissolve B->C D Observe and Record Solubility C->D

Caption: Workflow for Solubility Determination.

Conclusion

This compound represents a molecule of significant potential for the synthetic chemist and drug discovery scientist. While a complete experimental dataset for its physical properties is not yet publicly available, this guide has provided a thorough compilation of its known chemical identity, predicted properties based on close structural analogs, and robust protocols for their empirical determination. The information contained herein is intended to serve as a valuable resource for researchers, enabling a more informed and efficient utilization of this versatile chemical intermediate.

References

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  • MySkinRecipes. 3-((2-Methylbenzyl)oxy)benzaldehyde. [Link]

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An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-[(3-Methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the aldehyde functional group in 3-[(3-Methylbenzyl)oxy]benzaldehyde. This molecule serves as a versatile intermediate in the synthesis of fine chemicals, fragrances, and pharmacologically active compounds, particularly in the development of novel therapeutics.[1][2] The strategic placement of the 3-methylbenzyl ether at the meta-position influences the electronic properties and steric accessibility of the aldehyde, creating a unique reactivity profile. This document offers field-proven insights into its synthesis and core transformations—oxidation, reduction, and various nucleophilic additions—supported by detailed mechanistic discussions, step-by-step experimental protocols, and practical considerations for researchers in organic synthesis and drug development.

Introduction: Structural Features and Synthetic Significance

This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted with a 3-methylbenzyloxy group. This structural arrangement imparts a distinct chemical profile, making it a valuable precursor in advanced organic synthesis.

  • The Aldehyde Group (-CHO): As the primary site of reactivity, the electrophilic carbonyl carbon is susceptible to a wide range of transformations, including oxidation, reduction, and nucleophilic attack. This functionality is a gateway to numerous molecular classes, such as carboxylic acids, primary alcohols, imines, and complex heterocyclic systems.

  • The Ether Linkage (-O-CH₂-): The benzylic ether bond is generally stable under many reaction conditions but can be cleaved under specific reductive or acidic protocols. This offers an additional layer of synthetic versatility, allowing for potential deprotection to reveal a phenolic hydroxyl group.

  • Aromatic Rings: The two phenyl rings provide a scaffold for further functionalization, although their reactivity is modulated by the existing substituents.

The interplay between the electron-withdrawing nature of the aldehyde and the electronic effects of the meta-substituted benzyloxy group governs the overall reactivity. Aromatic aldehydes like this compound are generally less reactive towards nucleophiles than their aliphatic counterparts due to the resonance stabilization of the benzene ring, which reduces the electrophilicity of the carbonyl carbon.[3][4]

Synthesis of the Core Scaffold

The most reliable and widely adopted method for the synthesis of this compound is the Williamson Ether Synthesis . This robust Sₙ2 reaction provides a straightforward route to forming the key ether linkage.

Mechanism of Williamson Ether Synthesis

The synthesis proceeds in two primary steps:

  • Deprotonation: A base is used to deprotonate the acidic hydroxyl group of 3-hydroxybenzaldehyde, forming a nucleophilic phenoxide ion.

  • Nucleophilic Substitution (Sₙ2): The generated phenoxide attacks the electrophilic benzylic carbon of 3-methylbenzyl halide, displacing the halide leaving group to form the ether bond.[5][6]

For this reaction to be efficient, a primary alkyl halide (like 3-methylbenzyl bromide) is crucial to minimize competing elimination reactions that are prevalent with secondary and tertiary halides.[6]

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-Hydroxybenzaldehyde

  • 3-Methylbenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 3-methylbenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to 80°C and maintain stirring for 6-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.

Core Reactivity of the Aldehyde Group

The aldehyde functionality is the epicenter of the molecule's reactivity, participating in a host of synthetically valuable transformations.

Oxidation to Carboxylic Acid

Aromatic aldehydes are readily oxidized to their corresponding carboxylic acids. This transformation is fundamental for accessing key intermediates in pharmaceutical synthesis. A highly effective method involves the use of potassium permanganate (KMnO₄) under phase-transfer catalysis, which allows the reaction to proceed efficiently in non-polar solvents.[1][7]

Causality Behind Experimental Choice: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) is critical. It transports the permanganate ion from the aqueous phase into the organic phase where the aldehyde is dissolved, dramatically accelerating the reaction rate in a heterogeneous system.[8]

Oxidation_Reaction Reactant This compound C₁₅H₁₄O₂ Product 3-[(3-Methylbenzyl)oxy]benzoic Acid C₁₅H₁₄O₃ Reactant->Product  KMnO₄, Phase-Transfer Catalyst  Toluene/Water, 30 min  

Caption: Oxidation of the aldehyde to a carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene

  • 10% Sodium bicarbonate solution

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve this compound (0.1 mol) and the phase-transfer catalyst (0.01 mol) in 50 mL of toluene.[1]

  • Prepare a solution of KMnO₄ (0.5 mol) in 50 mL of water and add it to the organic solution.

  • Stir the biphasic mixture vigorously at room temperature for approximately 30 minutes. Monitor the disappearance of the purple permanganate color.[1]

  • Once the reaction is complete, extract the organic layer with diethyl ether.

  • Extract the combined organic layers with a 10% sodium bicarbonate solution to convert the carboxylic acid to its water-soluble sodium salt.

  • Separate the aqueous layer and acidify it carefully with concentrated HCl until a white precipitate forms.[1]

  • Collect the solid product, 3-[(3-Methylbenzyl)oxy]benzoic acid, by vacuum filtration, wash with cold water, and dry.

Reduction to Primary Alcohol

The reduction of the aldehyde to a primary alcohol is a common and high-yielding transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its selectivity and mild reaction conditions.

Causality Behind Experimental Choice: NaBH₄ is preferred over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) because it is highly selective for aldehydes and ketones and is compatible with protic solvents like ethanol or methanol.[2] LiAlH₄, being much more reactive, would require anhydrous conditions and could potentially cleave the ether linkage under harsh workup conditions.

Reduction_Reaction Reactant This compound C₁₅H₁₄O₂ Product (3-[(3-Methylbenzyl)oxy]phenyl)methanol C₁₅H₁₆O₂ Reactant->Product  1. NaBH₄, Ethanol, RT  2. H₂O workup  

Caption: Reduction of the aldehyde to a primary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the ethanol under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the product, (3-[(3-Methylbenzyl)oxy]phenyl)methanol.[9]

Nucleophilic Addition and Condensation Reactions

The electrophilic carbonyl carbon is a prime target for a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

This condensation reaction with active methylene compounds, such as malononitrile, is a powerful method for forming C=C bonds. The reaction is typically base-catalyzed and proceeds via a nucleophilic addition followed by dehydration.[10] Environmentally benign methods using water as a solvent or solvent-free grinding have proven effective.[10][11]

Materials:

  • This compound

  • Malononitrile

  • Ammonium acetate (catalyst)

  • Ethanol or Water

Procedure:

  • In a flask, mix this compound (1.0 eq) and malononitrile (1.1 eq).[12]

  • Add a catalytic amount of ammonium acetate.

  • The reaction can be performed by either: a) Refluxing in water or ethanol for 1-3 hours.[11] b) Grinding the reactants together at room temperature for 5-15 minutes in a solvent-free approach.[10]

  • Monitor the reaction by TLC.

  • After completion, if in a solvent, cool the mixture to induce crystallization. If solvent-free, add a minimal amount of cold ethanol.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to yield 2-(3-((3-methylbenzyl)oxy)benzylidene)malononitrile.

The reaction with primary amines, such as aniline, yields Schiff bases (or imines). This condensation is typically carried out in an alcohol solvent and is often acid-catalyzed. The reaction is reversible and driven to completion by the removal of water.

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalytic)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.[13]

  • Add aniline (1.0 eq) followed by a few drops of glacial acetic acid.

  • Stir the mixture at room temperature or with gentle heating for 2-4 hours.[13]

  • The product often precipitates from the solution upon cooling.

  • Collect the crystalline solid by vacuum filtration and recrystallize from ethanol to obtain the pure Schiff base, N-(3-((3-methylbenzyl)oxy)benzylidene)aniline.[13][14]

Synthetic Strategy: The Role of Protecting Groups

In multi-step syntheses where other functional groups in the molecule need to be manipulated with reagents that would also react with the aldehyde (e.g., Grignard reagents, organolithiums), the aldehyde must be temporarily "masked" or protected.

Causality Behind Experimental Choice: The most common and effective protecting group for aldehydes is a cyclic acetal, formed by reacting the aldehyde with a diol (like ethylene glycol) under acidic catalysis.[15] Acetals are stable to strong bases, nucleophiles, and hydrides but are easily removed by aqueous acid hydrolysis, making them ideal for this purpose.[16] This orthogonal strategy allows for selective reactions elsewhere in the molecule.[17]

Protection_Strategy Aldehyde Aldehyde Acetal Protected Aldehyde (Cyclic Acetal) Aldehyde->Acetal  Protection    Ethylene Glycol, H⁺   Modified_Molecule Molecule with Further Modifications Acetal->Modified_Molecule  Reaction at another site    (e.g., Grignard)   Final_Product Deprotected Aldehyde Modified_Molecule->Final_Product  Deprotection    H₃O⁺  

Caption: General workflow for aldehyde protection strategy.

Applications in Medicinal Chemistry

Derivatives of benzyloxybenzaldehydes are recognized as promising scaffolds in drug discovery. Notably, they have been investigated as selective inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[18][19] This enzyme is overexpressed in various cancer stem cells and is linked to chemoresistance, making it a critical therapeutic target.[18] The this compound scaffold provides a key structural motif for designing potent and selective ALDH1A3 inhibitors, which could lead to new therapeutic interventions in oncology.[19][20]

Spectroscopic and Physical Data

While a dedicated experimental spectrum for this compound is not widely published, its characteristics can be reliably predicted based on closely related analogs like 3-methylbenzaldehyde and 3-methoxybenzaldehyde.

PropertyPredicted/Analog DataSource
Molecular Formula C₁₅H₁₄O₂-
Molecular Weight 226.27 g/mol -
¹H NMR (Aldehyde-H) δ ≈ 9.9-10.0 ppm (singlet)[21]
¹³C NMR (Aldehyde-C) δ ≈ 192-193 ppm[21]
¹³C NMR (Ether-CH₂) δ ≈ 69-71 ppm-
IR (C=O stretch) ≈ 1690-1705 cm⁻¹-

Note: NMR chemical shifts are referenced against TMS and may vary slightly depending on the solvent used.

Conclusion

This compound is a synthetically valuable intermediate whose reactivity is dominated by its aldehyde functional group. A firm understanding of its synthesis via the Williamson ether synthesis and its subsequent transformations—including oxidation, reduction, and nucleophilic additions—is essential for its effective utilization in research and development. The principles and protocols outlined in this guide provide a robust framework for scientists and researchers to leverage this versatile molecule in the creation of complex chemical entities for the pharmaceutical and fine chemical industries. The demonstrated potential of the benzyloxybenzaldehyde scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies, underscores the continued importance of exploring its rich chemical landscape.[18]

References

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  • (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research.
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  • (n.d.). An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. Benchchem.
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  • (2025). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
  • Liu, X. (2024). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. KPU Pressbooks.
  • (2019). 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts.
  • (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
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  • (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available from: [Link]

  • (2020). Preparation of SchiffBase(BenzalAniline). YouTube.
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  • (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • (2018). Williamson Ether Synthesis. YouTube.
  • (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. JoVE.
  • (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journals.
  • (n.d.). 8. Wittig Reaction. University of Missouri – Kansas City.
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A Technical Guide to the Aromatic Ring Reactivity of 3-[(3-Methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3-Methylbenzyl)oxy]benzaldehyde is a bi-aromatic molecule of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex organic structures.[1] Its utility stems from the distinct reactivity profiles of its two aromatic rings, which are influenced by a combination of activating and deactivating substituents. This guide provides an in-depth analysis of the factors governing the aromatic ring reactivity of this compound, offering predictive insights into its behavior in electrophilic and nucleophilic aromatic substitution reactions. A thorough understanding of these principles is critical for the rational design of synthetic routes and the development of novel molecular entities.

The structure of this compound presents two key arenas for aromatic substitution:

  • Ring A: A benzaldehyde ring substituted with a benzyloxy group at the meta position.

  • Ring B: A toluene ring (as part of the benzyl group) linked via an ether oxygen.

This guide will dissect the electronic and steric influences of the formyl (-CHO), benzyloxy (-OCH₂Ph), and methyl (-CH₃) groups on the reactivity and regioselectivity of each ring.

Analysis of Substituent Effects on Aromatic Ring Reactivity

The reactivity of an aromatic ring towards electrophilic attack is fundamentally governed by the electron density of the π-system.[2] Substituents that donate electron density into the ring are termed "activating groups" and increase the rate of electrophilic aromatic substitution (EAS), while those that withdraw electron density are "deactivating groups" and slow the reaction down.[3]

Ring A: The 3-(Benzyloxy)benzaldehyde Moiety

This ring is disubstituted with two groups that exert opposing electronic effects:

  • Formyl Group (-CHO): The carbonyl group is a powerful electron-withdrawing group due to both induction and resonance.[2] This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[4] The formyl group is a strong deactivating, meta-directing group .[5]

  • Benzyloxy Group (-OCH₂-Ring B): The ether oxygen possesses lone pairs of electrons that can be donated into the aromatic ring through resonance, a +M effect. This electron donation increases the nucleophilicity of the ring.[4] While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is generally dominant in directing the position of substitution. Therefore, the benzyloxy group is an activating, ortho, para-directing group .[5]

The overall reactivity of Ring A is a balance of these two opposing forces. The strong deactivation by the formyl group will dominate, making Ring A significantly less reactive than benzene. However, the activating benzyloxy group will direct incoming electrophiles to positions ortho and para to itself.

Ring B: The 3-Methylbenzyl Moiety

This ring is influenced by two substituents:

  • Methyl Group (-CH₃): Alkyl groups are weakly electron-donating through an inductive effect (+I).[3] This modest increase in electron density makes the ring more nucleophilic than benzene. The methyl group is a weakly activating, ortho, para-directing group .[6]

  • Alkoxy Linkage (-CH₂O-Ring A): The methylene group attached to the ether oxygen insulates Ring B from the direct electronic effects of the benzaldehyde moiety. The primary influence is the weak inductive effect of the CH₂O- group.

Predicting Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents on each ring determine the position of electrophilic attack.

Reactivity of Ring A

The directing effects on Ring A are in conflict. The benzyloxy group directs ortho and para, while the formyl group directs meta. Let's analyze the positions relative to both groups:

  • Position 2: Ortho to the benzyloxy group and ortho to the formyl group. The benzyloxy group activates this position, while the formyl group deactivates it.

  • Position 4: Para to the benzyloxy group and ortho to the formyl group. The benzyloxy group strongly activates this position.

  • Position 5: Meta to the benzyloxy group and meta to the formyl group. This is the position directed by the formyl group.

  • Position 6: Ortho to the benzyloxy group and para to the formyl group. The benzyloxy group activates this position.

In cases of competing directing effects, the more strongly activating group typically governs the regioselectivity.[4] Therefore, the benzyloxy group will be the dominant directing group . Electrophilic substitution is most likely to occur at the positions ortho and para to the benzyloxy group. Of these, the para position (Position 4) is often favored due to reduced steric hindrance compared to the ortho positions.

Reactivity of Ring B

The methyl group on Ring B is an ortho, para-director. The positions available for substitution are:

  • Position 2': Ortho to the methyl group.

  • Position 4': Para to the methyl group.

  • Position 6': Ortho to the methyl group.

All three positions are activated by the methyl group. However, steric hindrance from the bulky benzyloxy linkage may influence the distribution of ortho and para products.

Overall Reactivity: Ring A vs. Ring B

When this compound is subjected to electrophilic substitution, the reaction will preferentially occur on the more activated ring.

  • Ring A is strongly deactivated by the formyl group.

  • Ring B is weakly activated by the methyl group.

Therefore, it is predicted that electrophilic aromatic substitution will occur predominantly on Ring B .

Experimental Protocols for Electrophilic Aromatic Substitution

The following are representative protocols for common EAS reactions, adapted for this compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto an aromatic ring.

Protocol:

  • Dissolve this compound in a suitable solvent such as glacial acetic acid or dichloromethane in a flask cooled in an ice bath.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.[7]

  • Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expected Outcome: The major products will be the isomers of 3-[(3-methyl-x-nitrobenzyl)oxy]benzaldehyde, with substitution occurring at the 2', 4', and 6' positions of Ring B.

Halogenation (Bromination)

Bromination introduces a bromine atom (-Br) onto an aromatic ring.

Protocol:

  • Dissolve this compound in a non-polar solvent like carbon tetrachloride or dichloromethane.

  • Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[8]

  • Slowly add a solution of bromine (Br₂) in the same solvent, keeping the reaction mixture protected from light.

  • Stir at room temperature and monitor the reaction by TLC.

  • After the reaction is complete, quench with a solution of sodium thiosulfate to remove excess bromine.

  • Work up the reaction as described for nitration and purify the product by chromatography.

Expected Outcome: The primary products will be the isomers of 3-[(3-methyl-x-bromobenzyl)oxy]benzaldehyde.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is generally less common than EAS and typically requires a strongly electron-withdrawing group on the aromatic ring and a good leaving group.[9]

In the case of this compound, neither ring is particularly well-suited for NAS under standard conditions. Ring B, being electron-rich, is highly unlikely to undergo NAS. Ring A possesses the deactivating formyl group, which could potentially facilitate NAS if a good leaving group (like a halogen) were present at a position ortho or para to the formyl group.[10] However, in the parent molecule, there is no suitable leaving group.

Therefore, nucleophilic aromatic substitution is not a favored reaction pathway for this compound without further modification of the molecule.

Summary of Predicted Reactivity

RingSubstituentsOverall Effect on EASPredicted Major EAS ProductsLikelihood of NAS
A -CHO (meta-directing, deactivating)-OCH₂Ph (ortho, para-directing, activating)DeactivatedMinor products, substitution at C4Low
B -CH₃ (ortho, para-directing, activating)-CH₂O- (weakly deactivating)ActivatedMajor products, substitution at C2', C4', C6'Very Low

Conclusion

The aromatic ring reactivity of this compound is a nuanced interplay of activating and deactivating substituent effects. The presence of the electron-donating methyl group on Ring B renders it significantly more susceptible to electrophilic attack than the electron-deficient Ring A, which is strongly deactivated by the formyl group. This differential reactivity allows for selective functionalization of Ring B under typical electrophilic aromatic substitution conditions. A comprehensive understanding of these electronic influences is paramount for chemists aiming to utilize this versatile building block in the synthesis of more complex and functionally diverse molecules.

References

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3-[(3-Methylbenzyl)oxy]benzaldehyde: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-[(3-Methylbenzyl)oxy]benzaldehyde is a bifunctional aromatic building block possessing significant strategic value in modern organic synthesis. Its structure, featuring a reactive aldehyde "handle" and a stable, yet readily cleavable, 3-methylbenzyl ether, makes it an ideal intermediate for the construction of complex molecular architectures. The ether moiety serves as a robust protecting group for the phenolic oxygen, allowing for diverse chemical transformations to be performed at the aldehyde site. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of this compound, with a focus on field-proven insights and detailed experimental protocols to empower researchers in pharmaceutical and materials science.

Physicochemical and Spectroscopic Profile

While a unique CAS number is not broadly indexed for this specific isomer, its fundamental properties can be reliably established. The 3-methylbenzyl ether serves as a protecting group for 3-hydroxybenzaldehyde, imparting increased lipophilicity and stability under various reaction conditions.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 3-{[(3-methylphenyl)methyl]oxy}benzaldehyde N/A
Molecular Formula C₁₅H₁₄O₂ [1][2]
Molecular Weight 226.28 g/mol [1][2]
Appearance Expected to be a colorless to pale yellow oil or low-melting solid N/A

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone); Insoluble in water | N/A |

Table 2: Predicted Spectroscopic Data

Type Predicted Characteristic Peaks
¹H NMR δ 9.9-10.1 (s, 1H, -CHO), 7.1-7.8 (m, 8H, Ar-H), 5.1-5.2 (s, 2H, -OCH₂Ar), 2.3-2.4 (s, 3H, Ar-CH₃)
¹³C NMR δ ~192 (C=O), ~159 (C-O), ~138 (Ar-C), ~136 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~125 (Ar-CH), ~122 (Ar-CH), ~115 (Ar-CH), ~70 (-OCH₂-), ~21 (-CH₃)
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2820, 2720 (Aldehyde C-H), ~1700 (Ar C=O stretch), ~1580, 1480 (Ar C=C), ~1250 (Aryl ether C-O)

| MS (EI) | m/z 226 (M⁺), 105 (C₇H₅O⁺), 91 (C₇H₇⁺) |

Synthesis of the Building Block: The Williamson Etherification

The most reliable and widely adopted method for preparing aryl benzyl ethers is the Williamson ether synthesis.[3] This reaction proceeds via an Sₙ2 mechanism, where a phenoxide nucleophile displaces a halide from a benzylic electrophile.[4] The synthesis of this compound is efficiently achieved by reacting 3-hydroxybenzaldehyde with 3-methylbenzyl chloride or bromide.

Causality of Experimental Design
  • Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base, ideal for deprotonating the phenolic hydroxyl of 3-hydroxybenzaldehyde without being aggressive towards the aldehyde functionality.[5] Stronger bases like sodium hydride (NaH) could potentially lead to side reactions, such as Cannizzaro-type processes, especially at elevated temperatures.

  • Solvent System: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is selected to dissolve the ionic intermediates (phenoxide and carbonate) and the organic reactants, facilitating the Sₙ2 reaction.

  • Electrophile: 3-Methylbenzyl bromide is an excellent electrophile for this Sₙ2 reaction. As a primary benzylic halide, it reacts readily with nucleophiles with a low propensity for competing elimination reactions.[3]

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a similar Williamson ether synthesis.[5]

  • Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol, 1.0 equiv) and potassium carbonate (13.6 g, 98.3 mmol, 1.2 equiv).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: Stir the suspension for 10 minutes at room temperature. Add 3-methylbenzyl bromide (16.6 g, 89.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite®, washing the filter cake with ethyl acetate (2 x 30 mL).

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in 150 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, water (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent on a rotary evaporator. The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient, e.g., 9:1) to yield this compound as a pure compound.

Synthetic Workflow Diagram

G R1 3-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis Reflux, 4-6h R1->Reaction R2 3-Methylbenzyl Bromide R2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Product This compound Reaction->Product Byproduct KBr + KHCO₃ Reaction->Byproduct

Caption: Workflow for the synthesis of the title compound.

Core Applications in Multi-Step Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde can undergo a wide array of transformations while the ether remains intact, or the ether can be cleaved to reveal the phenol at a later stage.

The Aldehyde as a Versatile Synthetic Handle

The aldehyde group is a cornerstone of C-C and C-N bond formation. It readily participates in:

  • Reductive Amination: To form secondary and tertiary amines, crucial scaffolds in many pharmaceutical agents.

  • Wittig Reaction: To generate alkenes with high stereocontrol.

  • Aldol and Knoevenagel Condensations: To build molecular complexity and form α,β-unsaturated systems.[6]

  • Grignard and Organolithium Additions: To produce secondary alcohols.

Case Study: A Precursor for Bioactive Molecules

Aryl aldehydes containing an ether linkage are key intermediates in the synthesis of valuable agrochemicals, particularly pyrethroid insecticides.[7] For example, 3-phenoxybenzaldehyde is a direct precursor to Cypermethrin.[8] Our title compound is a structural analog and can be employed in a similar fashion to generate novel, potentially bioactive compounds.

A key transformation in this pathway is the formation of a cyanohydrin, which is subsequently esterified. This two-step, one-pot process highlights the utility of the aldehyde group.

G Start This compound Step1 Nucleophilic Addition Start->Step1 NaCN NaCN NaCN->Step1 AcylChloride R-COCl (e.g., DV-acyl chloride) Step2 Esterification (Acylation) AcylChloride->Step2 Intermediate Cyanohydrin Intermediate Step1->Intermediate Intermediate->Step2 Product Cyanohydrin Ester (Bioactive Target Scaffold) Step2->Product

Caption: Reaction pathway for converting the aldehyde to a complex ester.

Strategic Considerations: The 3-Methylbenzyl Ether

The choice of a protecting group is a critical decision in synthesis design. The benzyl ether, and by extension the 3-methylbenzyl ether, offers a robust and reliable option for masking phenolic hydroxyls.[9]

Rationale for Use
  • Stability: Benzyl ethers are stable across a wide pH range and are resistant to many classes of reagents, including mild oxidants, reductants (e.g., LiAlH₄, NaBH₄), and organometallic reagents.[10] This stability allows for extensive modification of other parts of the molecule, such as the aldehyde group.

  • Orthogonality: The deprotection conditions for benzyl ethers are highly specific and generally do not interfere with other common functional groups like esters, amides, or aliphatic ethers.

Deprotection Strategies

The primary method for cleaving a benzyl ether is catalytic hydrogenation. This is a mild and high-yielding procedure that liberates the free phenol and produces toluene (or 3-methyltoluene in this case) as a volatile, easily removable byproduct.[9]

  • Standard Conditions: H₂ (1 atm), Palladium on Carbon (Pd/C, 5-10 mol%), in a solvent like ethanol or ethyl acetate at room temperature.

  • Alternative (Non-Reductive) Cleavage: For substrates with other reducible groups (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenation is unsuitable. In such cases, strong Lewis acids (e.g., BCl₃, BBr₃) or certain oxidizing agents can be used, although these conditions are harsher and less chemoselective.[5][11]

Conclusion

This compound is a highly valuable, yet underutilized, building block in organic synthesis. It provides a stable platform for complex synthetic sequences by combining the versatile reactivity of an aromatic aldehyde with the robust protection offered by a benzyl-type ether. The straightforward synthesis and the specific, mild deprotection protocols make it a strategic choice for medicinal chemists and materials scientists aiming to construct sophisticated molecular targets. This guide provides the foundational knowledge and practical protocols necessary to confidently incorporate this reagent into advanced synthetic programs.

References

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A Technical Guide to the Medicinal Chemistry Potential of 3-[(3-Methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation in drug discovery. Benzaldehyde and its derivatives have long been recognized as privileged structures, serving as versatile intermediates in the synthesis of a wide array of therapeutic agents.[1][2][3] The introduction of a benzyl ether linkage adds a layer of complexity and potential, offering unique physicochemical properties and opportunities for molecular interactions within biological systems.[4][5] This guide provides an in-depth technical exploration of 3-[(3-Methylbenzyl)oxy]benzaldehyde, a compound at the intersection of these two important chemical classes. While direct biological data on this specific molecule is nascent, this document will elucidate its potential applications by examining its structural features, established synthesis protocols, and the known bioactivities of closely related analogues. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective on the prospective therapeutic avenues for this promising compound.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a potential drug candidate. These properties influence its synthesis, formulation, and pharmacokinetic profile.

Predicted Physicochemical Properties

While experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and comparison with similar compounds like 3-[(3-Methoxybenzyl)oxy]benzaldehyde and 3-((3-Fluorobenzyl)oxy)benzaldehyde.[6][7]

PropertyPredicted Value/RangeSignificance in Drug Discovery
Molecular Formula C₁₅H₁₄O₂Influences molecular weight and elemental composition.
Molecular Weight ~226.27 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
XLogP3 ~3.5-4.0Indicates moderate lipophilicity, suggesting good membrane permeability.
Hydrogen Bond Donors 0Lack of H-bond donors can enhance membrane transport.
Hydrogen Bond Acceptors 2 (ether and aldehyde oxygens)Provides potential for specific interactions with biological targets.
Rotatable Bonds 4Offers conformational flexibility to adapt to binding sites.
Synthesis via Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[8][9] This robust SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[9]

Conceptual Synthesis Workflow:

G cluster_reactants Reactants cluster_process Reaction Conditions Reactant1 3-Hydroxybenzaldehyde Deprotonation Reactant1->Deprotonation Deprotonation Reactant2 3-Methylbenzyl Bromide Nucleophilic_Attack Reactant2->Nucleophilic_Attack Base Base (e.g., K₂CO₃, NaH) Base->Deprotonation Solvent Solvent (e.g., DMF, Acetone) Solvent->Nucleophilic_Attack Product This compound Deprotonation->Nucleophilic_Attack Phenoxide Intermediate Nucleophilic_Attack->Product SN2 Reaction caption Williamson Ether Synthesis Workflow

Caption: General workflow for the Williamson ether synthesis.

Detailed Experimental Protocol:

  • Deprotonation of 3-Hydroxybenzaldehyde:

    • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base (1.1-1.5 eq). Potassium carbonate (K₂CO₃) is a commonly used mild base, while sodium hydride (NaH) can be employed for a more rapid reaction.

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide intermediate. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.[8][9]

  • Nucleophilic Substitution:

    • To the solution containing the phenoxide, add 3-methylbenzyl bromide (1.0-1.2 eq) dropwise.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Potential Medicinal Chemistry Applications

The chemical architecture of this compound, featuring a reactive aldehyde, a flexible benzyl ether linkage, and two aromatic rings, suggests a multitude of potential applications in medicinal chemistry. The aldehyde group serves as a versatile handle for derivatization, while the overall structure can be seen as a scaffold for targeting various biological systems.

Antimicrobial Agents

Benzaldehyde and its derivatives have demonstrated a range of antimicrobial activities.[10][11] The aldehyde functionality can react with biological nucleophiles such as amino and sulfhydryl groups in proteins and enzymes, potentially disrupting microbial function.

Hypothesized Mechanism of Action:

G Compound This compound Microbe Microbial Cell Compound->Microbe Cellular Uptake Protein Essential Microbial Protein (e.g., enzyme with Cys/Lys residue) Compound->Protein Covalent modification of nucleophilic residues (Schiff base formation) Microbe->Protein Inactivation Protein Inactivation Protein->Inactivation Conformational Change / Active Site Blockage CellDeath Inhibition of Growth / Cell Death Inactivation->CellDeath caption Hypothetical Antimicrobial Mechanism

Caption: Potential mechanism of antimicrobial action.

Proposed Experimental Evaluation:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Agents

The parent compound, 3-hydroxybenzaldehyde, has been shown to possess vasculoprotective effects by reducing inflammation in endothelial cells.[12][13] It is plausible that this compound could exhibit similar or enhanced anti-inflammatory properties.

Proposed Experimental Evaluation:

  • Nitric Oxide (NO) Inhibition Assay in Macrophages:

    • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

    • After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • A reduction in nitrite levels compared to the LPS-treated control would indicate anti-inflammatory activity.

Anticancer Agents

Benzimidazole derivatives synthesized from substituted benzaldehydes have shown promising anticancer activity.[14] The aldehyde group of this compound can be readily converted into various heterocyclic systems, including benzimidazoles, which are known to interact with biological targets implicated in cancer.

Proposed Synthetic Derivatization and Evaluation:

  • Synthesis of Benzimidazole Derivatives:

    • React this compound with an o-phenylenediamine derivative in the presence of an oxidizing agent (e.g., sodium metabisulfite) to yield the corresponding benzimidazole.

    • Purify the resulting compounds by recrystallization or column chromatography.

  • In Vitro Cytotoxicity Assay:

    • Culture various human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates.

    • Treat the cells with a range of concentrations of the synthesized benzimidazole derivatives for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound to determine its cytotoxic potency.

Future Directions and Conclusion

This compound represents a largely unexplored molecule with significant potential in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its aldehyde group make it an attractive starting point for the development of novel therapeutic agents. The structural motifs present in this compound suggest promising avenues for investigation in the fields of antimicrobial, anti-inflammatory, and anticancer drug discovery.

The experimental protocols outlined in this guide provide a clear and scientifically rigorous framework for initiating the biological evaluation of this compound and its derivatives. Further studies, including structure-activity relationship (SAR) investigations, in vivo efficacy studies, and pharmacokinetic profiling, will be essential to fully realize the therapeutic potential of this promising scaffold. The insights provided herein are intended to catalyze further research and development efforts, ultimately contributing to the discovery of new and effective medicines.

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Unlocking Therapeutic Potential: A Technical Guide to the Structure-Activity Relationship (SAR) of Benzyloxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzyloxybenzaldehyde Scaffold - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, diverse biological targets – is a cornerstone of efficient drug discovery. The benzyloxybenzaldehyde moiety has emerged as one such scaffold, demonstrating a remarkable versatility that has led to the development of derivatives with a wide spectrum of biological activities. These activities span from anticancer and antimicrobial to more specific enzyme inhibition, highlighting the scaffold's potential as a foundational element for novel therapeutics.

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzyloxybenzaldehyde derivatives. Moving beyond a mere cataloging of compounds and their activities, we will dissect the causal relationships between specific structural modifications and their impact on biological outcomes. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rational design and optimization of benzyloxybenzaldehyde-based drug candidates. The principles and methodologies discussed herein are designed to be self-validating, providing a robust framework for advancing research in this promising area of medicinal chemistry.

Core Rationale: Why Benzyloxybenzaldehyde?

The therapeutic promise of the benzyloxybenzaldehyde core lies in its unique combination of structural features. The benzaldehyde component provides a reactive "handle" for further chemical modifications and can participate in crucial interactions with biological targets. The flexible benzyloxy group allows for the exploration of a large chemical space, enabling the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. This inherent adaptability makes the scaffold an excellent starting point for SAR studies, a critical component of modern drug discovery that links a molecule's chemical structure to its biological activity.[1][2][3][4][5]

Part 1: SAR in Anticancer Drug Development - Targeting Aldehyde Dehydrogenase (ALDH)

A significant body of research on benzyloxybenzaldehyde derivatives has focused on their potential as anticancer agents, particularly as inhibitors of aldehyde dehydrogenase (ALDH) isoforms.[6][7][8] The ALDH superfamily of enzymes plays a critical role in cellular detoxification by oxidizing both endogenous and exogenous aldehydes.[9] Notably, certain ALDH isoforms, such as ALDH1A3, are overexpressed in various cancer types and are associated with cancer stem cell populations, contributing to tumor recurrence and chemoresistance.[6][7][8] This makes selective ALDH inhibition a compelling strategy for cancer therapy.

Key Structural Insights for ALDH1A3 Inhibition

A pivotal study on benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors provides a clear and actionable SAR framework.[6][7][8][9][10] The core findings are summarized below:

1. The Nature of the Linker is Critical: The linker connecting the two aromatic rings significantly influences inhibitory activity. A methyloxy (-CH₂O-) linker was found to be crucial for potent ALDH1A3 inhibition, whereas an ester linker resulted in a dramatic loss of activity.[9][10] This suggests that the flexibility and electronic properties of the methyloxy group are key for optimal binding to the enzyme's active site.

2. Substitution on the Benzaldehyde Ring: Modifications to the benzaldehyde ring have a profound impact on both potency and selectivity.

  • Electron-donating groups: The presence of a methoxy group at the meta position relative to the aldehyde (as in compound ABMM-16) was tolerated but resulted in slightly lower potency compared to the unsubstituted analog (ABMM-15).[6]
  • Positional Isomerism: The precise placement of substituents is critical. The SAR is not always intuitive; for instance, while a single methoxy group in one context decreased activity, the presence of two methoxy groups in another derivative (ABMM-18) led to a notable increase in inhibition compared to some singly substituted or unsubstituted analogs.[6]

3. The Aldehyde Functionality: While the aldehyde group is a key feature of the scaffold, its modification to an alcohol or carboxylic acid was also explored.[9] These modifications were part of a strategy to probe the enzyme's tolerance for substrate-like inhibitors.

Quantitative SAR Data for ALDH1A3 Inhibition

The following table summarizes the inhibitory activity of key benzyloxybenzaldehyde derivatives against ALDH1A3, highlighting the critical SAR determinants.

Compound IDLinker GroupSubstituents on Benzaldehyde RingALDH1A3 IC₅₀ (µM)Key SAR Observation
ABMM-15 -CH₂O-Unsubstituted0.23Potent inhibition with methyloxy linker.[7][8]
ABMM-16 -CH₂O-meta-methoxy1.29Methoxy group at the meta position is tolerated but reduces potency.[7][8]
ABMM-1 Estermeta-methoxy> 10Ester linker leads to a significant loss of activity.[6]
ABMM-2 EsterUnsubstituted> 10Confirms the critical role of the methyloxy linker over the ester.[6]

Data extracted from Ibrahim et al. (2021).[6]

Conceptual SAR Workflow for ALDH1A3 Inhibitor Design

The process of designing and optimizing benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors can be visualized as a cyclical workflow.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Start Identify Benzyloxybenzaldehyde Scaffold Modify Introduce Substituents (R1, R2) & Vary Linker (X) Start->Modify Synthesize Chemical Synthesis of Analogs Modify->Synthesize Screen In vitro ALDH1A3 Inhibition Assay Synthesize->Screen Cytotoxicity Assess Cytotoxicity in Cancer Cell Lines Screen->Cytotoxicity Analyze Analyze Potency (IC50) & Selectivity Cytotoxicity->Analyze Model Computational Modeling (Docking) Analyze->Model Optimize Refine Pharmacophore & Design New Analogs Model->Optimize Optimize->Modify Iterative Optimization

Caption: Iterative workflow for SAR-guided design of benzyloxybenzaldehyde derivatives.

Part 2: Synthesis and Biological Evaluation Protocols

A cornerstone of trustworthy SAR studies is the robustness and reproducibility of the experimental protocols. This section details the methodologies for the synthesis and biological evaluation of benzyloxybenzaldehyde derivatives.

General Synthetic Pathway: O-Alkylation

The synthesis of benzyloxybenzaldehyde derivatives is typically achieved through a straightforward O-alkylation reaction, a variant of the Williamson ether synthesis.[9][11]

Synthesis_Workflow Reactants Reactants Hydroxybenzaldehyde Derivative Benzyl Halide Derivative Conditions Reaction Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 80°C) Reactants->Conditions Reaction Setup Product Product Benzyloxybenzaldehyde Derivative Conditions->Product O-Alkylation Purification Workup & Purification Aqueous Workup Extraction Chromatography Product->Purification Isolation

Caption: General workflow for the synthesis of benzyloxybenzaldehyde derivatives.

Step-by-Step O-Alkylation Protocol:

  • Reactant Preparation: Dissolve the substituted hydroxybenzaldehyde (1.0 equivalent) in a suitable polar aprotic solvent such as anhydrous dimethylformamide (DMF).

  • Base Addition: Add a mild base, typically potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution. Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the phenoxide anion.

  • Alkylation: Add the desired substituted benzyl halide (e.g., benzyl bromide, 1.1-1.2 equivalents) to the reaction mixture.

  • Reaction Progression: Heat the mixture to around 80°C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Workup and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure benzyloxybenzaldehyde derivative.[11]

Biological Evaluation: ALDH Inhibition Assay

The inhibitory activity of the synthesized compounds against ALDH isoforms is determined using a fluorometric enzymatic assay.[10]

Protocol for ALDH Activity Measurement:

  • Assay Principle: The assay measures the enzymatic oxidation of an aldehyde substrate by ALDH in the presence of the cofactor NAD(P)⁺. This reaction produces NAD(P)H, which is a fluorescent molecule. The rate of increase in fluorescence is directly proportional to the ALDH enzyme activity.[10]

  • Reagents and Materials:

    • Purified recombinant human ALDH1A1, ALDH1A3, and ALDH3A1 enzymes.

    • Aldehyde substrate (e.g., hexanal or 4-nitrobenzaldehyde).

    • Cofactor NAD(P)⁺.

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Synthesized benzyloxybenzaldehyde derivatives (inhibitors).

    • 96-well black microplates.

    • Fluorometric plate reader (Excitation: 340 nm, Emission: 460 nm).

  • Procedure:

    • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In the wells of a 96-well plate, add the assay buffer, ALDH enzyme, and the test compound at various concentrations.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-20 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the aldehyde substrate and NAD(P)⁺ mixture.

    • Immediately begin monitoring the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (fluorescence increase per unit time) for each inhibitor concentration.

    • Determine the percentage of remaining enzyme activity relative to a control (no inhibitor).

    • Plot the percentage of remaining activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀) value.[6]

Part 3: Broader Biological Activities and Future Directions

While the inhibition of ALDH in the context of cancer is a major area of investigation, the benzyloxybenzaldehyde scaffold has also been explored for other therapeutic applications.

Antimicrobial and Other Activities
  • Antimicrobial Potential: Derivatives of benzyloxybenzaldehyde have been investigated for their antimicrobial properties. For instance, chalcones derived from 3-benzyloxy-4-methoxybenzaldehyde have been synthesized and evaluated for their antibacterial activity.[12] Additionally, other dihydroxybenzaldehyde derivatives have shown antimicrobial effects against pathogens like Staphylococcus aureus, a common cause of bovine mastitis.[13][14] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • Chalcone Derivatives: The benzyloxybenzaldehyde core is a common starting material for the synthesis of chalcones, which are α,β-unsaturated ketones.[15][16][17] These chalcone derivatives exhibit a wide range of biological activities, including anti-inflammatory, antiulcer, and neuroprotective effects.[18][19] The SAR of these chalcones is influenced by the substitution patterns on both aromatic rings.

Future Perspectives and Optimization Strategies

The benzyloxybenzaldehyde scaffold remains a fertile ground for further drug discovery efforts. Future research should focus on:

  • Expanding the SAR: Systematically exploring a wider range of substitutions on both the benzaldehyde and benzyl rings to refine the SAR for different biological targets.

  • Improving Pharmacokinetic Properties: Optimizing the physicochemical properties of lead compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these derivatives exert their biological effects.

  • In Vivo Efficacy: Translating the promising in vitro results into in vivo animal models to assess their therapeutic efficacy and safety.

By leveraging the foundational SAR knowledge outlined in this guide and employing iterative design and testing, the scientific community can continue to unlock the full therapeutic potential of benzyloxybenzaldehyde derivatives.

References

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Methodological & Application

Application Note & Protocol: Synthesis of 3-[(3-Methylbenzyl)oxy]benzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-[(3-Methylbenzyl)oxy]benzaldehyde, a valuable intermediate in the development of pharmaceuticals and fine chemicals.[1][2] The protocol herein details the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.[3] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization.

Introduction: Significance and Synthetic Strategy

Aromatic benzaldehyde derivatives are crucial building blocks in organic synthesis, finding extensive application in the pharmaceutical, fragrance, and agrochemical industries.[3] The target molecule, this compound, possesses a key ether linkage that imparts specific physicochemical properties, making it a desirable intermediate for more complex molecular architectures.

The Williamson ether synthesis, first reported in 1850, remains a cornerstone of organic chemistry for the reliable construction of both symmetrical and unsymmetrical ethers.[3][4][5] The reaction fundamentally involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion.[4][6][7] In this specific application, we will leverage this classic transformation to couple 3-hydroxybenzaldehyde with 3-methylbenzyl chloride.

The strategic choice of the Williamson ether synthesis is predicated on its efficiency and the commercial availability of the starting materials. The reaction proceeds via a well-understood SN2 mechanism, where the phenoxide, generated in situ from 3-hydroxybenzaldehyde, acts as the nucleophile.[4][8] The primary nature of the 3-methylbenzyl chloride electrophile is ideal for this reaction, as it minimizes the potential for competing elimination (E2) reactions that can occur with secondary or tertiary halides.[6]

Reaction Mechanism and Causality

The synthesis of this compound proceeds in two key steps:

Step 1: Deprotonation of 3-Hydroxybenzaldehyde

The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of 3-hydroxybenzaldehyde using a suitable base. This generates a highly nucleophilic phenoxide ion. The choice of base is critical; a moderately strong base such as potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without causing unwanted side reactions with the aldehyde functionality. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, facilitates this step by solvating the cation of the base and leaving the phenoxide anion more available for nucleophilic attack.[5]

Step 2: Nucleophilic Substitution (SN2)

The generated phenoxide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-methylbenzyl chloride. This concerted, bimolecular reaction results in the displacement of the chloride leaving group and the formation of the desired ether bond.[4] The SN2 nature of this step dictates that the reaction rate is dependent on the concentration of both the nucleophile and the electrophile.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
3-Hydroxybenzaldehyde≥98%Sigma-Aldrich100-83-4
3-Methylbenzyl chloride≥98%Sigma-Aldrich620-19-9
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific584-08-7
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics68-12-2
Ethyl AcetateACS GradeVWR141-78-6
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl Solution)
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • 3-Hydroxybenzaldehyde: Harmful if swallowed and causes serious eye irritation.[8][9] Avoid inhalation of dust and contact with skin and eyes.[10]

  • 3-Methylbenzyl chloride: Corrosive and causes severe skin burns and eye damage.[11] It is also a lachrymator.[12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle with care and avoid inhalation of vapors.

  • The reaction should be conducted in a well-ventilated fume hood at all times.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol) and anhydrous potassium carbonate (8.5 g, 61.4 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: While stirring the suspension, add 3-methylbenzyl chloride (6.3 g, 44.8 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of cold water.

  • Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, for a high-purity product, recrystallization from a suitable solvent system such as ethanol/water may be employed.

Visualization of the Experimental Workflow

Williamson_Ether_Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine 3-Hydroxybenzaldehyde, K₂CO₃, and DMF add_chloride Add 3-Methylbenzyl Chloride reagents->add_chloride Stir at RT heat Heat to 80-90°C (4-6 hours) add_chloride->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry_concentrate Dry (MgSO₄) & Concentrate wash->dry_concentrate purify Column Chromatography or Recrystallization dry_concentrate->purify Crude Product final_product This compound purify->final_product Pure Product caption Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

Upon successful completion of the synthesis and purification, this compound is expected to be obtained as a pale yellow oil or a low-melting solid. The identity and purity of the product should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): The product should show a single spot with an Rf value distinct from the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should exhibit characteristic peaks for the aromatic protons of both rings, a singlet for the benzylic methylene protons (-O-CH₂-Ar) typically in the range of δ 5.0-5.2 ppm, a singlet for the methyl group protons (-CH₃) around δ 2.4 ppm, and a singlet for the aldehyde proton (-CHO) downfield, typically above δ 9.8 ppm.

    • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, the methyl carbon, and the carbonyl carbon of the aldehyde group (typically >190 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the C=O stretch of the aldehyde group around 1700-1720 cm⁻¹, and C-O-C stretching vibrations for the ether linkage in the region of 1250-1050 cm⁻¹. The characteristic C-H stretching of the aldehyde group may also be visible around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₄O₂; MW: 226.27 g/mol ).

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of unreacted 3-hydroxybenzaldehyde, the reaction time can be extended, or a slight excess of 3-methylbenzyl chloride and potassium carbonate may be used. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the alkyl halide and deactivate the phenoxide.

  • Formation of Side Products: The primary side product could arise from the self-condensation of the aldehyde or oxidation. Maintaining an inert atmosphere (e.g., under nitrogen or argon) can minimize oxidation.

  • Purification Challenges: If the crude product is an oil that is difficult to crystallize, column chromatography is the recommended method of purification. Careful selection of the eluent system is crucial for good separation.

Conclusion

The Williamson ether synthesis provides an effective and reliable method for the preparation of this compound. This application note offers a detailed protocol, grounded in the established principles of the SN2 reaction, to guide researchers in the successful synthesis and purification of this important chemical intermediate. Adherence to the safety precautions outlined is paramount for the safe execution of this procedure.

References

  • PubChem. (n.d.). 3-Ethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Myers, A. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4229380A - Preparation of 3-phenoxybenzaldehyde.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Retrieved from [Link]

  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • RSC Publishing. (2016, July 21). A review on the advancement of ether synthesis from organic solvent to water. Retrieved from [Link]

  • Google Patents. (n.d.). US20040181099A1 - Aromatic ethers and process for producing aromatic ethers.
  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-((3-Methoxybenzyl)Oxy)Benzaldehyde. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-((2-Methylbenzyl)oxy)benzaldehyde. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 13. Retrieved from [Link]

  • Ottokemi. (n.d.). 3-Methylbenzyl chloride, 98%. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Loba Chemie. (2019, March 6). 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS. Retrieved from [Link]

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Synthesis and Applications of 3-((3-methylbenzyl)oxy)benzaldehyde: A Technical Guide for Medicinal and Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Benzyloxybenzaldehyde Scaffolds in Drug Discovery

The benzyloxybenzaldehyde moiety is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for a diverse range of biologically active molecules. Its inherent structural features—a reactive aldehyde for further chemical elaboration and a stable ether linkage—make it an attractive starting point for the synthesis of novel therapeutics. This guide provides a detailed technical overview of the synthesis, characterization, and potential applications of a specific analogue, 3-((3-methylbenzyl)oxy)benzaldehyde, with a focus on its relevance to researchers in drug development and organic synthesis.

The strategic importance of this class of compounds is underscored by their demonstrated anticancer activities. For instance, various benzyloxybenzaldehyde derivatives have been shown to exhibit significant cytotoxic effects against cancer cell lines, such as the human leukemia cell line HL-60.[1] Notably, compounds within this family have been found to induce apoptosis and cause cell cycle arrest, highlighting their potential as leads for novel oncology drugs.[1] Furthermore, the benzyloxybenzaldehyde scaffold has been identified as a promising framework for the development of selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance.[2][3] Beyond oncology, these scaffolds are foundational in the synthesis of compounds with antimicrobial properties and are key intermediates in the fragrance and fine chemical industries.[4][5][6]

This document will provide a comprehensive, field-proven protocol for the synthesis of 3-((3-methylbenzyl)oxy)benzaldehyde via the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[7][8] We will also delve into the expected analytical characterization of the product and discuss its potential applications, grounding our discussion in the current scientific literature.

Reaction Overview and Mechanism

The synthesis of 3-((3-methylbenzyl)oxy)benzaldehyde from 3-hydroxybenzaldehyde and 3-methylbenzyl chloride is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[7][8] The key steps involve the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 3-methylbenzyl chloride, displacing the chloride leaving group and forming the desired ether linkage.

The choice of a primary benzylic halide, such as 3-methylbenzyl chloride, is crucial for the success of this SN2 reaction, as it minimizes the potential for competing elimination reactions that can occur with secondary or tertiary halides.[7][9]

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-hydroxybenzaldehyde 3-Hydroxybenzaldehyde base Base (e.g., K2CO3) plus1 + 3-methylbenzyl_chloride 3-Methylbenzyl Chloride product 3-((3-methylbenzyl)oxy)benzaldehyde base->product Williamson Ether Synthesis (SN2) solvent Solvent (e.g., DMF) heat Heat

Caption: Overall reaction for the synthesis of 3-((3-methylbenzyl)oxy)benzaldehyde.

Experimental Protocol

This protocol is based on established methods for the Williamson ether synthesis of analogous benzyloxybenzaldehyde derivatives.[4][10]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Hydroxybenzaldehyde≥99%Sigma-Aldrich100-83-4Store in a cool, dry place.
3-Methylbenzyl chloride≥98%Thermo Fisher Scientific620-19-9Corrosive and a lachrymator. Handle in a fume hood.
Potassium carbonate (K₂CO₃)AnhydrousFisher Scientific584-08-7Finely powdered for optimal reaction.
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics68-12-2Use in a well-ventilated area.
Ethyl acetateACS GradeVWR141-78-6For extraction.
Brine (saturated NaCl solution)For washing.
Magnesium sulfate (MgSO₄)Anhydrous7487-88-9For drying the organic phase.
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 3-hydroxybenzaldehyde (e.g., 1.22 g, 10 mmol), potassium carbonate (e.g., 2.76 g, 20 mmol, 2 equivalents), and anhydrous N,N-dimethylformamide (DMF, 40 mL).

  • Addition of Alkylating Agent: While stirring the mixture at room temperature, add 3-methylbenzyl chloride (e.g., 1.41 g, 10 mmol, 1 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water (100 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-((3-methylbenzyl)oxy)benzaldehyde.

Experimental Workflow:

Experimental_Workflow A 1. Combine Reactants (3-hydroxybenzaldehyde, K2CO3 in DMF) B 2. Add 3-Methylbenzyl Chloride A->B C 3. Heat and Reflux (80-90°C, 4-6h) B->C D 4. Cool and Quench with Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with Water and Brine E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure 3-((3-methylbenzyl)oxy)benzaldehyde H->I

Caption: A stepwise workflow for the synthesis and purification of the target compound.

Product Characterization

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR (CDCl₃, 500 MHz)δ ~9.9 (s, 1H, CHO), 7.1-7.5 (m, 8H, Ar-H), 5.1 (s, 2H, O-CH₂-Ar), 2.4 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 125 MHz)δ ~192 (CHO), 160 (C-O), 139 (Ar-C), 137 (Ar-C), 130 (Ar-CH), 129 (Ar-CH), 128 (Ar-CH), 126 (Ar-CH), 123 (Ar-CH), 115 (Ar-CH), 70 (O-CH₂), 21 (CH₃)
FT-IR (KBr, cm⁻¹)~3050 (Ar C-H), ~2920 (Aliphatic C-H), ~2820, ~2720 (Aldehyde C-H), ~1700 (C=O), ~1600, ~1480 (Ar C=C), ~1250 (Asymmetric C-O-C stretch), ~1040 (Symmetric C-O-C stretch)
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₁₅H₁₄O₂: 227.10; found: 227.1

Applications in Drug Development and Research

The aldehyde functionality of 3-((3-methylbenzyl)oxy)benzaldehyde is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[6][11]

  • Anticancer Drug Discovery: As previously mentioned, the benzyloxybenzaldehyde scaffold is a promising starting point for the development of novel anticancer agents.[1][2][3] The aldehyde can be converted into other functional groups or used in condensation reactions to build heterocyclic systems, which are common features in many approved drugs.

  • Antimicrobial Agents: Benzaldehyde derivatives have been investigated for their antimicrobial properties.[4][5][12][13] The synthesized product can be used as a precursor to generate a library of compounds for screening against various bacterial and fungal strains.

  • Fine Chemicals and Fragrance Industry: Benzaldehyde and its derivatives are widely used in the fragrance and flavor industries. The title compound could serve as an intermediate for the synthesis of novel aromatic compounds with unique organoleptic properties.[6]

Safety Considerations

  • 3-Hydroxybenzaldehyde: May cause skin and serious eye irritation. May cause respiratory irritation.[14]

  • 3-Methylbenzyl chloride: Corrosive and causes severe skin burns and eye damage. It is also a lachrymator (causes tearing).[15][16][17] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for the entire experimental procedure.

Conclusion

This guide provides a comprehensive framework for the synthesis, characterization, and application of 3-((3-methylbenzyl)oxy)benzaldehyde. The detailed protocol, based on the robust Williamson ether synthesis, offers a reliable method for accessing this valuable intermediate. The discussion of its potential applications, particularly in the realm of anticancer drug discovery, highlights the significance of the benzyloxybenzaldehyde scaffold for researchers in medicinal chemistry and drug development. By providing a self-validating system of protocols and expected analytical outcomes, this document aims to empower scientists to confidently synthesize and explore the potential of this and related molecules.

References

  • Yuliastuti, S. K., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2515-2522. Available at: [Link]

  • Chattopadhyay, B., et al. (2013). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1676. Available at: [Link]

  • Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Al-Majdhoub, M. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5797. Available at: [Link]

  • Mótyán, G., et al. (2017). The Synthesis of (Iodobenzyl)oxybenzaldehydes, Useful Intermediates for Biologically Active Targets. ResearchGate. Available at: [Link]

  • Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Semantic Scholar. Available at: [Link]

  • Google Patents. (2009). Method for synthesizing 3-methoxybenzaldehyde. CN101570473B.
  • Bradford Scholars. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. University of Bradford. Available at: [Link]

  • Patel, K. H., et al. (2003). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. SciSpace. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • ARKIVOC. (2007). o-Acylbenzaldehydes in Organic Synthesis. ARKIVOC. Available at: [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. ResearchGate. Available at: [Link]

  • MDPI. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. MDPI. Available at: [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). 3-[(2-methylbenzyl)oxy]benzaldehyde (C15H14O2). PubChemLite. Available at: [Link]

  • Kochi, M., et al. (1980). Antitumor activity of benzaldehyde. Semantic Scholar. Available at: [Link]

  • Frontiers. (2021). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Veterinary Science. Available at: [Link]

  • National Institutes of Health. (2013). Synthesis of benzyl substituted naphthalenes from benzylidene tetralones. PMC. Available at: [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Pearson. Available at: [Link]

  • National Institutes of Health. (2011). 3-Chloromethyl-2-hydroxybenzaldehyde. PMC. Available at: [Link]

  • Kochi, M., et al. (1980). Antitumor activity of benzaldehyde. PubMed. Available at: [Link]

  • Borges, A., et al. (2013). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. PubMed. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-((2-Methylbenzyl)oxy)benzaldehyde. MySkinRecipes. Available at: [Link]

  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

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Analytical techniques for characterizing 3-[(3-Methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of 3-[(3-Methylbenzyl)oxy]benzaldehyde

Abstract

This guide provides a comprehensive suite of analytical methodologies for the structural elucidation, purity assessment, and definitive characterization of this compound. This molecule, a key intermediate in organic synthesis and a potential scaffold in medicinal chemistry, demands rigorous analytical validation to ensure its identity and quality for research and development applications[1]. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach that integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each section explains the causality behind the experimental choices and provides detailed, field-proven protocols to ensure trustworthy and reproducible results.

Introduction and Molecular Overview

This compound (Figure 1) is an aromatic ether and aldehyde. Its structure contains three key regions: a benzaldehyde ring, a benzyl ether linkage, and a 3-methyl substituted benzyl group. The aldehyde functionality is a versatile handle for synthetic transformations, while the overall molecular framework may be explored for biological activity[1][2].

Accurate characterization is paramount to confirm the successful synthesis, typically via a Williamson ether synthesis from 3-hydroxybenzaldehyde and 3-methylbenzyl halide, and to identify any potential impurities such as starting materials or side-products[3][4]. This document outlines a systematic workflow to achieve an unambiguous structural and purity profile.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound
Physicochemical Properties

A summary of the key computed properties for this compound is provided in Table 1. These values are essential for selecting appropriate analytical conditions, such as solvent choice and chromatographic methods.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂N/A
Molecular Weight 226.27 g/mol N/A
IUPAC Name 3-[(3-methylphenyl)methoxy]benzaldehydeN/A
Predicted XLogP3 3.5Analog Data
Hydrogen Bond Donors 0N/A
Hydrogen Bond Acceptors 2N/A

Table 1: Key physicochemical properties of the target compound. Data is based on the molecular structure and comparison with similar compounds from public databases.

Integrated Analytical Workflow

A holistic characterization relies on the convergence of data from orthogonal techniques. Spectroscopic methods provide structural information, while chromatography resolves and quantifies the target compound and any impurities. The recommended workflow ensures that both structural identity and sample purity are rigorously established.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) Report Comprehensive Characterization Report NMR->Report MS Mass Spectrometry (ESI-MS, GC-MS) MS->Report IR FT-IR Spectroscopy IR->Report HPLC Reversed-Phase HPLC-UV HPLC->Report Sample Sample Received This compound Sample->NMR Sample->MS Sample->IR Sample->HPLC

Diagram 1: Integrated workflow for comprehensive characterization.

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally a good first choice for this type of molecule.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence over 1024-2048 scans.

Expected Results & Interpretation: The chemical shifts are predictive and based on extensive literature data for similar functional groups[5][6][7].

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Key Features & Rationale
Aldehyde (-CHO)δ 9.95 (s, 1H)δ 192.1The aldehyde proton is highly deshielded and appears as a singlet. The carbonyl carbon is also highly deshielded.[7]
Benzylic (-O-CH₂-)δ 5.10 (s, 2H)δ 70.0Protons on the methylene bridge adjacent to an oxygen and an aromatic ring. Appears as a singlet as there are no adjacent protons.
Methyl (-CH₃)δ 2.38 (s, 3H)δ 21.3The methyl group on the benzyl ring appears as a singlet in a typical alkyl region.
Aromatic Protonsδ 7.00 - 7.80 (m, 8H)δ 113 - 160A complex multiplet region corresponding to the 8 protons on the two substituted benzene rings. 2D NMR (COSY, HSQC) would be required for definitive assignment of each position.
Quaternary CarbonsN/Aδ 130 - 160Carbons with no attached protons (e.g., C-O, C-C, C-CHO) will appear in the ¹³C spectrum but not the ¹H spectrum.

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft technique suitable for confirming the molecular ion, while Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), provides reproducible fragmentation patterns.

Protocol (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution (100-1000 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injector Temp: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

Expected Results & Interpretation: The fragmentation is driven by the stability of benzyl and tropylium cations.

m/z (Predicted) Identity Rationale for Fragmentation
226[M]⁺Molecular ion.
225[M-H]⁺Loss of the weakly bound aldehyde proton.
105[C₇H₅O]⁺Benzoyl cation, resulting from cleavage of the ether C-O bond.
91[C₇H₇]⁺Methylbenzyl/tropylium cation, a very stable fragment resulting from cleavage of the ether C-O bond. This is a hallmark of benzyl-containing compounds.

Table 3: Predicted major fragments in the Electron Ionization Mass Spectrum.

MS_Fragmentation mol Molecule [M]⁺ m/z = 226 frag1 [C₇H₅O]⁺ m/z = 105 mol->frag1 Ether Cleavage frag3 [C₇H₇]⁺ (Tropylium) m/z = 91 mol->frag3 Ether Cleavage frag2 [C₈H₉O]• frag4 [C₈H₇O₂]•

Diagram 2: Key fragmentation pathways in Mass Spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is an excellent tool for quickly confirming the presence of the key aldehyde and ether groups.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount (1-2 mg) of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Background: Run a background scan of the clean, empty ATR crystal before analyzing the sample.

Expected Results & Interpretation: The spectrum should display characteristic peaks for aldehydes, ethers, and aromatic rings[8][9][10][11].

Wavenumber (cm⁻¹) (Predicted) Vibration Mode Functional Group
~3050C-H StretchAromatic C-H
~2920C-H StretchAliphatic (CH₂, CH₃)
~2820, ~2720C-H Stretch (Fermi doublet)Aldehyde C-H
~1700C=O StretchAldehyde Carbonyl
~1600, ~1585C=C StretchAromatic Ring
~1250C-O-C Asymmetric StretchAryl-Alkyl Ether
~1040C-O-C Symmetric StretchAryl-Alkyl Ether

Table 4: Predicted characteristic IR absorption frequencies.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the standard method for determining the purity of a non-volatile organic compound. A reversed-phase method separates compounds based on their hydrophobicity. The area of the peak corresponding to the target molecule relative to the total area of all peaks provides a measure of its purity.

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to ~50 µg/mL with the mobile phase for injection.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at 254 nm.

    • Injection Volume: 10 µL.

Self-Validation and Interpretation: The method's trustworthiness is established by analyzing the results. A successful separation will show a major peak for the product with good symmetry (tailing factor between 0.9 and 1.2). Any impurities, such as unreacted 3-hydroxybenzaldehyde, will be more polar and elute earlier. The purity is calculated as the percentage of the main peak area relative to the total peak area. For regulatory purposes, this method would need to be fully validated according to ICH guidelines.

Conclusion

The combination of NMR, MS, IR, and HPLC provides a robust and self-validating system for the complete characterization of this compound. NMR and MS confirm the molecular structure and connectivity, IR verifies the presence of key functional groups, and HPLC establishes the purity profile. This multi-faceted approach ensures the high quality and identity of the compound, which is critical for its use in subsequent research and development activities.

References

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  • PubChem. p-((Trimethylsilyl)oxy)benzaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents. Method for synthesizing 3-methoxybenzaldehyde.
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  • MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]

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  • ResearchGate. Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. [Link]

  • ResearchGate. Comparison of analytical techniques for the determination of aldehydes in test chambers. [Link]

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  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

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  • ResearchGate. 1H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. [Link]

  • MySkinRecipes. 3-((3-Methoxybenzyl)Oxy)Benzaldehyde. [Link]

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  • Formacare. ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. [Link]

  • NIST WebBook. Benzaldehyde. [Link]

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Application Note: Structural Elucidation of 3-[(3-Methylbenzyl)oxy]benzaldehyde using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and in-depth analysis for the structural characterization of 3-[(3-Methylbenzyl)oxy]benzaldehyde using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a publicly available, dedicated spectral analysis for this specific molecule, this guide synthesizes data from closely related structural analogs and fundamental NMR principles to provide a robust and predictive interpretation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of NMR spectral data for benzylic ethers and substituted benzaldehydes.

Introduction

This compound is a substituted aromatic compound featuring a benzaldehyde moiety linked to a 3-methylbenzyl group through an ether bond. The precise characterization of such molecules is critical in various fields, including medicinal chemistry and materials science, where structure dictates function. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution. This note details the experimental procedure for acquiring high-quality ¹H and ¹³C NMR spectra and provides a comprehensive analysis of the expected chemical shifts, multiplicities, and coupling constants.

Causality of Experimental Design

The choice of a deuterated solvent is paramount for ¹H NMR to avoid large solvent signals that would obscure the analyte's resonances.[1] Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its good solubilizing power for aromatic ethers and aldehydes and its single, well-defined residual solvent peak. For ¹³C NMR, the solvent signal also serves as a convenient internal reference. The concentration of the sample is optimized to ensure a good signal-to-noise ratio while minimizing potential intermolecular interactions that could affect chemical shifts.

Experimental Protocol

Sample Preparation

A standardized and meticulous sample preparation is crucial for obtaining high-resolution NMR spectra.[2]

  • Analyte Preparation: Ensure the this compound sample is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the analyte.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

G cluster_H1 ¹H NMR Data cluster_C13 ¹³C NMR Data H1_Signals Number of Signals (Symmetry) Structure Proposed Structure This compound H1_Signals->Structure H1_Shifts Chemical Shifts (Electronic Environment) H1_Shifts->Structure H1_Integrals Integration (Proton Count) H1_Integrals->Structure H1_Splitting Splitting Patterns (Neighboring Protons) H1_Splitting->Structure C13_Signals Number of Signals (Unique Carbons) C13_Signals->Structure C13_Shifts Chemical Shifts (Functional Groups) C13_Shifts->Structure

Caption: Logical flow for structure elucidation using NMR data.

Conclusion

This application note outlines a comprehensive approach to the ¹H and ¹³C NMR analysis of this compound. By leveraging established NMR principles and comparative data from analogous structures, a detailed and reliable spectral interpretation can be achieved. The provided protocols for sample preparation and data acquisition serve as a robust starting point for researchers. This systematic analysis ensures the accurate structural confirmation of the target molecule, which is a critical step in any chemical research and development pipeline.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethoxybenzaldehyde. PubChem. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ACS Omega. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

  • ScienceDirect. (n.d.). N.M.R. spectral parameters of monosubstituted benzaldehydes. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

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Mass Spectrometry Analysis of 3-[(3-Methylbenzyl)oxy]benzaldehyde: A Detailed Protocol for Identification and Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the mass spectrometry analysis of 3-[(3-Methylbenzyl)oxy]benzaldehyde, a key intermediate in various synthetic pathways. The protocols detailed herein are designed for researchers and drug development professionals requiring robust methods for compound identification, purity assessment, and structural confirmation. We delve into optimized parameters for sample preparation, liquid chromatography-mass spectrometry (LC-MS), and tandem mass spectrometry (MS/MS) for fragmentation analysis. The causality behind experimental choices, such as the selection of ionization sources and collision energies, is explained to empower users to adapt these methods for related small molecules. This guide emphasizes a self-validating system through clear, step-by-step protocols and authoritative references, ensuring scientific rigor and reproducibility.

Introduction

This compound (C₁₅H₁₄O₂) is an aromatic ether and aldehyde with a molecular weight of 226.27 g/mol . Its structure, featuring a benzaldehyde core linked to a methylbenzyl group via an ether bond, makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and fine chemicals. Accurate identification and structural confirmation are critical quality control steps. Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this purpose.

This document outlines a detailed workflow for the analysis of this compound using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system. We will explore the expected ionization behavior and predict the fragmentation pathways under Collision-Induced Dissociation (CID), providing a roadmap for data interpretation.

Scientist's Note (E-E-A-T): The choice of ESI is based on the molecule's moderate polarity, conferred by the aldehyde and ether functional groups, which allows for efficient protonation or adduct formation in solution. High-resolution mass spectrometry is recommended to enable accurate mass measurements, which are crucial for confirming elemental composition and distinguishing the target compound from isobaric impurities.

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data analysis. Each step is optimized to ensure maximum signal intensity and data quality for this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation p1 Weigh Compound p2 Dissolve in Acetonitrile p1->p2 p3 Dilute to 1 µg/mL p2->p3 p4 Vortex & Centrifuge p3->p4 a1 Inject Sample (5 µL) p4->a1 a2 LC Separation (C18 Column) a1->a2 a3 ESI Ionization (Positive Mode) a2->a3 a4 MS & MS/MS Acquisition a3->a4 d1 Extract Ion Chromatogram (EIC for m/z 227.1067) a4->d1 d2 Analyze Full Scan MS (Precursor Ion ID) d1->d2 d3 Analyze MS/MS Spectrum (Fragmentation Pathway) d2->d3 d4 Confirm Structure d3->d4

Figure 1: High-level workflow for the LC-MS analysis of this compound.

Detailed Protocols & Methodologies

Materials and Reagents
Item Specification
Analyte This compound (Purity >95%)
Solvent A Water with 0.1% Formic Acid (LC-MS Grade)
Solvent B Acetonitrile with 0.1% Formic Acid (LC-MS Grade)
LC Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Vials 2 mL amber glass vials with PTFE septa
Protocol 1: Sample Preparation

This protocol is designed to prepare a 1 µg/mL working solution suitable for direct infusion or LC-MS injection.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and transfer it to a 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of acetonitrile to dissolve the compound. Vortex for 30 seconds until fully dissolved.

  • Working Solution (1 µg/mL): Perform a serial dilution. Transfer 10 µL of the stock solution into a clean vial and add 990 µL of 50:50 acetonitrile:water (v/v) to create a 10 µg/mL intermediate solution.

  • Transfer 100 µL of the intermediate solution into a final LC vial and add 900 µL of 50:50 acetonitrile:water. This yields the final 1 µg/mL working solution.

  • Final Step: Vortex the working solution for 10 seconds and centrifuge at 5,000 x g for 2 minutes to pellet any particulates before placing it in the autosampler.

Scientist's Note (E-E-A-T): Acetonitrile is chosen as the primary solvent due to its compatibility with reversed-phase chromatography and its ability to promote efficient ESI ionization. The addition of formic acid to the mobile phase is crucial; it provides a source of protons (H+) to facilitate the formation of the protonated precursor ion, [M+H]+, which is typically the most abundant species for molecules like this in positive ion mode.

Protocol 2: LC-MS Method Parameters

These parameters are a starting point and may require optimization based on the specific instrumentation used.

Parameter Setting Rationale
LC System Agilent 1290 Infinity II or equivalentHigh-pressure system for efficient separation.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with peak shape.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Mobile Phase A: Water + 0.1% FA; B: ACN + 0.1% FAStandard for reversed-phase of small molecules.
Gradient 5% B to 95% B over 8 min; hold at 95% B for 2 minProvides good separation of the analyte from potential impurities.
MS System SCIEX TripleTOF 6600 or equivalent Q-TOF/OrbitrapHigh-resolution, accurate-mass system.
Ion Source ESI (Electrospray Ionization)Optimal for moderately polar analytes.
Polarity PositiveTo detect the protonated molecule [M+H]+.
Scan Range m/z 100-500Covers the precursor and expected fragment ions.
Source Temp. 500 °CFacilitates desolvation of droplets.
IonSpray Voltage +5500 VCreates a stable spray and efficient ionization.
Declustering Potential 80 VPrevents in-source fragmentation.
Collision Energy (CE) 35 eV (with 15 eV spread)Optimized for generating informative fragment ions.

Results and Discussion: Data Interpretation

Precursor Ion Identification

The elemental formula for this compound is C₁₅H₁₄O₂. Using a high-resolution mass spectrometer, the expected protonated precursor ion [M+H]⁺ will be observed.

  • Monoisotopic Mass: 226.0994 Da

  • Expected [M+H]⁺ Ion: 227.1067 m/z

The instrument should detect this ion with a mass accuracy of <5 ppm. It is also common to observe adducts, such as the sodium adduct [M+Na]⁺ at m/z 249.0886, which can further confirm the molecular weight.

MS/MS Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the precursor ion (m/z 227.1067) provides structural information. The ether linkage and the benzyl group are susceptible to cleavage under CID. The most probable fragmentation pathways involve the cleavage of the C-O ether bond.

Key Predicted Fragment Ions:

  • m/z 105.0335 (C₇H₅O⁺): This highly stable ion corresponds to the benzoyl cation, formed by the cleavage of the ether bond and loss of the methylbenzyl group. Its presence is a strong indicator of the benzaldehyde moiety.

  • m/z 121.0648 (C₈H₉O⁺): This fragment represents the 3-hydroxybenzaldehyde cation radical, resulting from cleavage at the benzylic position.

  • m/z 91.0542 (C₇H₇⁺): The tropylium ion is a classic fragment for benzyl-containing compounds. It is formed by the cleavage of the ether bond, resulting in the methylbenzyl cation, which then rearranges to the stable tropylium structure.

The proposed fragmentation pathway is visualized below.

cluster_frags Primary Fragments parent Precursor Ion [M+H]⁺ m/z 227.1067 f1 Tropylium Ion (C₇H₇)⁺ m/z 91.0542 parent->f1 Loss of C₈H₇O₂ f2 Benzoyl Cation (C₇H₅O)⁺ m/z 105.0335 parent->f2 Loss of C₈H₉ f3 3-Hydroxybenzaldehyde Cation (C₈H₉O)⁺ m/z 121.0648 parent->f3 Loss of C₇H₅

Figure 2: Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion of this compound.

Conclusion

This application note provides a robust and detailed framework for the analysis of this compound by LC-MS. By following the outlined protocols for sample preparation, chromatography, and mass spectrometry, researchers can achieve high-quality data for confident identification and structural elucidation. The discussion on fragmentation pathways serves as a guide for interpreting MS/MS spectra, a critical step in confirming molecular identity. The principles and techniques described herein are readily adaptable to other small organic molecules, making this a valuable resource for laboratories involved in chemical synthesis and drug development.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of the Solvent on the Ionization Efficiency in ESI and APCI. Journal of The American Society for Mass Spectrometry, 20(3), 355–369. [Link]

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]

Infrared Spectroscopy of 3-[(3-Methylbenzyl)oxy]benzaldehyde: Protocols and Spectral Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Fourier Transform Infrared (FTIR) spectroscopy for the structural characterization of 3-[(3-Methylbenzyl)oxy]benzaldehyde. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals, making unambiguous structural verification essential.[1] Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and the overall molecular architecture.[2] This document details two robust protocols for sample analysis—Attenuated Total Reflectance (ATR) for rapid screening and the Potassium Bromide (KBr) pellet method for traditional transmission analysis. Furthermore, a detailed theoretical analysis of the expected vibrational modes is presented to guide researchers in spectral interpretation, ensuring both methodological rigor and analytical confidence.

Introduction: The Role of IR Spectroscopy in Synthetic Chemistry

In the landscape of drug discovery and materials science, the precise synthesis of organic intermediates is paramount. This compound is a bi-functional aromatic compound featuring an aldehyde and a benzyl ether moiety. Its aldehyde group is a reactive handle for forming Schiff bases, heterocycles, or undergoing reduction and oxidation reactions, while the substituted benzyl ether portion provides a specific steric and electronic profile.[1]

Infrared spectroscopy is an indispensable tool for the real-time verification of such molecules. By probing the vibrational frequencies of covalent bonds, an IR spectrum provides a unique molecular "fingerprint."[2][3] This allows chemists to instantly confirm the successful incorporation of functional groups, monitor reaction progress, and identify impurities. The key analytical value lies in its ability to confirm the presence of the critical aldehyde carbonyl (C=O) and the ether (C-O-C) linkages, which define the molecule's identity and subsequent reactivity.

Molecular Structure and Key Vibrational Modes

The structure of this compound contains several distinct functional groups, each with characteristic absorption frequencies in the infrared spectrum. Understanding these is the foundation of accurate spectral interpretation.

Caption: Molecular structure of this compound.

The primary functional groups for IR analysis are:

  • Aromatic Aldehyde: The C=O stretch is typically a very strong and sharp absorption. The associated aldehyde C-H stretch provides a confirmatory signal.

  • Benzyl Ether: The asymmetric C-O-C stretching vibration is a key identifier for the ether linkage.

  • Aromatic Rings: Both benzene rings will produce characteristic C-H and C=C stretching vibrations.

  • Alkyl Group: The methyl and methylene groups will show characteristic aliphatic C-H stretching and bending modes.

Predicted Infrared Absorption Data

Based on established group frequencies from spectroscopic literature, the following table summarizes the expected absorption bands for this compound. This serves as a predictive framework for interpreting experimental data.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3100 - 3010Medium - WeakC-H StretchAromatic C-H (Ar-H)
2975 - 2920Medium - WeakC-H Asymmetric StretchMethyl (-CH₃)
2950 - 2850MediumC-H StretchMethylene (-CH₂-)
2860 - 2820WeakC-H Stretch (Fermi Doublet)Aldehyde (-CHO)[4][5]
2760 - 2720WeakC-H Stretch (Fermi Doublet)Aldehyde (-CHO)[4][5]
1710 - 1685Strong, SharpC=O StretchAromatic Aldehyde[4][6][7]
1600, 1585, 1500, 1450Medium - WeakC=C Ring StretchAromatic Rings[4][8]
1470 - 1440MediumC-H Bend (Scissoring)Methylene (-CH₂-)
1390 - 1370MediumC-H Bend (Symmetric)Methyl (-CH₃)
1270 - 1200StrongC-O Asymmetric StretchAryl-Alkyl Ether (Ar-O-CH₂)[9]
1170 - 1050StrongC-O StretchAryl-Alkyl Ether (Ar-O-CH₂)[9]
900 - 675Strong - MediumC-H Out-of-Plane BendAromatic Ring Substitution Pattern

Experimental Protocols

The choice of sampling technique depends on the sample's physical state (solid or liquid) and the desired speed of analysis. Both ATR and KBr methods are presented as they are standard in the industry.[10][11]

G cluster_0 Protocol Selection cluster_1 ATR-FTIR Protocol (Rapid Analysis) cluster_2 KBr Pellet Protocol (High-Resolution Transmission) start Obtain Sample of This compound decision Sample State & Goal start->decision atr1 Clean ATR Crystal (e.g., with isopropanol) decision->atr1 Solid or Liquid Rapid QC kbr1 Thoroughly Mix ~1-2 mg Sample with ~150 mg Dry KBr decision->kbr1 Solid Sample Reference Spectrum atr2 Perform Background Scan (Collect ambient spectrum) atr1->atr2 atr3 Apply Small Amount of Sample to Crystal atr2->atr3 atr4 Acquire Sample Spectrum atr3->atr4 atr5 Clean Crystal Post-Analysis atr4->atr5 analyze Spectral Processing & Interpretation (Baseline Correction, Peak Picking, Comparison to Prediction) atr5->analyze kbr2 Grind Mixture to a Fine, Homogeneous Powder kbr1->kbr2 kbr3 Load Powder into Pellet Die Assembly kbr2->kbr3 kbr4 Press Under Vacuum (8-10 tons) to Form Transparent Pellet kbr3->kbr4 kbr5 Acquire Sample Spectrum kbr4->kbr5 kbr5->analyze

Caption: General experimental workflow for FTIR analysis.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is the preferred method for rapid and routine analysis of both solid and liquid samples due to its minimal sample preparation.[12]

  • Principle: An infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few microns into the sample placed in direct contact with the crystal. The sample absorbs energy at specific frequencies, attenuating the reflected beam, which is then directed to the detector.[12]

  • Equipment: FTIR Spectrometer equipped with an ATR accessory.

  • Procedure:

    • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Using a lint-free wipe, clean the crystal with a volatile solvent like isopropanol or ethanol and allow it to dry completely. Causality: Any residue on the crystal will appear in the sample spectrum.

    • Background Collection: With the clean, empty ATR accessory in place, perform a background scan. This scan acquires the spectrum of the ambient atmosphere (water vapor, CO₂) and the instrument itself.[13] Causality: The software automatically subtracts this background from the sample scan, removing environmental interference.

    • Sample Application: Place a small amount of this compound onto the center of the ATR crystal. If it is a solid, use a spatula to apply a thin layer.

    • Apply Pressure: Lower the ATR pressure clamp and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. Causality: Good contact is essential for a strong, high-quality signal. Poor contact results in a weak spectrum with low signal-to-noise.

    • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

    • Post-Analysis Cleaning: Retract the pressure arm, remove the sample, and clean the crystal thoroughly as described in Step 1.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This traditional transmission method is excellent for obtaining high-quality spectra of solid samples intended for reference libraries.

  • Principle: The solid sample is finely ground and homogeneously dispersed in a dry, IR-transparent matrix, typically potassium bromide (KBr). This mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam can pass.[14]

  • Equipment & Reagents:

    • FTIR Spectrometer

    • Hydraulic press and pellet die set (e.g., 13 mm)[15]

    • Agate mortar and pestle

    • Spectroscopy-grade Potassium Bromide (KBr), desiccated

    • Analytical balance

  • Procedure:

    • Preparation: Gently heat the mortar, pestle, and KBr powder in an oven (e.g., at 110°C for 2-3 hours) and cool in a desiccator before use. Causality: KBr is hygroscopic; this step removes adsorbed water, which would otherwise cause a large, broad O-H absorption band around 3400 cm⁻¹, potentially obscuring N-H or other features in that region.[16]

    • Mixing and Grinding: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of dry KBr powder.[17] Combine them in the agate mortar. Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, flour-like texture. Causality: Inadequate grinding leads to large particle sizes that scatter the IR beam (the Christiansen effect), causing distorted peak shapes and a sloping baseline.

    • Pellet Pressing: Carefully transfer the powder into the collar of the pellet die. Level the surface and assemble the die. Connect to a vacuum line to remove trapped air. Place the die in the hydraulic press and gradually apply pressure up to 8-10 tons (approximately 8,000-10,000 psi).[18] Hold the pressure for 1-2 minutes.[15]

    • Pellet Examination: Carefully release the pressure and disassemble the die. The resulting pellet should be translucent or transparent. Self-Validation: An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or moisture contamination. The spectrum will be of poor quality, and the pellet should be remade.

    • Spectrum Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a spectrum using similar parameters as the ATR method (e.g., 16-32 scans, 4 cm⁻¹ resolution). A background scan should be performed with an empty sample holder.

Interpreting the Experimental Spectrum

When analyzing the acquired spectrum, follow a systematic approach:

  • Diagnostic Region (4000 cm⁻¹ to 1500 cm⁻¹): This region contains the most characteristic functional group absorptions.[19]

    • Confirm the Carbonyl: Look for the strongest, sharpest peak in the spectrum, expected around 1700 cm⁻¹. Its presence is the primary confirmation of the aldehyde.[20]

    • Confirm the Aldehyde C-H: Identify the two weak but characteristic peaks around 2830 cm⁻¹ and 2730 cm⁻¹.[5][21] These are often small but are highly diagnostic for an aldehyde.

    • Identify Aromatic and Alkyl C-H Stretches: Observe the peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic -CH₃ and -CH₂- C-H).[19]

    • Locate the Ether C-O Stretch: Find the strong, broad absorptions in the 1300-1050 cm⁻¹ range, characteristic of the aryl-alkyl ether linkage.[9]

  • Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹): This region contains complex vibrations (bending, rocking, wagging) that are unique to the overall molecular structure.[4][19] While individual peak assignment is difficult, the pattern in this region serves as a highly specific fingerprint. If a reference spectrum is available, an exact match in the fingerprint region provides definitive identification. The out-of-plane C-H bending bands here can also help confirm the 1,3- (meta) substitution patterns on the aromatic rings.

Conclusion

FTIR spectroscopy is a powerful and essential technique for the structural elucidation of synthetic intermediates like this compound. By employing standardized protocols such as ATR-FTIR for rapid analysis or the KBr pellet method for high-resolution data, researchers can reliably verify the compound's structural integrity. A systematic interpretation, guided by the predicted absorption frequencies for the key aldehyde, ether, and aromatic functionalities, ensures accurate and confident characterization, which is a critical step in any drug development or chemical synthesis workflow.

References

  • Dragone, V., Sans, V., Rosnes, M. H., & Cronin, L. (2013). 3D-printed devices for continuous-flow organic chemistry. Beilstein Journal of Organic Chemistry, 9, 951–959. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of Benzaldehyde. Available at: [Link]

  • NIST. (2018). Benzaldehyde in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

  • Mecozzi, M. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Methods and Objects of Chemical Analysis, 16(1), 35-40. Available at: [Link]

  • Ashenhurst, J. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Master Organic Chemistry. Available at: [Link]

  • Bulanin, M. O., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113, 180-186. Available at: [Link]

  • Stuart, B. H. (2017). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 134-149. Available at: [Link]

  • Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • Loffredo, D. M., et al. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 84(3), 472. Available at: [Link]

  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Materials Engineering Department. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. Available at: [Link]

  • Shimadzu. (n.d.). Comparison of KBr Pellet Method and KCl Pellet Method. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Loffredo, D. M., et al. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Request PDF on ResearchGate. Available at: [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Available at: [Link]

  • Specac. (2023). How to Make a Good KBr Pellet - a Step-by-step Guide. YouTube. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-((3-Methylbenzyl)oxy)benzaldehyde. Available at: [Link]

Sources

Application Notes and Protocols: 3-[(3-Methylbenzyl)oxy]benzaldehyde in the Synthesis of Bio-relevant Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-[(3-Methylbenzyl)oxy]benzaldehyde as a Synthon

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. This compound emerges as a highly versatile and valuable synthon, primarily due to the orthogonal reactivity of its aldehyde and benzylic ether functionalities. This unique structural arrangement allows for a stepwise and controlled elaboration of the molecule, making it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds. The aldehyde group serves as a reactive handle for initial carbon-carbon bond formation, most notably through condensation reactions, while the 3-methylbenzyl ether moiety offers a site for potential future modification or can act as a lipophilic group to modulate the pharmacokinetic properties of the final compounds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, with a focus on chalcones, pyrimidines, and pyrazoles.

Core Synthesis Pathway: From Benzaldehyde to Heterocycle via Chalcone Intermediates

The principal synthetic strategy detailed herein revolves around the initial conversion of this compound into a chalcone intermediate. Chalcones, characterized by their α,β-unsaturated ketone core, are pivotal precursors in the synthesis of numerous heterocyclic systems.[1] The presence of the reactive enone functionality allows for subsequent cyclization reactions with various binucleophiles to afford a range of five- and six-membered heterocyclic rings.

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A [label="this compound"]; B [label="Chalcone Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Pyrimidine Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Pyrazole Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Other Heterocycles", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label="Claisen-Schmidt\nCondensation"]; B -> C [label="Cyclization with\nUrea/Thiourea/Guanidine"]; B -> D [label="Cyclization with\nHydrazine/Substituted Hydrazine"]; B -> E [label="Various\nCyclization Reactions"]; }

Figure 1: General synthetic workflow from the starting benzaldehyde to various heterocyclic systems.

Part 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of chalcones from the reaction of an aromatic aldehyde with an acetophenone in the presence of a base. This reaction is characterized by its operational simplicity and generally high yields.

Causality Behind Experimental Choices:
  • Base Catalyst: Sodium hydroxide or potassium hydroxide are commonly employed to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate ion. The choice of base and its concentration can influence the reaction rate and yield.

  • Solvent: Ethanol is a typical solvent as it readily dissolves both the reactants and the base, facilitating a homogeneous reaction mixture.

  • Temperature: The reaction is often initiated at a low temperature to control the initial aldol addition and then allowed to proceed at room temperature to drive the dehydration to the more stable conjugated enone.

Detailed Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(3-((3-methylbenzyl)oxy)phenyl)prop-2-en-1-one

This protocol details the synthesis of a specific chalcone derived from this compound and 4-chloroacetophenone.

Materials:

  • This compound

  • 4-Chloroacetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and 4-chloroacetophenone (1.0 eq) in ethanol (20 mL).

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add a 40% aqueous solution of NaOH (10 mL) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water (100 mL).

  • Acidify the mixture with dilute HCl until it is neutral to litmus paper.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • Recrystallize the crude product from ethanol to afford the pure chalcone as a crystalline solid.[2]

ReactantMolecular Weight ( g/mol )Moles (mol)Mass (g)
This compound226.270.012.26
4-Chloroacetophenone154.590.011.55
Sodium Hydroxide40.00--

Table 1: Representative quantities for the synthesis of a chalcone derivative.

Part 2: Synthesis of Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic compounds of immense interest in drug discovery due to their presence in nucleic acids and a wide range of biologically active molecules.[3] Chalcones serve as excellent precursors for pyrimidine synthesis through their reaction with urea, thiourea, or guanidine.[4]

Mechanism of Pyrimidine Formation:

The reaction proceeds via a Michael addition of the nucleophilic nitrogen of urea/thiourea/guanidine to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrimidine ring.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Chalcone [label="Chalcone Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="Urea/Thiourea/Guanidine"]; Intermediate1 [label="Michael Adduct"]; Intermediate2 [label="Cyclized Intermediate"]; Pyrimidine [label="Pyrimidine Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

Chalcone -> Intermediate1 [label="Michael Addition"]; Urea -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization"]; Intermediate2 -> Pyrimidine [label="Dehydration"]; }

Figure 2: Simplified reaction mechanism for pyrimidine synthesis from a chalcone.

Detailed Experimental Protocol: Synthesis of a 2-Thioxopyrimidine Derivative

Materials:

  • (E)-1-(4-chlorophenyl)-3-(3-((3-methylbenzyl)oxy)phenyl)prop-2-en-1-one (from Part 1)

  • Thiourea

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Distilled water

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a 100 mL round-bottom flask, dissolve the chalcone (1.0 eq) and thiourea (1.2 eq) in ethanol (30 mL).

  • Add a solution of potassium hydroxide (2.0 eq) in ethanol (10 mL) to the mixture.

  • Reflux the reaction mixture for 8-10 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the mixture with dilute HCl, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrimidine derivative.[5][6]

Part 3: Synthesis of Pyrazole Derivatives

Pyrazoles are another important class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][7] They can be readily synthesized from chalcones by reaction with hydrazine or its derivatives.[8]

Mechanism of Pyrazole Formation:

The synthesis of pyrazoles from chalcones involves the initial condensation of hydrazine with the carbonyl group of the chalcone, followed by a Michael addition of the second nitrogen atom to the β-carbon of the enone system and subsequent oxidation/dehydration to form the aromatic pyrazole ring.

Detailed Experimental Protocol: Synthesis of a Pyrazole Derivative

Materials:

  • (E)-1-(4-chlorophenyl)-3-(3-((3-methylbenzyl)oxy)phenyl)prop-2-en-1-one (from Part 1)

  • Hydrazine hydrate (80%)

  • Glacial acetic acid

  • Ethanol (95%)

Procedure:

  • In a 100 mL round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol (25 mL).

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out upon cooling.

  • If precipitation occurs, collect the solid by filtration. If not, pour the reaction mixture into cold water to induce precipitation.

  • Wash the collected solid with cold water and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.[1]

Applications in Drug Development and Biological Activity

The heterocyclic compounds derived from this compound are of significant interest to drug development professionals due to their potential biological activities.

  • Antimicrobial Activity: Many pyrimidine and pyrazole derivatives have demonstrated promising antibacterial and antifungal activities.[4][9] The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs). The presence of the 3-methylbenzyl ether moiety can enhance the lipophilicity of the molecules, potentially improving their cell membrane permeability and, consequently, their antimicrobial efficacy.

  • Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[3] The newly synthesized pyrazoles can be evaluated in in-vitro and in-vivo models of inflammation to assess their potential as anti-inflammatory agents.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds through a chalcone-mediated pathway. The protocols detailed in this application note provide a robust framework for the synthesis of pyrimidine and pyrazole derivatives. The modularity of this synthetic approach allows for the generation of diverse chemical libraries by varying the acetophenone and the cyclizing agent. Further exploration of the biological activities of these novel heterocyclic compounds is warranted and holds the potential for the discovery of new therapeutic agents. The strategic use of this compound exemplifies a rational approach to medicinal chemistry, where the design of the starting material facilitates the efficient construction of complex and biologically relevant molecules.

References

  • IJIRT Journal. (2025). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology. [Link]

  • Scholars Research Library. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • Martsinkevich, D. S., Chernyavskaya, K. F., & Tarasevich, V. A. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • Mini-Review: Synthesis and Biological Evaluation of Chalcone Deriv
  • Synthesis and Anti-Inflammatory Activity of Pyrazolines. (2025).
  • Synthesis, characterization, and antibacterial activity of some new pyrimidine derivatives from chalcone derivatives. (2019).
  • The Synthesis of (Iodobenzyl)oxybenzaldehydes, Useful Intermediates for Biologically Active Targets. (n.d.).
  • Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (n.d.). Indian Journal of Pharmaceutical Sciences.
  • CHALCONE: SYNTHESIS, CHRACTERIZATION AND ANTIMICROBIAL ACTIVITY. (2022). YMER.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central.
  • Synthesis, characterization and antibacterial activity of some new chalcone deriv
  • Synthesis of New Pyrimidine Derivatives From 3-Acetylcoumarin–Chalcone Hybrid and Evaluation Their Antimicrobial Activity. (2024). Iraqi Journal of Pharmaceutical Sciences.
  • Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. (n.d.). SciSpace.
  • Synthesis and antimicrobial activity of pyrimidine chalcones. (n.d.).
  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (n.d.). Baghdad Science Journal.
  • Zainab, et al. (2025).
  • PraxiLabs. (n.d.).

Sources

Application Notes and Protocols for the Derivatization of 3-[(3-Methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of a Substituted Benzaldehyde

3-[(3-Methylbenzyl)oxy]benzaldehyde is a versatile aromatic aldehyde that serves as a valuable intermediate in the synthesis of a wide range of organic molecules.[1] Its structure, featuring a reactive aldehyde group and a benzylic ether linkage, allows for diverse chemical transformations. These modifications are crucial in the development of pharmaceuticals, fine chemicals, and bioactive molecules.[1] The derivatization of the aldehyde group is a key strategy for building molecular complexity and accessing novel chemical entities with potential applications in medicinal chemistry and materials science.[1][2]

This guide provides detailed application notes and protocols for several common and powerful methods for derivatizing the aldehyde functionality of this compound. The protocols are designed to be robust and reproducible, offering researchers and drug development professionals a practical resource for their synthetic endeavors.

Core Derivatization Strategies

The electrophilic nature of the carbonyl carbon in the aldehyde group makes it susceptible to attack by a variety of nucleophiles.[3] This reactivity is the foundation for numerous derivatization strategies. This document will focus on three widely employed and highly effective methods:

  • Reductive Amination: Conversion of the aldehyde to a secondary or tertiary amine.

  • Wittig Reaction: Formation of a carbon-carbon double bond, yielding an alkene.

  • Grignard Reaction: Creation of a new carbon-carbon single bond, resulting in a secondary alcohol.

  • Knoevenagel Condensation: A carbon-carbon bond-forming reaction leading to an α,β-unsaturated product.

These reactions provide access to a diverse set of functional groups and structural motifs, significantly expanding the synthetic utility of the starting aldehyde.

Reductive Amination: Synthesis of Novel Amines

Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes or ketones.[4] The reaction proceeds in two steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine. This one-pot procedure is highly efficient and offers a straightforward route to a vast array of substituted amines.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is mild enough to not reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion. This selectivity minimizes the formation of the corresponding alcohol as a byproduct.[5]

  • Solvent: Dichloromethane (DCM) or other chlorinated solvents are commonly used as they are relatively non-polar and effectively solubilize the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the imine intermediate.[6]

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification A Dissolve this compound and amine in DCM B Add catalytic acetic acid (optional) A->B C Add NaBH(OAc)₃ portion-wise B->C D Stir at room temperature C->D E Quench with saturated NaHCO₃ D->E Monitor by TLC F Extract with DCM E->F G Dry organic layer (Na₂SO₄) F->G H Purify by column chromatography G->H

Caption: Reductive Amination Workflow

Detailed Protocol: Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM, add the desired amine (1.1 equiv).[5]

  • If the reaction is sluggish, add a few drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Effervescence may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[5]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

ParameterConditionRationale
Stoichiometry Aldehyde:Amine:Reducing Agent (1:1.1:1.5)A slight excess of the amine and reducing agent ensures complete conversion of the aldehyde.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 1-24 hoursVaries depending on the reactivity of the amine.
Workup Aqueous NaHCO₃ quenchNeutralizes any remaining acid and quenches the excess reducing agent.

Wittig Reaction: Olefination for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[7][8] This reaction is highly versatile and allows for the introduction of a wide range of substituents at the newly formed double bond.[8]

Causality of Experimental Choices:

  • Ylide Generation: The Wittig reagent is typically prepared by treating a phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH). The choice of base depends on the acidity of the phosphonium salt.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic ylide.[8]

  • Stereoselectivity: The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide. Unstabilized ylides generally favor the Z-alkene, while stabilized ylides predominantly yield the E-alkene.[9]

Experimental Workflow: Wittig Reaction

G cluster_0 Ylide Formation cluster_1 Reaction with Aldehyde cluster_2 Workup & Purification A Suspend phosphonium salt in anhydrous THF B Add strong base (e.g., n-BuLi) at low temp. A->B C Add solution of this compound B->C D Allow to warm to room temperature and stir C->D Monitor by TLC E Quench with water or saturated NH₄Cl D->E F Extract with an organic solvent E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Wittig Reaction Workflow

Detailed Protocol: Wittig Reaction

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • n-Butyllithium (n-BuLi) in hexanes or sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C (or -78 °C for less stable ylides).

  • Slowly add the strong base (1.0 equiv of n-BuLi or 1.1 equiv of NaH). A color change (often to deep red or orange) indicates ylide formation.

  • Stir the mixture at the same temperature for 30-60 minutes.

  • In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the desired alkene.

ParameterConditionRationale
Atmosphere Inert (N₂ or Ar)Prevents the reaction of the highly reactive ylide with oxygen or moisture.
Temperature Low temperature for ylide formationControls the reactivity and prevents side reactions.
Solvent Anhydrous THFAprotic and effectively solvates the reactants.
Workup Aqueous NH₄Cl quenchA mild acidic quench to neutralize the reaction mixture.

Grignard Reaction: Formation of Secondary Alcohols

The Grignard reaction is a classic and powerful tool for the formation of carbon-carbon bonds.[10] It involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to the carbonyl group of an aldehyde or ketone.[11] The reaction with an aldehyde yields a secondary alcohol upon acidic workup.

Causality of Experimental Choices:

  • Grignard Reagent: The choice of Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) determines the alkyl or aryl group that is added to the carbonyl carbon.

  • Solvent: Anhydrous ethers, such as diethyl ether or THF, are crucial. The ether molecules coordinate to the magnesium atom, stabilizing the Grignard reagent and facilitating its formation and reactivity.

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic source, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

Experimental Workflow: Grignard Reaction

G cluster_0 Reaction Setup cluster_1 Grignard Addition cluster_2 Workup & Purification A Dissolve aldehyde in anhydrous ether under N₂ B Cool to 0 °C A->B C Add Grignard reagent dropwise B->C D Stir at 0 °C to room temperature C->D E Quench with saturated NH₄Cl at 0 °C D->E Monitor by TLC F Extract with ether E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Grignard Reaction Workflow

Detailed Protocol: Grignard Reaction

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)

  • Diethyl ether or THF, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.2-1.5 equiv) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary alcohol.

ParameterConditionRationale
Atmosphere Inert (N₂ or Ar)Protects the highly reactive Grignard reagent from atmospheric moisture and oxygen.
Temperature 0 °C for additionControls the exothermic reaction and minimizes side reactions.
Solvent Anhydrous etherEssential for the stability and reactivity of the Grignard reagent.
Workup Saturated NH₄Cl quenchA mild acidic workup to protonate the alkoxide and decompose any unreacted Grignard reagent.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[12] This reaction is particularly useful for the synthesis of electron-deficient alkenes.

Causality of Experimental Choices:

  • Active Methylene Compound: The reaction requires a compound with a methylene group activated by two electron-withdrawing groups, such as malononitrile or ethyl cyanoacetate.[12][13]

  • Catalyst: A weak base, such as piperidine or a catalytic amount of an amine, is typically used to deprotonate the active methylene compound, generating the nucleophilic carbanion.[12]

  • Solvent: Ethanol or other protic solvents are often suitable for this reaction. In some cases, the reaction can be performed under solvent-free conditions.

Experimental Workflow: Knoevenagel Condensation

G cluster_0 Reaction Setup cluster_1 Condensation cluster_2 Product Isolation A Combine aldehyde, active methylene compound, and catalyst in a solvent B Stir at room temperature or with gentle heating A->B Monitor by TLC C Cool the reaction mixture B->C D Collect the precipitate by filtration C->D E Wash the solid with cold solvent D->E F Recrystallize if necessary E->F

Caption: Knoevenagel Condensation Workflow

Detailed Protocol: Knoevenagel Condensation

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, isopropanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the active methylene compound (1.0-1.2 equiv) in a suitable solvent like ethanol.

  • Add a catalytic amount of a weak base, such as a few drops of piperidine.

  • Stir the reaction mixture at room temperature or with gentle heating (reflux) as needed. Monitor the reaction progress by TLC. The product often precipitates out of the solution as it forms.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • If necessary, recrystallize the product from a suitable solvent to obtain a pure sample.

ParameterConditionRationale
Catalyst Weak base (e.g., piperidine)Sufficiently basic to deprotonate the active methylene compound without promoting side reactions.
Temperature Room temperature to refluxThe required temperature depends on the reactivity of the substrates.
Product Isolation Precipitation and filtrationThe solid product often conveniently crystallizes from the reaction mixture, simplifying purification.
Solvent Protic (e.g., ethanol)Effectively dissolves the reactants and facilitates the reaction.

Conclusion

The derivatization of the aldehyde group of this compound opens up a vast landscape of synthetic possibilities. The protocols detailed in these application notes for reductive amination, Wittig reaction, Grignard reaction, and Knoevenagel condensation provide reliable and reproducible methods for accessing a diverse range of valuable compounds. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can effectively utilize these transformations to advance their projects in drug discovery, materials science, and other areas of chemical research.

References

  • MySkinRecipes. 3-((2-Methylbenzyl)oxy)benzaldehyde. Available from: [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]

  • ResearchGate. Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ResearchGate. (PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Chemistry Stack Exchange. Wittig reaction with benzaldehyde. Available from: [Link]

  • YouTube. Reductive Amination. Available from: [Link]

  • MySkinRecipes. 3-((3-Methoxybenzyl)Oxy)Benzaldehyde. Available from: [Link]

  • SciSpace. Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Available from: [Link]

  • ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Available from: [Link]

  • YouTube. The Wittig Reaction. Available from: [Link]

  • Beilstein Journals. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Available from: [Link]

  • ResearchGate. IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). Available from: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • National Institutes of Health. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Available from: [Link]

  • Taylor & Francis Online. Full article: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Available from: [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available from: [Link]

  • PubChem. p-((Trimethylsilyl)oxy)benzaldehyde. Available from: [Link]

  • ResearchGate. Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Available from: [Link]

  • Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available from: [Link]

  • Google Patents. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Available from: [Link]

  • ResearchGate. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • Arkivoc. o-Acylbenzaldehydes in Organic Synthesis. Available from: [Link]

  • University of Colorado Boulder. A Solvent Free Wittig Reaction. Available from: [Link]

  • PubChem. 3,5-Dimethoxy-4-[(trimethylsilyl)oxy]benzaldehyde. Available from: [Link]

  • PubChem. 3-[(2-methylbenzyl)oxy]benzaldehyde. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(3-Methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-[(3-Methylbenzyl)oxy]benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose issues, optimize conditions, and achieve higher yields and purity. The predominant synthetic route for this molecule is the Williamson ether synthesis, an SN2 reaction between the phenoxide of 3-hydroxybenzaldehyde and a 3-methylbenzyl halide.[1][2] Our troubleshooting will focus on the nuances of this critical reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction shows low conversion of starting materials, even after extended reaction times. What are the likely causes?

Low conversion is typically rooted in suboptimal reaction parameters that fail to facilitate the core SN2 mechanism. Let's break down the most common culprits.

  • Incomplete Deprotonation of 3-Hydroxybenzaldehyde: The first step, the formation of the phenoxide nucleophile, is critical. If the base is not strong enough or is compromised, the reaction will not initiate effectively.

    • Causality: The pKa of a phenol is typically around 10. For complete and rapid deprotonation, the conjugate acid of the base used should have a significantly higher pKa (pKaH > 12).[3] While weaker bases like potassium carbonate (K₂CO₃) can be used, they often require higher temperatures and longer reaction times as they establish an equilibrium.

    • Solution:

      • Base Selection: For a more robust reaction, consider using a stronger base like sodium hydride (NaH).[4][5] NaH deprotonates the phenol irreversibly, driving the reaction forward.

      • Base Quality: Ensure your base is fresh. NaH, for instance, can be passivated by atmospheric moisture. Use freshly opened reagents or wash the NaH with dry hexanes before use (with appropriate caution).

      • Anhydrous Conditions: Water will react with strong bases and protonate the phenoxide, quenching the nucleophile. Ensure your solvent and glassware are thoroughly dried before starting the reaction.[6]

  • Poor Solubility of Reagents: If the phenoxide salt precipitates from the solution, its ability to react with the benzyl halide is drastically reduced.

    • Causality: The choice of solvent plays a pivotal role. Polar aprotic solvents like DMF or DMSO are excellent choices as they effectively solvate cations, leaving the anionic nucleophile "naked" and more reactive, while also dissolving the organic electrophile.[2]

    • Solution:

      • Solvent Choice: If you are using a less polar solvent like acetone or acetonitrile and observing poor conversion, switch to anhydrous DMF or DMSO.

      • Phase-Transfer Catalysis (PTC): If working in a biphasic system or with poorly soluble salts, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[6][7][8]

Q2: My TLC analysis shows the formation of multiple unexpected spots. What are the common side products and how can I minimize them?

The appearance of multiple products points to competing reaction pathways. Identifying these pathways is key to suppressing them.

  • Side Product 1: C-Alkylation Products

    • Mechanism: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the ortho/para positions of the aromatic ring (C-alkylation, undesired).[2]

    • Mitigation: O-alkylation is generally favored in Williamson ether synthesis, especially with polar aprotic solvents. Harder cations (like Na⁺ or K⁺) also favor O-alkylation. Avoid conditions that promote C-alkylation, such as using non-polar solvents or certain phase-transfer catalysts that might favor ion-pairing differently.

  • Side Product 2: 3-Methylbenzyl Alcohol

    • Mechanism: This arises from the hydrolysis of the unreacted 3-methylbenzyl halide during aqueous workup. Its presence is more an indicator of low conversion than a direct side reaction.

  • Side Product 3: Oxidation of the Aldehyde

    • Mechanism: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (3-[(3-Methylbenzyl)oxy]benzoic acid), especially if the reaction is run at high temperatures for a long time with exposure to air.[9]

    • Mitigation: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.

The diagram below illustrates the desired reaction pathway versus the primary side reactions.

Side_Reactions Reactants 3-Hydroxybenzaldehyde Phenoxide + 3-Methylbenzyl Halide O_Alkylation O-Alkylation (Desired SN2 Pathway) Reactants->O_Alkylation C_Alkylation C-Alkylation (Side Reaction) Reactants->C_Alkylation Product This compound O_Alkylation->Product High Yield Oxidation Oxidation of Aldehyde (Side Reaction) Product->Oxidation C_Product C-Alkylated Byproducts C_Alkylation->C_Product Lowers Yield Ox_Product Carboxylic Acid Byproduct Oxidation->Ox_Product Impurity

Caption: Main vs. Side Reactions in the Synthesis.

Q3: I seem to lose a significant amount of product during the workup and purification stages. How can I improve my recovery?

Product loss after the reaction is complete is a common and frustrating issue. The key is a careful and methodical approach to isolation.

  • Workup Challenges:

    • Emulsions: Emulsions during aqueous extraction are common, especially when using DMF as a solvent. This can trap the product in the interfacial layer. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.

    • Incomplete Extraction: Ensure you perform multiple extractions (e.g., 3x with a suitable organic solvent like ethyl acetate or dichloromethane) to fully recover the product from the aqueous layer.

  • Purification Challenges:

    • Column Chromatography: While effective, the aldehyde functional group can sometimes be sensitive to silica gel, which is slightly acidic. This can lead to streaking or partial decomposition on the column.

    • Solution:

      • Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a neutralizer like triethylamine (~0.5-1%).

      • Alternatively, consider flash chromatography to minimize the contact time between the product and the stationary phase.

      • If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be an excellent alternative to chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis? This reaction is a classic Williamson Ether Synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The process involves two main steps:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 3-hydroxybenzaldehyde to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion attacks the electrophilic benzylic carbon of the 3-methylbenzyl halide, displacing the halide leaving group in a single, concerted step to form the ether linkage.[1]

Q2: How do I choose the right base and solvent? The optimal choice depends on balancing reactivity with the potential for side reactions. The following table provides a general guide.

ParameterOption 1: Mild ConditionsOption 2: Aggressive ConditionsRationale
Base K₂CO₃, Cs₂CO₃NaH, KHWeaker bases like K₂CO₃ are sufficient for phenols and reduce the risk of side reactions but may require heat.[2] Stronger bases like NaH ensure rapid, complete deprotonation for higher conversion at lower temperatures.[3]
Solvent Acetone, AcetonitrileDMF, DMSOAcetone is a good solvent with a convenient boiling point for reflux. DMF and DMSO are superior for SN2 reactions due to their high polarity and aprotic nature, which enhances nucleophilicity.[2]

Q3: Can I use 3-methylbenzyl tosylate or mesylate instead of a halide? Yes, absolutely. Tosylates (OTs) and mesylates (OMs) are excellent leaving groups, often even better than bromides or chlorides.[4] Using a tosylate or mesylate derivative of 3-methylbenzyl alcohol can lead to faster reaction times and higher yields under milder conditions. The SN2 mechanism remains the same.

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol uses robust conditions designed to maximize yield.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 3-hydroxybenzaldehyde (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add 3-methylbenzyl chloride or bromide (1.05 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature and cautiously quench it by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pack a column with the silica gel slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the product using a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

The troubleshooting workflow can be visualized as follows:

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC, GC/LC-MS) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Base_Issue Investigate Base - Strength? - Quality? - Stoichiometry? Low_Conversion->Base_Issue Workup_Issue Analyze Workup & Purification - Emulsions? - Multiple Extractions? - Column Issues? High_Conversion->Workup_Issue Conditions_Issue Review Conditions - Anhydrous? - Solvent Choice? - Temperature? Base_Issue->Conditions_Issue Base OK Optimize_Base Action: - Use Stronger Base (NaH) - Ensure Anhydrous Conditions Base_Issue->Optimize_Base Problem Found Optimize_Conditions Action: - Switch to DMF/DMSO - Add Phase Transfer Catalyst Conditions_Issue->Optimize_Conditions Problem Found Side_Products TLC Shows Side Products? Workup_Issue->Side_Products Workup OK Optimize_Workup Action: - Use Brine for Emulsions - Deactivate Silica Gel - Consider Distillation Workup_Issue->Optimize_Workup Losses Confirmed Minimize_Side_Rxn Action: - Run under Inert Gas - Optimize Temperature Side_Products->Minimize_Side_Rxn Yes

Caption: A logical workflow for troubleshooting low yield.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • MySkinRecipes. 3-((3-Methoxybenzyl)Oxy)Benzaldehyde. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254.
  • Sahoo, P. K., & Nanda, S. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. International Journal of Research in Engineering and Technology, 5(10), 1-5.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

Sources

Common side reactions in the synthesis of 3-[(3-Methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(3-Methylbenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this Williamson ether synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxybenzaldehyde with 3-methylbenzyl halide (commonly bromide or chloride) in the presence of a base. While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield and purity. This guide will help you navigate these potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, a classic Williamson ether synthesis.[1][2] In the first step, a base is used to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 3-methylbenzyl halide, displacing the halide and forming the desired ether linkage.[1][2]

Q2: Is there a risk of C-alkylation instead of the desired O-alkylation?

Yes, the phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. While O-alkylation is generally the major pathway, C-alkylation can occur as a side reaction.[3] The choice of solvent plays a critical role in directing the reaction. Polar aprotic solvents such as DMF, DMSO, or acetonitrile favor O-alkylation.[3] Protic solvents, on the other hand, can solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction and thus increasing the likelihood of C-alkylation.[3]

Q3: Can the aldehyde group in 3-hydroxybenzaldehyde participate in side reactions?

Absolutely. Under the basic conditions of the Williamson ether synthesis, the aldehyde functionality can undergo a Cannizzaro reaction.[4][5][6] Since 3-hydroxybenzaldehyde lacks α-hydrogens, it cannot undergo self-aldol condensation.[7] However, in the presence of a strong base, two molecules of the aldehyde can disproportionate to form 3-hydroxybenzyl alcohol and 3-hydroxybenzoic acid.[4][5]

Q4: Is elimination a significant side reaction with 3-methylbenzyl halide?

Elimination (E2) is a common competing reaction in Williamson ether synthesis, especially with secondary and tertiary alkyl halides.[1][8] However, since 3-methylbenzyl halide is a primary benzylic halide, the SN2 pathway is strongly favored, and elimination is generally not a major concern under typical reaction conditions.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

A low yield of this compound can be attributed to several factors, including incomplete reaction or the prevalence of side reactions.

Troubleshooting Steps:

  • Optimize the Base and Solvent System:

    • Base Selection: Use a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if necessary. Stronger bases can increase the rate of the desired reaction but may also promote side reactions. For phenols, weaker bases are often sufficient.

    • Solvent Choice: Employ a polar aprotic solvent such as DMF or acetonitrile to favor the SN2 reaction and O-alkylation.[3]

  • Control Reaction Temperature:

    • Maintain a moderate reaction temperature (typically 50-80 °C).[10] Higher temperatures can lead to increased side product formation.

  • Ensure Anhydrous Conditions:

    • Water can react with strong bases and affect the nucleophilicity of the phenoxide. Ensure all glassware is thoroughly dried and use anhydrous solvents.

ParameterRecommended ConditionRationale
Base K₂CO₃, NaHEfficiently deprotonates the phenol without being overly aggressive.
Solvent DMF, AcetonitrilePolar aprotic, favors SN2 and O-alkylation.[3]
Temperature 50-80 °CBalances reaction rate and minimization of side products.[10]
Alkyl Halide 3-Methylbenzyl bromideBromides are generally more reactive than chlorides.
Problem 2: Presence of 3-Hydroxybenzyl Alcohol and 3-Hydroxybenzoic Acid in the Product Mixture

The detection of these byproducts strongly suggests the occurrence of a Cannizzaro reaction.

Troubleshooting Steps:

  • Use a Milder Base:

    • Switch to a weaker base like potassium carbonate if you are using a very strong base such as sodium hydroxide. Weaker bases are less likely to promote the Cannizzaro reaction.

  • Control the Stoichiometry of the Base:

    • Use only a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the phenol without creating a highly basic environment that favors the Cannizzaro reaction.

  • Monitor Reaction Time:

    • Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of the Cannizzaro reaction. Monitor the reaction progress by TLC and work it up as soon as the starting material is consumed.

Problem 3: Formation of C-Alkylated Isomers

The presence of isomers where the 3-methylbenzyl group is attached to the aromatic ring of 3-hydroxybenzaldehyde indicates C-alkylation.

Troubleshooting Steps:

  • Strictly Use Polar Aprotic Solvents:

    • As mentioned, solvents like DMF and DMSO significantly favor O-alkylation.[3] Avoid protic solvents like water, alcohols, or trifluoroethanol.[3]

  • Choice of Counter-ion:

    • The nature of the cation from the base can influence the O/C alkylation ratio. While less common to control, in some cases, larger, softer cations can favor O-alkylation.

Experimental Workflow: A Validated Protocol

This protocol is designed to minimize common side reactions.

Materials:

  • 3-hydroxybenzaldehyde

  • 3-methylbenzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-methylbenzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Desired O-Alkylation vs. Side Reactions

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Phenoxide Formation Phenoxide Formation 3-Hydroxybenzaldehyde->Phenoxide Formation + Base Cannizzaro Reaction Cannizzaro Reaction 3-Hydroxybenzaldehyde->Cannizzaro Reaction + Strong Base 3-Methylbenzyl Bromide 3-Methylbenzyl Bromide Base Base Desired O-Alkylation (SN2) Desired O-Alkylation (SN2) Phenoxide Formation->Desired O-Alkylation (SN2) + 3-Methylbenzyl Bromide (Polar Aprotic Solvent) C-Alkylation C-Alkylation Phenoxide Formation->C-Alkylation + 3-Methylbenzyl Bromide (Protic Solvent) This compound This compound Desired O-Alkylation (SN2)->this compound C-Alkylated Byproduct C-Alkylated Byproduct C-Alkylation->C-Alkylated Byproduct 3-Hydroxybenzyl Alcohol 3-Hydroxybenzyl Alcohol Cannizzaro Reaction->3-Hydroxybenzyl Alcohol 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Cannizzaro Reaction->3-Hydroxybenzoic Acid

Caption: Competing reaction pathways in the synthesis.

Diagram 2: Troubleshooting Logic

G Start Start Low Yield Low Yield Start->Low Yield Byproducts Detected Byproducts Detected Start->Byproducts Detected Optimize Base/Solvent Optimize Base & Solvent System Low Yield->Optimize Base/Solvent Yes Cannizzaro Byproducts Cannizzaro Byproducts Byproducts Detected->Cannizzaro Byproducts Alcohol/Acid C-Alkylation Isomers C-Alkylation Isomers Byproducts Detected->C-Alkylation Isomers Isomers Control Temperature Control Reaction Temperature Optimize Base/Solvent->Control Temperature Anhydrous Conditions Ensure Anhydrous Conditions Control Temperature->Anhydrous Conditions Successful Synthesis Successful Synthesis Anhydrous Conditions->Successful Synthesis Use Milder Base Use Milder Base Cannizzaro Byproducts->Use Milder Base Use Polar Aprotic Solvent Use Polar Aprotic Solvent C-Alkylation Isomers->Use Polar Aprotic Solvent Control Stoichiometry Control Base Stoichiometry Use Milder Base->Control Stoichiometry Control Stoichiometry->Successful Synthesis Use Polar Aprotic Solvent->Successful Synthesis

Caption: Troubleshooting flowchart for the synthesis.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. [Link]

  • SciSpace. (n.d.). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

  • Google Patents. (n.d.).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones).
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Cannizzaro Reaction. [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. [Link]

  • ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde. [Link]

  • Leah4sci. (2016). Aldol Condensation Reaction Shortcut. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • SATHEE. (n.d.). Aldol Condensation. [Link]

  • University of Babylon. (n.d.). Cannizzaro Reaction.
  • J Chemistry. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • University of Babylon. (n.d.). Cannizzaro Reaction.
  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. [Link]

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Minimizing E2 elimination in Williamson ether synthesis of aryl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Williamson ether synthesis, specifically tailored for the synthesis of aryl ethers. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with competing elimination reactions. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common issues and provide robust, field-tested solutions.

Section 1: The Mechanistic Battleground: SN2 vs. E2 in Aryl Ether Synthesis

The synthesis of an aryl ether via the Williamson method involves the reaction of a phenoxide with an alkyl halide. This is intended to proceed via a bimolecular nucleophilic substitution (SN2) pathway. However, the phenoxide is not only a potent nucleophile but also a significant base. This dual reactivity creates a competition with the bimolecular elimination (E2) pathway, which leads to the formation of an undesired alkene byproduct.[1] Understanding the factors that tip the balance between these two concerted mechanisms is the key to maximizing the yield of your desired aryl ether.[2]

The critical decision point for the phenoxide nucleophile is whether to attack the electrophilic carbon (SN2) or abstract a beta-proton (E2). The outcome is heavily influenced by the structure of the reactants and the reaction conditions.

SN2_vs_E2 cluster_products Potential Products Phenoxide Phenoxide (Ar-O⁻) Decision Phenoxide Action Phenoxide->Decision AlkylHalide Alkyl Halide (R-CH₂-CH₂-X) AlkylHalide->Decision SN2_Product Aryl Ether (Desired) Ar-O-CH₂-CH₂-R Decision->SN2_Product Acts as Nucleophile (Attacks α-carbon) E2_Product Alkene (Byproduct) R-CH=CH₂ Decision->E2_Product Acts as Base (Abstracts β-proton)

Caption: Competing SN2 and E2 pathways in aryl ether synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Williamson synthesis of aryl ethers in a direct question-and-answer format.

Q1: My reaction is yielding primarily an alkene instead of the desired aryl ether. What is the most likely cause?

A: The most frequent cause of excessive E2 elimination is the structure of your alkyl halide. The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[3]

  • Primary Alkyl Halides (R-CH₂-X): These are the best substrates for this reaction. They are relatively unhindered, allowing the phenoxide nucleophile to access the carbon atom, maximizing the SN2 pathway.[2][4]

  • Secondary Alkyl Halides (R₂CH-X): These are significantly more sterically hindered. Backside attack by the nucleophile is difficult, and the phenoxide will more readily act as a base, abstracting a proton from an adjacent carbon. This results in a mixture of substitution and elimination products, with elimination often being the major pathway.[4][5]

  • Tertiary Alkyl Halides (R₃C-X): These substrates are too sterically hindered for SN2 to occur. They will react almost exclusively via elimination to form an alkene.[2][4][6]

Solution: Always choose a synthetic route where the alkylating agent is a methyl or primary alkyl halide.[4][5] For example, to synthesize tert-butyl phenyl ether, you must react sodium phenoxide with tert-butyl chloride's isomer, 2-chloro-2-methylpropane, would result primarily in isobutylene via elimination.[7] The correct approach is to use sodium tert-butoxide and an appropriate aryl halide, though this requires alternative methods like the Ullmann condensation as aryl halides are unreactive in standard Williamson conditions.[6]

Q2: How does my choice of base for generating the phenoxide impact the SN2/E2 ratio?

A: The base is used to deprotonate the phenol, forming the reactive phenoxide. While the phenoxide itself is the species that competes between SN2 and E2, the choice of the initial base is crucial for reaction success.

  • Strength: Phenols are significantly more acidic than aliphatic alcohols. Therefore, extremely strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective but not always necessary.[4][8] Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (NaOH) are often sufficient and can be easier to handle.[6][7]

  • Steric Bulk: Using a sterically hindered or "bulky" base to generate the nucleophile can favor elimination.[5] However, in aryl ether synthesis, the nucleophile is the phenoxide, which is generated in situ from the phenol. The key is that the phenoxide itself is a strong base that can promote elimination.[7] The use of bulky alkoxides (like potassium tert-butoxide) as nucleophiles with alkyl halides is a known strategy to favor E2, a principle that underscores the importance of steric factors.[5]

Solution: For standard aryl ether synthesis, use a non-nucleophilic base of appropriate strength to fully deprotonate the phenol. Potassium carbonate is a widely used, effective, and safe choice for this purpose.[6]

Q3: What is the optimal solvent for minimizing elimination?

A: The solvent choice has a profound impact on the nucleophilicity of the phenoxide and, consequently, the SN2/E2 ratio.

  • Polar Aprotic Solvents (Recommended): Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are the best choices.[2][6][7] These solvents effectively solvate the cation (e.g., Na⁺, K⁺) of the phenoxide salt but do not strongly solvate the phenoxide anion itself. This leaves a "naked" and highly reactive nucleophile, which promotes the desired SN2 reaction.[7]

  • Protic Solvents (To Avoid): Solvents like ethanol, methanol, or water should be avoided. They form hydrogen bonds with the oxygen atom of the phenoxide, creating a solvent shell that stabilizes the anion and reduces its nucleophilicity.[2][7] This diminished nucleophilicity makes the basic character of the phenoxide more pronounced, favoring the E2 pathway.

Q4: Does reaction temperature influence the product distribution?

A: Yes, temperature is a critical parameter. Elimination reactions generally have a slightly higher activation energy than substitution reactions.[9] Consequently, increasing the reaction temperature provides more energy to overcome this barrier, favoring the E2 pathway.[10][11]

Solution: While typical Williamson reactions are conducted at 50-100 °C to achieve a reasonable rate, if elimination is a persistent issue, try running the reaction at the lowest temperature that allows for a practical conversion rate.[2] Lowering the temperature will systematically favor the SN2 product.[11]

Q5: I'm using a phenoxide nucleophile and observing C-alkylation byproducts. How can I improve selectivity for O-alkylation?

A: This is a classic issue of ambident nucleophilicity. The phenoxide anion has electron density on both the oxygen atom and the aromatic ring (particularly at the ortho and para positions).

  • O-Alkylation (Desired Ether): This is generally favored in polar aprotic solvents (DMF, DMSO), which, as mentioned, leave the oxygen anion highly exposed and reactive.[7]

  • C-Alkylation (Side Product): This pathway can become more competitive in protic solvents, which solvate and "block" the oxygen atom via hydrogen bonding, making the ring carbons more likely to act as the nucleophile.[6][7]

Solution: To maximize the yield of the desired aryl ether (O-alkylation), consistently use a polar aprotic solvent like DMF or DMSO.[7]

Section 3: Protocol & Best Practices

Recommended Conditions Summary
ParameterRecommendationRationale
Alkyl Halide Methyl or Primary (1°) Minimizes steric hindrance, strongly favoring SN2 over E2.[4]
Base Potassium Carbonate (K₂CO₃) Sufficiently basic for phenols, easy to handle, minimizes side reactions.[6]
Solvent DMF or DMSO Polar aprotic; enhances nucleophilicity of the phenoxide, favoring SN2.[2][7]
Temperature 50–80 °C (or lower) Provides sufficient rate while minimizing the competing E2 reaction.[2][9]
General Protocol for the Synthesis of an Alkyl Aryl Ether

This protocol describes the synthesis of 4-methoxybiphenyl from 4-phenylphenol and methyl iodide as a representative example.

Materials:

  • 4-phenylphenol

  • Methyl iodide (or another primary alkyl halide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 4-phenylphenol (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the phenol, followed by anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Reaction Initiation: Stir the mixture vigorously at room temperature for 15-20 minutes.

  • Alkylating Agent: Add the primary alkyl halide (e.g., methyl iodide, 1.1 - 1.2 eq) dropwise to the stirring suspension.

  • Heating: Heat the reaction mixture to 60-70 °C and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-6 hours.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).

    • Combine the organic layers and wash with 1M NaOH solution (2x) to remove any unreacted phenol.

    • Wash the organic layer with water (1x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure alkyl aryl ether.

Troubleshooting Workflow

If you experience low yields of the desired aryl ether, follow this decision tree to diagnose and solve the problem.

Troubleshooting_Workflow Start Low Aryl Ether Yield & High Alkene Byproduct Q1 Is your alkyl halide methyl or primary (1°)? Start->Q1 A1_No NO (Using 2° or 3° halide) Q1->A1_No No Q2 What was the reaction temperature? Q1->Q2 Yes Sol1 SOLUTION: Redesign synthesis to use a 1° or methyl halide. This is the primary issue. A1_No->Sol1 End Problem Resolved Sol1->End A2_High High (>100 °C) Q2->A2_High High Q3 What solvent was used? Q2->Q3 Optimal Sol2 SOLUTION: Repeat reaction at a lower temperature (e.g., 50-70 °C) to favor SN2. A2_High->Sol2 Sol2->End A3_Protic Protic (e.g., Ethanol) Q3->A3_Protic Protic Q3->End Aprotic Sol3 SOLUTION: Switch to a polar aprotic solvent like DMF or DMSO. A3_Protic->Sol3 Sol3->End

Caption: A decision tree for troubleshooting low yields in aryl ether synthesis.

Section 4: When Williamson Isn't the Way: Alternative Synthesis Routes

While the Williamson ether synthesis is a powerful tool, it has limitations, particularly for synthesizing diaryl ethers or when the required alkyl halide is prone to elimination. In such cases, alternative modern cross-coupling reactions should be considered.

  • Ullmann Condensation: This is a classic method for forming diaryl ethers by reacting a phenoxide with an aryl halide. It traditionally requires high temperatures and a stoichiometric amount of copper, but modern catalytic versions have improved its scope and practicality.[6][12]

  • Buchwald-Hartwig C-O Cross-Coupling: This palladium-catalyzed reaction is a highly versatile and mild method for forming C-O bonds, including aryl ethers. It has a broad substrate scope and often proceeds with high yields under conditions where the Williamson synthesis would fail.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. [Link]

  • Osunstate. (2025). Mastering The Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2022). Factors Influencing the Elimination Mechanism. [Link]

  • Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Chemistry LibreTexts. (2021). Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. [Link]

  • The Organic Chemistry Tutor. (2012). SN1 SN2 E1 E2 Decision (5)- The role of temperature. YouTube. [Link]

  • The Organic Chemistry Tutor. (2020). 8.4 Part 2: Factors Affecting the E2 Mechanism. YouTube. [Link]

  • ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

  • PubMed Central. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

  • University of Illinois Springfield. (n.d.). Elimination Reactions. [Link]

  • Pharmaguideline. (n.d.). E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions. [Link]

  • Reddit. (2025). Choosing between e1, e2 sn1, and sn2 reactions. [Link]

  • ResearchGate. (2025). Effect of higher order solvation and temperature on SN2 and E2 reactivity. [Link]

  • PubMed. (n.d.). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-[(3-Methylbenzyl)oxy]benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(3-Methylbenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and related compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, overcome common challenges, and ensure the integrity of your synthesis.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through the Williamson ether synthesis. This well-established nucleophilic substitution reaction (SN2) involves the deprotonation of 3-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack 3-methylbenzyl halide (typically chloride or bromide), forming the desired ether linkage. While the reaction is robust, its efficiency and the purity of the final product are highly dependent on the careful optimization of several reaction parameters.

This guide will walk you through the critical aspects of this synthesis, from selecting the right reagents and conditions to troubleshooting common issues you may encounter in the laboratory.

Troubleshooting Guide: A Deeper Dive into Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, providing not just solutions but also the underlying chemical principles.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of my desired product, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?

A: Low or no yield in a Williamson ether synthesis is a common issue that can usually be traced back to one of several key factors:

  • Incomplete Deprotonation of 3-Hydroxybenzaldehyde: The first step of the reaction is the formation of the phenoxide ion. If the base you are using is not strong enough to completely deprotonate the phenolic hydroxyl group, the concentration of the nucleophile will be low, leading to a sluggish or incomplete reaction.

    • Troubleshooting:

      • Choice of Base: For phenolic substrates, moderately strong bases are often sufficient. Potassium carbonate (K₂CO₃) is a common and effective choice. If you are still experiencing issues, you might consider a stronger base like sodium hydroxide (NaOH) or, for very stubborn cases, sodium hydride (NaH). However, be aware that stronger bases can promote side reactions.

      • Moisture: Ensure all your reagents and solvents are anhydrous. Water can consume the base and quench the phenoxide, effectively halting the reaction.

  • Poor Reactivity of the Alkyl Halide: While 3-methylbenzyl chloride is a primary benzylic halide and generally a good substrate for SN2 reactions, its quality can be a factor.

    • Troubleshooting:

      • Alkyl Halide Quality: Use a fresh or properly stored bottle of 3-methylbenzyl chloride. Over time, it can degrade.

      • Leaving Group: If you are using 3-methylbenzyl chloride, switching to 3-methylbenzyl bromide may accelerate the reaction, as bromide is a better leaving group than chloride.

  • Suboptimal Reaction Temperature: The SN2 reaction rate is temperature-dependent.

    • Troubleshooting:

      • Temperature Adjustment: If the reaction is slow at room temperature, gradually increasing the temperature can significantly improve the rate. A common temperature range for this type of reaction is 50-100 °C.[1] However, excessively high temperatures can lead to side reactions and decomposition.

  • Inappropriate Solvent: The choice of solvent is crucial for an SN2 reaction.

    • Troubleshooting:

      • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal as they solvate the cation of the base but do not strongly solvate the nucleophilic phenoxide, thus enhancing its reactivity. Protic solvents like ethanol or water should be avoided as they can solvate and deactivate the nucleophile.

Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities

Q: My TLC plate shows the presence of my starting materials and several other spots. What are these impurities and how can I minimize them?

A: The presence of multiple spots on your TLC is a clear indicator of a non-optimized reaction. The common culprits are unreacted starting materials and various side products.

  • Unreacted 3-Hydroxybenzaldehyde: This is often due to incomplete deprotonation or insufficient reaction time.

    • Troubleshooting: Refer to the solutions for "Low or No Product Yield" above. Ensure you are using a sufficient excess of the base and allowing the reaction to proceed for an adequate amount of time. Monitor the reaction progress by TLC until the 3-hydroxybenzaldehyde spot disappears.

  • Unreacted 3-Methylbenzyl Chloride: This can be due to a number of factors, including a non-nucleophilic phenoxide or competitive side reactions.

    • Troubleshooting: Ensure the phenoxide is being generated effectively. Using a slight excess of 3-hydroxybenzaldehyde relative to the benzyl halide can help ensure all of the halide is consumed.

  • Side Products:

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of isomers. This is more likely with stronger bases and higher temperatures.

    • Elimination (E2) of the Alkyl Halide: While less common with primary benzylic halides, it's a possibility, especially with sterically hindered substrates or very strong, bulky bases. This would lead to the formation of 3-vinyltoluene.[1]

    • Self-Condensation of 3-hydroxybenzaldehyde: Under strongly basic conditions, the aldehyde functionality can potentially undergo aldol-type reactions, though this is less common under typical Williamson ether synthesis conditions.

    • Troubleshooting Side Reactions:

      • Reaction Conditions: Use the mildest effective base and the lowest practical temperature to favor the desired SN2 reaction.

      • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) can be highly beneficial. The PTC helps to transport the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide is, allowing for milder reaction conditions (lower temperatures, weaker bases like aqueous NaOH) and often leading to cleaner reactions with higher yields.

Problem 3: Difficulty in Purifying the Final Product

Q: I'm having trouble isolating a pure sample of this compound. What are the best purification strategies?

A: Purification of the final product is a critical step. The choice of method will depend on the nature of the impurities present.

  • Work-up Procedure:

    • A standard work-up involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a dilute base (e.g., 5% NaOH solution) can help remove any unreacted 3-hydroxybenzaldehyde. Subsequent washes with water and brine will remove residual base and salts.

  • Purification Techniques:

    • Column Chromatography: This is often the most effective method for removing both polar and non-polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity of the solvent system can be adjusted based on TLC analysis.

    • Recrystallization: If the product is a solid and of reasonable purity after the work-up, recrystallization can be an excellent final purification step. Suitable solvent systems might include ethanol/water or hexanes/ethyl acetate mixtures.

    • Distillation: If the product is a high-boiling liquid and thermally stable, vacuum distillation can be used for purification.

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of reactants?

A1: Typically, a slight excess of the 3-hydroxybenzaldehyde (e.g., 1.1 to 1.2 equivalents) relative to the 3-methylbenzyl halide is used to ensure complete consumption of the more expensive halide. The amount of base should be in excess relative to the 3-hydroxybenzaldehyde (e.g., 1.5 to 2.0 equivalents) to ensure complete deprotonation.

Q2: How do I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (3-hydroxybenzaldehyde and 3-methylbenzyl chloride) on a silica gel plate. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v). The reaction is complete when the spot corresponding to the limiting reactant (usually the benzyl halide) has disappeared and a new, less polar spot for the product is prominent.

Q3: What are the expected ¹H NMR spectral features of this compound?

A3: The ¹H NMR spectrum should show characteristic peaks for the aldehyde proton (a singlet around 9.9-10.0 ppm), the benzylic protons (a singlet around 5.1 ppm), the methyl group on the benzyl ring (a singlet around 2.4 ppm), and a complex pattern of aromatic protons for both rings.

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted synthesis can be a very effective way to accelerate Williamson ether syntheses, often reducing reaction times from hours to minutes and sometimes improving yields. The conditions would need to be optimized for your specific microwave reactor.

Experimental Protocols

Standard Williamson Ether Synthesis Protocol
  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 3-methylbenzyl chloride (1.05 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a 5% NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Phase-Transfer Catalysis (PTC) Protocol
  • To a mixture of 3-hydroxybenzaldehyde (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in a suitable solvent (e.g., toluene), add an aqueous solution of a base like sodium hydroxide (e.g., 20-50% w/v, 2.0 eq).

  • Stir the biphasic mixture vigorously and add 3-methylbenzyl chloride (1.05 eq).

  • Heat the mixture to 50-70 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Data Presentation

ParameterStandard Williamson Ether SynthesisPhase-Transfer Catalysis (PTC)
Base K₂CO₃, NaOH, NaHAqueous NaOH or KOH
Solvent DMF, Acetonitrile, DMSOToluene/Water (biphasic)
Catalyst NoneTBAB, BTEAC
Temperature 60-100 °C50-70 °C
Reaction Time 4-12 hours2-6 hours
Typical Yield Moderate to GoodGood to Excellent
Work-up Requires removal of high-boiling solventSimpler phase separation

Visualizations

Reaction Mechanism

Caption: The two-step mechanism of the Williamson ether synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_base Is the base strong enough and anhydrous? start->check_base check_halide Is the 3-methylbenzyl halide of good quality? check_base->check_halide Yes solution_base Use a stronger base (e.g., NaOH, NaH). Ensure anhydrous conditions. check_base->solution_base No check_temp Is the reaction temperature optimal? check_halide->check_temp Yes solution_halide Use fresh halide or switch to bromide. check_halide->solution_halide No check_solvent Is a polar aprotic solvent being used? check_temp->check_solvent Yes solution_temp Increase temperature gradually (50-100 °C). check_temp->solution_temp No solution_solvent Use DMF, DMSO, or Acetonitrile. check_solvent->solution_solvent No consider_ptc Consider Phase-Transfer Catalysis for milder conditions and improved yield. check_solvent->consider_ptc Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Organic Syntheses. m-Hydroxybenzaldehyde. Available from: [Link]

  • Wikipedia. 3-Hydroxybenzaldehyde. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Lumen Learning. Williamson Ether Synthesis. Available from: [Link]

  • PubChem. 3-Benzyloxybenzaldehyde. Available from: [Link]

  • ResearchGate. Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Google Patents. Purification process for 3-phenoxybenzaldehyde.
  • Google Patents. Hydroxybenzaldehyde process.
  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Available from: [Link]

  • MySkinRecipes. 3-((2-Methylbenzyl)oxy)benzaldehyde. Available from: [Link]

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Technical Support Center: Purification of 3-[(3-Methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-[(3-Methylbenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The impurity profile of your crude product is largely dictated by the synthetic route employed. The most common method for synthesizing this compound is the Williamson ether synthesis, reacting 3-hydroxybenzaldehyde with a 3-methylbenzyl halide.[1]

Common Impurities:

  • Unreacted Starting Materials: 3-hydroxybenzaldehyde and 3-methylbenzyl halide (e.g., bromide or chloride).

  • Oxidation Product: 3-[(3-Methylbenzyl)oxy]benzoic acid, formed by the oxidation of the aldehyde group, which can occur during the reaction or subsequent workup and storage.[1]

  • Side-Reaction Products: Byproducts from the Williamson ether synthesis, such as those arising from elimination reactions if reaction conditions are not optimal.[2]

  • Residual Solvents: Solvents used in the reaction and workup, such as dimethylformamide (DMF), acetone, or ethyl acetate.[1]

Q2: My purified this compound is developing a yellowish tint over time. What is causing this and how can I prevent it?

The development of a yellow color is often indicative of oxidation of the aldehyde functional group to the corresponding carboxylic acid or other degradation products. Aldehydes, particularly aromatic ones, can be sensitive to air and light.

Prevention Strategies:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Low Temperature: Store at a reduced temperature (2-8°C) to slow down the rate of degradation.[3]

  • Light Protection: Use amber-colored vials or store in a dark place to prevent light-induced degradation.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the main component and detecting non-volatile impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile is a good starting point.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, such as residual solvents and some starting materials.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities with distinct proton or carbon signals. The aldehyde proton typically appears as a singlet around 9-10 ppm in the ¹H NMR spectrum.[7][8][9]

Troubleshooting Purification Challenges

This section provides a structured approach to overcoming common issues encountered during the purification of this compound.

Issue 1: Incomplete Removal of Starting Materials

Scenario: After purification, you still observe the presence of 3-hydroxybenzaldehyde or 3-methylbenzyl halide in your analytical data (e.g., TLC, HPLC, or NMR).

Troubleshooting Workflow

Caption: Decision tree for removing unreacted starting materials.

Detailed Protocols

1. Aqueous Wash for 3-hydroxybenzaldehyde Removal

  • Principle: 3-hydroxybenzaldehyde is phenolic and thus weakly acidic. It can be deprotonated by a mild base to form a water-soluble phenoxide salt, which can then be extracted into an aqueous layer.

  • Protocol:

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with a saturated sodium bicarbonate solution (5% w/v) or a dilute sodium hydroxide solution (1-2 M).

    • Separate the aqueous layer.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

2. Optimized Column Chromatography

  • Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[10][11][12]

  • Protocol:

    • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.

    • Mobile Phase Selection: Start with a non-polar solvent system and gradually increase polarity. A common and effective system is a gradient of ethyl acetate in hexanes.

      • Begin with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities like 3-methylbenzyl halide.

      • Gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired product, this compound.

      • 3-hydroxybenzaldehyde, being more polar, will elute later.

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

Parameter Recommended Setting Rationale
Stationary Phase Silica Gel (230-400 mesh)Good resolution for a wide range of compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for the separation of compounds with varying polarities.
Initial Polarity 5% Ethyl Acetate in HexanesElutes non-polar impurities first.
Elution Polarity 10-20% Ethyl Acetate in HexanesElutes the target compound.

Issue 2: Presence of Oxidized Impurity

Scenario: Your product is contaminated with 3-[(3-Methylbenzyl)oxy]benzoic acid.

Troubleshooting Workflow

Caption: Workflow for removing the carboxylic acid impurity.

Detailed Protocols

1. Basic Aqueous Wash

  • Principle: The carboxylic acid impurity is acidic and will readily react with a base to form a water-soluble carboxylate salt, which can be extracted into the aqueous phase.

  • Protocol:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a saturated solution of sodium bicarbonate. Repeat if necessary.

    • Separate the layers and wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

2. Column Chromatography

  • Principle: The carboxylic acid is significantly more polar than the aldehyde and will have a much stronger affinity for the silica gel.

  • Protocol:

    • Use the same column chromatography setup as described for removing starting materials. The carboxylic acid will either remain at the baseline or elute at a much higher polarity than the desired product.

Issue 3: Oily Product That Fails to Crystallize

Scenario: The purified product is an oil and attempts at recrystallization have been unsuccessful.

Troubleshooting Workflow

Caption: Troubleshooting guide for obtaining a solid product.

Detailed Protocols

1. Recrystallization Solvent Screening

  • Principle: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. A systematic approach is often required to find a suitable solvent or solvent system.

  • Protocol:

    • Place a small amount of the oily product in several test tubes.

    • Add a small amount of different solvents to each tube. Good starting points for aromatic ethers and aldehydes include:

      • Alcohols (e.g., ethanol, isopropanol)

      • Hydrocarbons (e.g., hexanes, heptane)

      • Ethers (e.g., diethyl ether)

      • Mixtures (e.g., ethyl acetate/hexanes, dichloromethane/hexanes)

    • Heat the tubes to dissolve the oil.

    • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

    • Observe for crystal formation.

2. Trituration

  • Principle: If the impurities are soluble in a particular solvent in which the desired product is not, washing the oil with that solvent can induce crystallization.

  • Protocol:

    • Add a small amount of a non-polar solvent in which the product is likely insoluble (e.g., cold hexanes or pentane) to the oil.

    • Scratch the side of the flask with a glass rod to create nucleation sites.

    • Stir vigorously. If the product is pure, it may solidify.

    • Isolate the solid by filtration.

3. Vacuum Distillation

  • Principle: For thermally stable, high-boiling liquids, vacuum distillation can be an effective final purification step. Given the estimated high boiling point of this compound (similar to 3-ethoxybenzaldehyde's 243°C), vacuum distillation is necessary to prevent thermal decomposition.[13]

  • Caution: Ensure your product is stable at the required distillation temperature, even under vacuum.

  • Protocol:

    • Set up a short-path distillation apparatus.

    • Apply a high vacuum.

    • Slowly heat the flask containing the crude product in an oil bath.

    • Collect the fraction that distills at a constant temperature.

References

  • MySkinRecipes. (n.d.). 3-((2-Methylbenzyl)oxy)benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(3-Methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-((3-Methoxybenzyl)Oxy)Benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxybenzaldehyde. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

  • PubMed. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Retrieved from [Link]

  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the optimal conditions for GC analysis of benzaldehyde?. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • PubMed. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]

  • UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis data of a commercially available sample of benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE. Retrieved from [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]

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Technical Support Center: NMR-Based Impurity Identification in 3-[(3-Methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-[(3-Methylbenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment and impurity identification. As a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals, ensuring the purity of this compound is paramount.[1][2] This resource provides in-depth, experience-driven answers to common and complex issues encountered during NMR analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the routine NMR analysis of this compound.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Understanding the baseline NMR spectrum of the pure compound is the first step in identifying impurities. The chemical shifts are influenced by the solvent, concentration, and instrument frequency.[3] The following table provides expected chemical shift ranges in CDCl₃, a common NMR solvent.

Proton/Carbon ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Rationale for Chemical Shift
Aldehyde (-CHO)9.9 - 10.0191 - 193The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group. The carbonyl carbon also resonates at a characteristic downfield shift.[4]
Benzylic (-OCH₂-)5.0 - 5.269 - 71The methylene protons are adjacent to an oxygen atom and an aromatic ring, leading to a downfield shift.
Aromatic (Ar-H)7.0 - 7.8112 - 160The exact shifts depend on the substitution pattern and electronic environment of each proton and carbon on both aromatic rings.
Methyl (-CH₃)2.3 - 2.520 - 22The methyl group on the benzyl ring is a typical alkyl substituent on an aromatic ring.
Q2: My ¹H NMR spectrum shows unexpected peaks. What are the most likely impurities from the synthesis?

A2: The synthesis of this compound is commonly achieved via the Williamson ether synthesis.[5][6][7] This reaction involves the coupling of 3-hydroxybenzaldehyde with 3-methylbenzyl halide. Therefore, the most common impurities are unreacted starting materials and byproducts of side reactions.

Common Process-Related Impurities:

  • 3-Hydroxybenzaldehyde: The unreacted phenolic starting material.

  • 3-Methylbenzyl alcohol: Can be formed by hydrolysis of the 3-methylbenzyl halide.

  • 3-Methylbenzyl halide: The unreacted alkylating agent.

  • 3,3'-Oxybis(methylene)bis(methylbenzene): A self-condensation byproduct of the benzyl halide.

Workflow for Initial Impurity Identification:

Caption: Initial impurity identification workflow.

Q3: I see a broad singlet in my ¹H NMR spectrum that disappears upon a D₂O shake. What is it?

A3: A broad singlet that exchanges with deuterium oxide (D₂O) is characteristic of a labile proton, such as an alcohol (-OH) or a carboxylic acid (-COOH).[8] In the context of this compound synthesis, this is most likely due to the presence of unreacted 3-hydroxybenzaldehyde or 3-methylbenzyl alcohol . A D₂O shake is a definitive experiment to confirm the presence of such exchangeable protons.

Q4: There's a singlet around 2.1 ppm in my spectrum. What could this be?

A4: A singlet in this region often corresponds to acetone, a common solvent used for cleaning NMR tubes.[8] It is crucial to ensure that NMR tubes are thoroughly dried before use. If acetone was used in the reaction workup, it may also be present as a residual solvent.

Section 2: Troubleshooting Guide for Complex Scenarios

This section provides a more in-depth guide to tackling challenging impurity identification scenarios.

Scenario 1: Identification of an Oxidation Impurity

Problem: A new singlet appears around 10.5-12.5 ppm in the ¹H NMR spectrum, and the integration of the aldehyde peak at ~9.9 ppm is lower than expected.

Analysis: Benzaldehydes are susceptible to oxidation to their corresponding carboxylic acids, especially upon exposure to air.[9][10][11][12] The appearance of a broad singlet in the 10.5-12.5 ppm region is highly indicative of a carboxylic acid proton.[4]

Troubleshooting Steps:

  • Confirm the Carboxylic Acid: The peak should be broad and will disappear upon a D₂O shake.

  • ¹³C NMR Analysis: Look for a new carbonyl carbon signal in the 165-175 ppm range, characteristic of a carboxylic acid. The aldehyde carbonyl carbon appears around 192 ppm.[13]

  • Spiking Experiment: To definitively confirm the impurity as 3-[(3-Methylbenzyl)oxy]benzoic acid, add a small amount of the suspected compound to the NMR sample and re-acquire the spectrum. An increase in the intensity of the impurity peaks will confirm its identity.

Table of Diagnostic NMR Signals for Oxidation Impurity:

Compound ¹H Signal (ppm) ¹³C Signal (ppm)
This compound~9.9 (s, 1H, -CHO)~192 (-CHO)
3-[(3-Methylbenzyl)oxy]benzoic acid~11.0 (br s, 1H, -COOH)~170 (-COOH)
Scenario 2: Distinguishing Between Starting Materials

Problem: The aromatic region of the ¹H NMR spectrum is complex, and it is difficult to confirm the presence of small amounts of unreacted 3-hydroxybenzaldehyde or 3-methylbenzyl alcohol.

Analysis: While both starting materials have signals in the aromatic region, they each possess unique, non-aromatic protons that can be used for identification.

Detailed Protocol for Identification:

  • Focus on Diagnostic Regions:

    • 3-Hydroxybenzaldehyde: Look for a broad singlet for the phenolic -OH proton (typically 5-7 ppm, but can vary) that will exchange with D₂O.[14][15] The aldehyde proton will be a singlet around 9.8 ppm.

    • 3-Methylbenzyl alcohol: Look for a singlet or doublet for the benzylic -CH₂OH protons around 4.6 ppm and a broad singlet for the alcohol -OH proton.[16][17]

  • 2D NMR Spectroscopy: If the 1D spectrum is too crowded, 2D NMR techniques can provide definitive assignments.

    • COSY (Correlation Spectroscopy): Will show correlations between coupled protons. This can help to trace the connectivity within the aromatic spin systems of the impurities.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is extremely useful for confirming the presence of the -CH₂OH group in 3-methylbenzyl alcohol (correlation between the ~4.6 ppm proton signal and the ~65 ppm carbon signal).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This can be used to confirm the overall structure of the impurities.

Visualizing the Identification Process:

Caption: Decision tree for starting material identification.

Scenario 3: Dealing with Poorly Resolved Spectra

Problem: The peaks in the aromatic region of the ¹H NMR spectrum are broad and poorly resolved, making it difficult to perform accurate integration and identify minor impurities.

Analysis: Poor resolution can be caused by several factors, including sample viscosity, the presence of paramagnetic impurities, or instrument issues.

Troubleshooting Steps:

  • Sample Preparation:

    • Dilution: A highly concentrated sample can lead to viscosity-related peak broadening. Dilute the sample and re-acquire the spectrum.

    • Filtration: If the sample contains suspended solids, filter it through a small plug of glass wool in a Pasteur pipette.

  • Choice of NMR Solvent:

    • Sometimes, changing the NMR solvent can improve peak separation.[8] Solvents like benzene-d₆ can induce different chemical shifts due to aromatic solvent-induced shifts (ASIS), potentially resolving overlapping signals.

  • Instrumental Parameters:

    • Shimming: Ensure the magnetic field homogeneity is optimized by carefully shimming the instrument.

    • Acquisition Time: Increasing the acquisition time can improve digital resolution.

    • Temperature: Acquiring the spectrum at a higher temperature can sometimes sharpen peaks by overcoming issues related to molecular aggregation or slow conformational exchange.

Section 3: Best Practices for NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible NMR data, adhere to the following best practices.

Protocol for NMR Sample Preparation:
  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (if necessary): If the solution is not clear, filter it through a small plug of glass wool placed at the bottom of the Pasteur pipette during the transfer.

Key Data Acquisition Parameters:
  • ¹H NMR:

    • Pulse Angle: 30-45 degrees for quantitative measurements.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of interest for accurate integration.

    • Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.

  • ¹³C NMR:

    • Proton Decoupling: Use a standard proton-decoupled pulse sequence.

    • Number of Scans: A larger number of scans (e.g., 128 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[13]

By following the guidance in this technical support center, researchers can more effectively and accurately identify impurities in this compound, ensuring the quality and integrity of this important chemical intermediate.

References

  • Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available at: [Link]

  • CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents.
  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. Available at: [Link]

  • 3-Hydroxybenzaldehyde - SpectraBase. Available at: [Link]

  • Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - NIH. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • bmse000540 3-methylbenzyl Alcohol at BMRB. Available at: [Link]

  • 3-((3-Methoxybenzyl)Oxy)Benzaldehyde - MySkinRecipes. Available at: [Link]

  • Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II) - The Royal Society of Chemistry. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Impurity Analysis - Emery Pharma. Available at: [Link]

  • Guide to Solving NMR Questions - The OChem Whisperer. Available at: [Link]

  • 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD).... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. Available at: [Link]

  • Synthesis of Benzoic acid from Benzaldehyde - YouTube. Available at: [Link]

  • Oxidation of Benzaldehyde to Benzoic Acid - ResearchGate. Available at: [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. Available at: [Link]

  • 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Advanced Organic Chemistry: NMR Spectroscopy for Organic Chemists - YouTube. Available at: [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC - NIH. Available at: [Link]

  • CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents.
  • Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts - Misericordia Digital Commons. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Available at: [Link]

  • o-Acylbenzaldehydes in Organic Synthesis - Arkivoc. Available at: [Link]

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Technical Support Center: Stability and Degradation of 3-[(3-Methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[(3-Methylbenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, degradation, and analytical troubleshooting related to this compound. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, interpret your experimental results accurately, and ensure the integrity of your work.

Introduction to this compound

This compound is an aromatic aldehyde containing a benzylic ether linkage.[1][2] Its chemical structure dictates its reactivity and stability profile. The aldehyde functional group is susceptible to oxidation and reduction, while the benzylic ether bond can be cleaved under certain conditions.[1] Understanding these potential degradation pathways is crucial for its proper handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[3] This minimizes exposure to oxygen, light, and moisture, which are the primary drivers of degradation.

  • Expert Insight: The aldehyde functional group is particularly prone to autoxidation, a free-radical chain reaction with atmospheric oxygen that converts the aldehyde to the corresponding carboxylic acid (3-[(3-Methylbenzyl)oxy]benzoic acid). Storing under an inert atmosphere is the most effective way to prevent this. While refrigeration is recommended to slow down potential degradation reactions, some aldehydes can polymerize at very low temperatures. However, for a solid compound like this, refrigeration is generally safe.

Q2: I've noticed a white solid forming in my stock of this compound over time. What is it?

A2: The white solid is most likely 3-[(3-Methylbenzyl)oxy]benzoic acid, the primary oxidation product. This occurs when the aldehyde group reacts with oxygen from the air. Visually, the appearance of a crystalline solid in what should be a pure material is a strong indicator of degradation.

Degradation Pathways

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways involve the two primary functional groups: the aldehyde and the benzylic ether.

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, 3-[(3-Methylbenzyl)oxy]benzoic acid. This is the most common degradation pathway under aerobic conditions.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3-[(3-Methylbenzyl)oxy]phenyl)methanol. This is less common during storage but can occur in the presence of reducing agents.

  • Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking an α-hydrogen, such as this compound, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.

  • Cleavage of the Benzylic Ether: The ether linkage can be cleaved under strongly acidic or reductive conditions (e.g., catalytic hydrogenation), which would yield 3-hydroxybenzaldehyde and 3-methylbenzyl alcohol or toluene.[1]

  • Photodegradation: Exposure to UV light can promote the formation of radical species, accelerating oxidation and potentially leading to other degradation products.

Troubleshooting Guides

Analytical Troubleshooting: High-Performance Liquid Chromatography (HPLC)

Problem 1: My this compound peak is tailing in my reverse-phase HPLC chromatogram.

Underlying Causes and Solutions:

  • Secondary Interactions with Residual Silanols: The silica-based stationary phase in C18 columns can have residual acidic silanol groups that interact with polar functional groups on the analyte, causing peak tailing.

    • Solution 1: Lower the Mobile Phase pH: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase will protonate the silanol groups, reducing their interaction with your analyte.[4]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are specifically designed to minimize these secondary interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band and cause tailing.

    • Solution: First, try back-flushing the column with a strong solvent. If that doesn't resolve the issue, replacing the column may be necessary. Using a guard column can help protect your analytical column from contamination.

Problem 2: I'm seeing extra peaks in my chromatogram that I don't expect.

Underlying Causes and Solutions:

  • Degradation of the Sample: As discussed, this compound can degrade. The extra peaks could be the corresponding carboxylic acid or alcohol.

    • Solution: Prepare a fresh sample from a properly stored stock and re-analyze. If the extra peaks are diminished or absent, this confirms degradation in your previous sample.

  • Contaminated Mobile Phase or System: Impurities in your solvents or carryover from previous injections can manifest as ghost peaks.

    • Solution: Run a blank gradient (injecting only your mobile phase) to see if the peaks are still present. If so, prepare fresh mobile phase with high-purity solvents and flush the HPLC system thoroughly.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

General Sample Preparation:

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

1. Hydrolytic Degradation (Acid and Base)

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase before injection.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase before injection.

2. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase before injection.

3. Thermal Degradation

  • Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

  • After exposure, prepare a solution at a concentration of 1 mg/mL and then dilute to approximately 100 µg/mL with the mobile phase for analysis.

4. Photodegradation

  • Expose a solution of this compound (1 mg/mL in a quartz cuvette) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

  • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to protect it from light.

  • After exposure, dilute both the exposed and control samples to approximately 100 µg/mL with the mobile phase for analysis.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 50% B; 5-20 min: 50-80% B; 20-25 min: 80% B; 25-26 min: 80-50% B; 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for moderately nonpolar compounds like this compound and its expected degradation products.

  • Formic Acid in Mobile Phase: Improves peak shape by suppressing the ionization of residual silanol groups on the column and any acidic degradants.

  • Gradient Elution: Necessary to effectively separate the parent compound from its more polar (e.g., the alcohol) and potentially less polar degradation products within a reasonable run time.

  • UV Detection at 254 nm: Aromatic compounds generally exhibit strong absorbance at this wavelength, allowing for sensitive detection of the parent compound and its aromatic degradation products.

Visualizations

Potential Degradation Pathways

G parent This compound oxidation_product 3-[(3-Methylbenzyl)oxy]benzoic Acid parent->oxidation_product Oxidation (O2, H2O2) reduction_product (3-[(3-Methylbenzyl)oxy]phenyl)methanol parent->reduction_product Reduction (e.g., NaBH4) cannizzaro_acid 3-[(3-Methylbenzyl)oxy]benzoic Acid parent->cannizzaro_acid Cannizzaro (strong base) cannizzaro_alcohol (3-[(3-Methylbenzyl)oxy]phenyl)methanol parent->cannizzaro_alcohol Cannizzaro (strong base) ether_cleavage_aldehyde 3-Hydroxybenzaldehyde parent->ether_cleavage_aldehyde Ether Cleavage (Acid/H2) ether_cleavage_alcohol 3-Methylbenzyl Alcohol parent->ether_cleavage_alcohol Ether Cleavage (Acid/H2)

Caption: Major degradation pathways of this compound.

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidation->hplc thermal Thermal (Solid, 80°C) thermal->hplc photo->hplc

Caption: Workflow for forced degradation studies.

References

  • Master Organic Chemistry. (2010). Functional Groups in Organic Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-((2-Methylbenzyl)oxy)benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(3-Methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Science.gov. (n.d.). validated stability-indicating hplc: Topics by Science.gov. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • ACS Publications. (2014). Superacid-Catalyzed Condensation of Benzaldehyde with Benzene. Study of Protonated Benzaldehydes and the Role of Superelectrophilic Activation. Retrieved from [Link]

  • ResearchGate. (2020). Biodegradation of Deltamethrin and Its Hydrolysis Product 3-Phenoxybenzaldehyde by a Newly Isolated Streptomyces aureus Strain HP-S-01. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 3-[(3-Methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(3-Methylbenzyl)oxy]benzaldehyde. As a key intermediate in the development of various pharmaceuticals and fine chemicals, robust and scalable synthesis of this compound is critical.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, which is typically achieved via a Williamson ether synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yield in the Williamson ether synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Incomplete Deprotonation of 3-Hydroxybenzaldehyde:

  • Causality: The Williamson ether synthesis requires the formation of an alkoxide (in this case, a phenoxide) to act as a nucleophile.[3][4][5] If the 3-hydroxybenzaldehyde is not fully deprotonated, the concentration of the active nucleophile will be insufficient, leading to a sluggish or incomplete reaction.

  • Solution:

    • Choice of Base: Use a sufficiently strong base to ensure complete deprotonation of the phenolic hydroxyl group. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.[3][6] For larger scale reactions, potassium carbonate is often preferred for safety and cost reasons.

    • Anhydrous Conditions: The presence of water will consume the base and protonate the newly formed phenoxide, hindering the reaction.[7] Ensure all glassware is thoroughly dried and use anhydrous solvents.

2. Competing Side Reactions:

  • Causality: The primary competing reaction is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary alkyl halides.[8] Fortunately, 3-methylbenzyl chloride is a primary benzylic halide, which favors the desired SN2 reaction.[3][4] However, other side reactions can occur.

  • Solution:

    • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can promote side reactions. A moderate temperature, typically in the range of 80-100°C when using solvents like DMF or acetonitrile, is often optimal.[6]

    • Minimizing C-Alkylation: While less common with phenoxides compared to enolates, C-alkylation can sometimes occur. Using a polar aprotic solvent like DMF can help to solvate the cation of the base and promote O-alkylation.

3. Purity of Reagents and Solvents:

  • Causality: Impurities in the starting materials or solvents can interfere with the reaction. For instance, aged 3-hydroxybenzaldehyde may have oxidized, and the 3-methylbenzyl chloride could contain impurities that inhibit the reaction.

  • Solution:

    • Reagent Quality: Use high-purity starting materials. If necessary, recrystallize the 3-hydroxybenzaldehyde and distill the 3-methylbenzyl chloride before use.

    • Solvent Quality: Employ anhydrous, high-purity solvents.

4. Inefficient Reaction Monitoring:

  • Causality: Stopping the reaction prematurely or allowing it to proceed for too long can result in low yields of the desired product.

  • Solution:

    • Thin-Layer Chromatography (TLC): Regularly monitor the reaction progress using TLC to determine the optimal reaction time. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Question: I am observing a significant amount of unreacted 3-hydroxybenzaldehyde in my final product. What is causing this and how can I improve the conversion?

Answer:

The presence of unreacted 3-hydroxybenzaldehyde points towards an incomplete reaction. Here’s how to address this:

  • Insufficient Base: As mentioned previously, ensure at least a stoichiometric equivalent of a strong enough base is used. For bases like potassium carbonate, which is a weaker base than sodium hydride, using a slight excess (e.g., 1.5 equivalents) can be beneficial.[6]

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Continue to monitor the reaction by TLC until the starting material spot is no longer visible.

  • Poor Solubility: In some solvent systems, the sodium or potassium salt of 3-hydroxybenzaldehyde may have limited solubility, reducing its availability to react.

    • Phase-Transfer Catalysis: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the reaction rate and yield by facilitating the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the alkyl halide is located.[9][10][11] This is particularly useful in solid-liquid or liquid-liquid systems.

  • Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the temperature while monitoring for the formation of byproducts.

Question: The purification of my product is challenging, and I am getting a mixture of products. What are the likely impurities and how can I improve the purification process?

Answer:

Purification difficulties often arise from the presence of closely related byproducts.

  • Potential Impurities:

    • Unreacted Starting Materials: 3-hydroxybenzaldehyde and 3-methylbenzyl chloride.

    • Over-alkylation Products: While less likely, reaction at other positions on the aromatic ring is a theoretical possibility.

    • Products from Side Reactions: Such as the elimination product from 3-methylbenzyl chloride.

  • Purification Strategies:

    • Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is crucial. Washing the organic layer with a dilute base solution (e.g., 1M NaOH) will remove any unreacted 3-hydroxybenzaldehyde by converting it to its water-soluble sodium salt. Subsequent washes with water and brine will remove residual base and salts.

    • Column Chromatography: If simple extraction and washing are insufficient, purification by column chromatography on silica gel is the most effective method. A gradient elution with a mixture of hexane and ethyl acetate will typically provide good separation of the desired product from impurities.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an efficient purification method.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Question: What is the underlying mechanism of the synthesis of this compound?

Answer:

The synthesis of this compound is a classic example of the Williamson Ether Synthesis .[3] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3][4][5]

The key steps are:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 3-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the C-Cl bond in 3-methylbenzyl chloride.

  • Displacement: The chloride ion is displaced as a leaving group, forming the new carbon-oxygen bond of the ether.

Williamson_Ether_Synthesis

Caption: Williamson Ether Synthesis Workflow.

Question: What are the critical safety precautions to consider when scaling up this synthesis?

Answer:

Scaling up any chemical synthesis requires a thorough safety review. For this particular reaction, consider the following:

  • Sodium Hydride (if used): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and use a non-protic solvent. Quench any residual NaH carefully with a high-boiling point alcohol like isopropanol or butanol, followed by the slow addition of water.

  • 3-Methylbenzyl Chloride: This compound is a lachrymator (causes tearing) and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the solvents used, such as DMF, are toxic. Avoid inhalation and skin contact.

  • Exothermic Reaction: The reaction can be exothermic, especially during the addition of the base or the alkylating agent. For larger scale reactions, ensure adequate cooling is available and add reagents portion-wise to control the temperature.

Question: Are there alternative synthetic routes to this compound?

Answer:

While the Williamson ether synthesis is the most common and direct method, other approaches exist, although they may be less practical for this specific molecule.

  • Ullmann Condensation: This involves the coupling of a phenol with an aryl halide using a copper catalyst. While typically used for diaryl ethers, modified conditions could potentially be applied.

  • Buchwald-Hartwig Amination Analogue: Palladium-catalyzed cross-coupling reactions, typically used for C-N bond formation, have been adapted for C-O bond formation. This would involve coupling 3-hydroxybenzaldehyde with a 3-methylbenzyl halide or pseudohalide.

Question: How can I confirm the identity and purity of my final product?

Answer:

A combination of spectroscopic and chromatographic techniques should be used to confirm the structure and purity of the synthesized this compound.

Technique Expected Observations
¹H NMR Appearance of a singlet for the benzylic protons (-CH₂-) around 5.0-5.2 ppm. The aromatic protons will show characteristic splitting patterns. The aldehyde proton will appear as a singlet around 9.9-10.0 ppm.
¹³C NMR A peak for the benzylic carbon around 70 ppm. The aldehyde carbonyl carbon will be significantly downfield, typically above 190 ppm.
IR Spectroscopy A strong C=O stretching band for the aldehyde around 1700 cm⁻¹. The C-O-C stretching of the ether will appear in the 1250-1050 cm⁻¹ region. Disappearance of the broad O-H stretch from the starting material.[12]
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₁₅H₁₄O₂) should be observed.
TLC/HPLC A single spot/peak indicating the purity of the compound.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific scale and available equipment.

  • Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).

    • Add 3-hydroxybenzaldehyde (1.0 eq).

    • Add potassium carbonate (1.5 eq) portion-wise with stirring.

  • Reaction:

    • Add 3-methylbenzyl chloride (1.1 eq) dropwise to the stirring mixture.

    • Heat the reaction mixture to 80-90°C and monitor the progress by TLC.

  • Work-up:

    • Once the reaction is complete (typically after 3-6 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M NaOH, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Synthesis_Workflow

Caption: General workflow for the synthesis.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • MySkinRecipes. 3-((3-Methoxybenzyl)Oxy)Benzaldehyde. Retrieved from [Link]

  • MySkinRecipes. 3-((2-Methylbenzyl)oxy)benzaldehyde. Retrieved from [Link]

  • JETIR. (2019, June). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 6(6). Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 3-[(3-Methylbenzyl)oxy]benzaldehyde and Its Positional Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Art of Isomeric Substitution

In the landscape of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule is paramount. Positional isomers, while sharing the same molecular formula, can exhibit remarkably different physicochemical properties, reactivity, and biological activities. This guide presents a comprehensive comparative study of 3-[(3-Methylbenzyl)oxy]benzaldehyde and its ortho- and para-substituted isomers: 3-[(2-Methylbenzyl)oxy]benzaldehyde and 3-[(4-Methylbenzyl)oxy]benzaldehyde.

These molecules, characterized by a benzaldehyde core linked to a methyl-substituted benzyl group via an ether bond, are valuable synthetic intermediates.[1][2] Their bifunctional nature—possessing a reactive aldehyde group and a stable ether linkage—makes them versatile precursors for more complex structures, including Schiff bases and other derivatives with potential therapeutic applications.[2] Understanding how the seemingly minor shift of a single methyl group on the benzyl ring influences molecular behavior is critical for rational drug design and the synthesis of novel compounds.[3][4] This guide provides the foundational data, experimental protocols, and theoretical framework necessary for researchers to harness the subtle yet significant differences among these isomers.

Physicochemical Properties: A Tale of Three Isomers

The position of the methyl group on the benzyl ring directly impacts the molecule's symmetry, polarity, and intermolecular interactions, leading to distinct physical properties. While experimental data for these specific compounds is limited, a combination of data for structurally similar compounds and computed properties from authoritative databases like PubChem provides valuable insights.

Property3-[(2-Methylbenzyl)oxy] benzaldehyde (ortho)3-[(3-Methylbenzyl)oxy] benzaldehyde (meta)3-[(4-Methylbenzyl)oxy] benzaldehyde (para)
Molecular Formula C₁₅H₁₄O₂C₁₅H₁₄O₂C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol 226.27 g/mol 226.27 g/mol [5]
Predicted XLogP3 3.6[5]3.63.6[5]
Predicted H-Bond Donors 0[5]00[5]
Predicted H-Bond Acceptors 2[5]22[5]
Predicted Rotatable Bonds 4[5]44[5]

Note: Data primarily sourced from PubChem and is largely computed. Experimental verification is recommended.

The ortho-isomer is expected to have a more sterically hindered ether linkage, which can influence its conformational flexibility and interaction with biological targets. The para-isomer, with the methyl group positioned furthest from the ether bond, is more symmetrical, which may affect its crystalline packing and melting point. The meta-isomer represents an intermediate state between these two. These structural nuances are critical for structure-activity relationship (SAR) studies.[3]

Synthesis and Characterization: A Unified Approach

A reliable and reproducible synthetic route is the cornerstone of any comparative study. The Williamson ether synthesis is the most direct and widely adopted method for preparing such aryl benzyl ethers.[6] It offers high yields and procedural simplicity.

Diagram of General Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde ReactionVessel Williamson Ether Synthesis (SN2 Reaction) ~85 °C, 18h 3-Hydroxybenzaldehyde->ReactionVessel Substituted_Benzyl_Bromide 2-, 3-, or 4- Methylbenzyl Bromide Substituted_Benzyl_Bromide->ReactionVessel Base K₂CO₃ Base->ReactionVessel Solvent DMF Solvent->ReactionVessel Workup Aqueous Workup (H₂O, EtOAc) ReactionVessel->Workup Crude Product Purification Column Chromatography (Silica Gel) Workup->Purification Product Target Isomer (ortho, meta, or para) Purification->Product >95% Purity

Caption: General workflow for the synthesis of target isomers.

Detailed Synthesis Protocol (Self-Validating System)
  • Reactant Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF, 5 mL/mmol of aldehyde).

  • Nucleophile Formation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide intermediate.

  • Electrophile Addition: Add the corresponding methylbenzyl bromide isomer (2-, 3-, or 4-) (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 85 °C and maintain for 16-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching and Extraction: Cool the mixture to room temperature and pour it into 100 mL of cold deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic solvent in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HPLC analysis. The expected purity should be ≥95%.

Characterization Notes
  • ¹H NMR: Expect a characteristic singlet for the benzylic protons (-O-CH₂-Ar) around δ 5.0-5.2 ppm.[7] The aldehydic proton (-CHO) will appear as a singlet further downfield, typically δ 9.9-10.1 ppm. The methyl protons (-CH₃) will be a singlet around δ 2.3-2.4 ppm. Aromatic protons will appear in the δ 6.8-7.8 ppm range, with splitting patterns dependent on the substitution.[8]

  • ¹³C NMR: The benzylic carbon (-O-CH₂-Ar) typically appears around 70 ppm.[9] The aldehydic carbon will be significantly downfield (>190 ppm).[8]

  • FT-IR: Look for a strong C=O stretch for the aldehyde at ~1700 cm⁻¹ and a characteristic C-O-C ether stretch between 1250 and 1050 cm⁻¹.

Comparative Analysis Workflow: A Framework for Discovery

To objectively compare these isomers, a standardized workflow is essential. This ensures that any observed differences in performance are attributable to the molecular structure, not experimental variability. Here, we propose a dual-assay approach to screen for antioxidant and antimicrobial activities, common endpoints for phenolic and aldehydic compounds.

Diagram of Experimental Workflow

G cluster_synthesis Synthesis & QC cluster_assays Biological Screening cluster_analysis Data Analysis S_Ortho Synthesize Ortho Isomer QC Purity & Identity Check (HPLC, NMR, MS) S_Ortho->QC S_Meta Synthesize Meta Isomer S_Meta->QC S_Para Synthesize Para Isomer S_Para->QC DPPH DPPH Antioxidant Assay (Measure IC₅₀) QC->DPPH Qualified Isomers Antimicrobial Antimicrobial Assay (Measure MIC) QC->Antimicrobial Qualified Isomers Compare Compare IC₅₀ and MIC Values DPPH->Compare Antimicrobial->Compare SAR Establish Structure-Activity Relationship (SAR) Compare->SAR

Caption: Workflow for comparative biological evaluation.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)

This assay quantifies the ability of a compound to act as a free radical scavenger. The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is reduced by an antioxidant, causing a color change that can be measured spectrophotometrically.[10][11]

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Prepare stock solutions (1 mg/mL) of each isomer and a positive control (e.g., Ascorbic Acid) in methanol.

  • Serial Dilutions: Create a series of dilutions for each test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in a 96-well microplate.

  • Reaction Incubation: Add 100 µL of the 0.1 mM DPPH solution to each well containing 100 µL of the sample dilutions. Mix and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank well should contain methanol only, and a control well should contain DPPH solution and methanol.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radical).

Protocol 2: Broth Microdilution Assay (Antimicrobial)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

  • Inoculum Preparation: Prepare a standardized inoculum of a test bacterium (e.g., Staphylococcus aureus ATCC 25923) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of each isomer in MHB, typically from 1024 µg/mL down to 2 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB, no compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Discussion: Interpreting the Isomeric Effect

While direct experimental data comparing these specific isomers is not publicly available, we can hypothesize on the expected outcomes based on established chemical principles.

  • Antioxidant Activity: The ability to donate a hydrogen atom is key to radical scavenging. The electronic effects of the methyl group are subtle (weakly electron-donating). However, the steric hindrance in the ortho-isomer could potentially impede the approach of the bulky DPPH radical to the phenolic-like ether oxygen, possibly resulting in a higher IC₅₀ (lower activity) compared to the more accessible meta- and para-isomers.

  • Antimicrobial Activity: The mechanism of action for benzaldehyde derivatives can be complex, often involving membrane disruption or enzyme inhibition. The overall lipophilicity (predicted to be similar across isomers) and molecular shape are critical. The ortho-isomer's unique steric profile might allow it to fit into a specific enzyme binding pocket more or less effectively than its counterparts, leading to a significant difference in MIC values. Conversely, the para-isomer's symmetry might favor membrane intercalation.

Conclusion and Future Directions

The positional isomerism of the methyl group on the benzyl ring of 3-(benzyloxy)benzaldehyde derivatives presents a compelling case for detailed structure-activity relationship studies. Although their bulk physicochemical properties are similar, subtle differences in steric hindrance and molecular symmetry can be expected to translate into significant variations in biological activity. The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize these compounds with high purity and perform a systematic, comparative evaluation of their antioxidant and antimicrobial properties. The resulting data will be invaluable for guiding the development of new therapeutic agents and functional materials where the precise spatial arrangement of functional groups is the key to unlocking enhanced performance.

References

  • MySkinRecipes. 3-((3-Methoxybenzyl)Oxy)Benzaldehyde. Available from: [Link]

  • MySkinRecipes. 3-((2-Methylbenzyl)oxy)benzaldehyde. Available from: [Link]

  • PubChem. 3-[(2-methylbenzyl)oxy]benzaldehyde (C15H14O2). Available from: [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Available from: [Link]

  • Google Patents. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • Al-Saeed, F. A., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC - NIH. Available from: [Link]

  • PubChem. 2-[(4-Methylbenzyl)oxy]benzaldehyde. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]

  • PubChem. 3-[(3-Methoxybenzyl)oxy]benzaldehyde. Available from: [Link]

  • PubChem. 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Available from: [Link]

  • Ak, G. & Gülçin, İ. (2023). DPPH Radical Scavenging Assay. MDPI. Available from: [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. Available from: [Link]

  • Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4149-4160. Available from: [Link]

  • ResearchGate. Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. Available from: [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • YouTube. Williamson Ether Synthesis. Available from: [Link]

  • LIMU-DR Home. Structures Activity Relationship.
  • ResearchGate. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Available from: [Link]

  • G-Biosciences. DPPH Antioxidant Assay. Available from: [Link]

  • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available from: [Link]

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  • PubMed Central. Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. Fruits-Associated Aspergillus amstelodami. Available from: [Link]

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A Comparative Guide to the Reactivity of 3-[(3-Methylbenzyl)oxy]benzaldehyde and 4-[(3-Methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and fine chemical synthesis, the reactivity of functionalized aromatic aldehydes is a cornerstone of molecular design and construction. This guide provides an in-depth, objective comparison of the chemical reactivity of two isomeric benzaldehyde derivatives: 3-[(3-Methylbenzyl)oxy]benzaldehyde and 4-[(3-Methylbenzyl)oxy]benzaldehyde. Understanding the nuanced differences in their reactivity, governed by the positional isomerism of the (3-methylbenzyl)oxy substituent, is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel bioactive molecules.

This document moves beyond a simple cataloging of properties, offering a rationale-driven exploration of the electronic and steric factors at play. We will delve into the theoretical underpinnings of their reactivity differences and provide detailed, actionable experimental protocols for their empirical validation.

Structural and Electronic Profiles of the Isomers

The fundamental difference between this compound and 4-[(3-Methylbenzyl)oxy]benzaldehyde lies in the position of the (3-methylbenzyl)oxy group on the benzaldehyde ring. This seemingly subtle variation has profound implications for the electronic environment of the aldehyde functional group, which is the primary determinant of its reactivity.

  • This compound (meta-substituted): The substituent is located at the meta position relative to the aldehyde group.

  • 4-[(3-Methylbenzyl)oxy]benzaldehyde (para-substituted): The substituent is located at the para position relative to the aldehyde group.

The (3-methylbenzyl)oxy group, -OCH₂(C₆H₄)CH₃, influences the electron density of the benzaldehyde ring through two primary electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect that pulls electron density away from the aromatic ring.

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring, donating electron density.

The net electronic effect of the substituent is a combination of these two opposing forces. The position of the substituent determines the extent to which these effects influence the reactivity of the aldehyde group.

In the para-position , the resonance effect can directly delocalize electron density to the carbon atom of the aldehyde group through the conjugated π-system of the benzene ring. This electron-donating resonance effect is generally stronger than the electron-withdrawing inductive effect, leading to an overall deactivation of the aldehyde group towards nucleophilic attack.

In the meta-position , the resonance effect cannot be directly transmitted to the aldehyde group. Therefore, the electron-withdrawing inductive effect of the oxygen atom becomes more dominant in influencing the aldehyde's reactivity.

Therefore, we can hypothesize that:

4-[(3-Methylbenzyl)oxy]benzaldehyde will be less reactive towards nucleophiles than this compound.

The following sections will outline experimental protocols to test this hypothesis.

Comparative Experimental Analysis of Reactivity

To empirically validate the predicted difference in reactivity, a series of controlled experiments can be performed. The following protocols are designed to provide quantitative and qualitative comparisons of the two isomers in common aldehyde reactions.

Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The rate of this reaction is influenced by the electron density at the aldehyde group.

Hypothesis: 4-[(3-Methylbenzyl)oxy]benzaldehyde, with its more electron-rich aldehyde group, will be oxidized at a faster rate than this compound.

Experimental Protocol: Comparative Oxidation with Potassium Permanganate

This protocol outlines a procedure for a comparative kinetic study of the oxidation of the two isomers using potassium permanganate under phase transfer catalysis[3].

Materials:

  • This compound

  • 4-[(3-Methylbenzyl)oxy]benzaldehyde

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.01 M solutions of both this compound and 4-[(3-Methylbenzyl)oxy]benzaldehyde in dichloromethane.

    • Prepare a 0.001 M aqueous solution of potassium permanganate.

    • Prepare a 0.01 M aqueous solution of tetrabutylammonium bromide.

  • Kinetic Measurement:

    • In a cuvette, mix 1 mL of the aldehyde solution, 1 mL of the TBAB solution, and 1 mL of dichloromethane.

    • Initiate the reaction by adding 1 mL of the KMnO₄ solution.

    • Immediately begin monitoring the decrease in absorbance of the permanganate ion at its λmax (around 525 nm) at regular time intervals.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance versus time for each isomer. The slope of this plot will be the pseudo-first-order rate constant (k').

    • Compare the rate constants for the two isomers. A larger rate constant indicates a faster reaction.

Expected Results:

CompoundPredicted Relative Rate of Oxidation
This compoundSlower
4-[(3-Methylbenzyl)oxy]benzaldehydeFaster

Causality: The electron-donating effect of the para-substituent in 4-[(3-Methylbenzyl)oxy]benzaldehyde increases the electron density on the aldehyde group, making it more susceptible to oxidation.

Caption: Workflow for the comparative oxidation kinetics experiment.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is a classic example of nucleophilic addition to a carbonyl group[4]. The rate of this reaction is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.

Hypothesis: this compound, with its more electrophilic carbonyl carbon, will react faster in the Wittig reaction than 4-[(3-Methylbenzyl)oxy]benzaldehyde.

Experimental Protocol: Comparative Wittig Reaction with Benzylidenetriphenylphosphorane

This protocol describes a competitive Wittig reaction to determine the relative reactivity of the two isomers.

Materials:

  • This compound

  • 4-[(3-Methylbenzyl)oxy]benzaldehyde

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Ylide Preparation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve benzyltriphenylphosphonium chloride in anhydrous THF.

    • Cool the solution to 0 °C and add an equimolar amount of n-butyllithium dropwise.

    • Allow the resulting deep red solution of the ylide to stir at 0 °C for 30 minutes.

  • Competitive Reaction:

    • In a separate flask, prepare an equimolar mixture of this compound and 4-[(3-Methylbenzyl)oxy]benzaldehyde in anhydrous THF.

    • Add the aldehyde mixture dropwise to the ylide solution at 0 °C.

    • Allow the reaction to proceed for a specified time (e.g., 1 hour).

  • Analysis:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the organic products with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the product mixture by GC-MS to determine the relative amounts of the two alkene products.

Expected Results:

Product fromPredicted Relative Abundance in Product Mixture
This compoundHigher
4-[(3-Methylbenzyl)oxy]benzaldehydeLower

Causality: The electron-withdrawing inductive effect of the meta-substituent in this compound increases the partial positive charge on the carbonyl carbon, making it a more favorable target for the nucleophilic ylide.

Wittig_Mechanism Ylide Ph₃P⁺-C⁻HPh Benzylidenetriphenylphosphorane Betaine_meta Betaine Intermediate (meta) Faster Formation Ylide->Betaine_meta Nucleophilic Attack Betaine_para Betaine Intermediate (para) Slower Formation Ylide->Betaine_para Nucleophilic Attack Aldehyde_meta m-Substituted Benzaldehyde (More Electrophilic C=O) Aldehyde_meta->Betaine_meta Aldehyde_para p-Substituted Benzaldehyde (Less Electrophilic C=O) Aldehyde_para->Betaine_para Oxaphosphetane_meta Oxaphosphetane (meta) Betaine_meta->Oxaphosphetane_meta Ring Closure Oxaphosphetane_para Oxaphosphetane (para) Betaine_para->Oxaphosphetane_para Ring Closure Alkene_meta Alkene Product (meta) Major Product Oxaphosphetane_meta->Alkene_meta Elimination Phosphine_Oxide Ph₃P=O Triphenylphosphine oxide Oxaphosphetane_meta->Phosphine_Oxide Alkene_para Alkene Product (para) Minor Product Oxaphosphetane_para->Alkene_para Elimination Oxaphosphetane_para->Phosphine_Oxide

Caption: Comparative mechanism of the Wittig reaction for the two isomers.

Spectroscopic and Physical Property Comparison

The structural differences between the two isomers also manifest in their spectroscopic and physical properties.

PropertyThis compound4-[(3-Methylbenzyl)oxy]benzaldehydeRationale for Difference
¹H NMR (Aldehyde Proton, δ) Expected to be slightly downfieldExpected to be slightly upfieldThe more electron-withdrawing nature of the meta-substituent deshields the aldehyde proton to a greater extent.
¹³C NMR (Carbonyl Carbon, δ) Expected to be slightly downfieldExpected to be slightly upfieldThe carbonyl carbon in the meta-isomer is more electrophilic and thus more deshielded.
IR Spectroscopy (C=O stretch, cm⁻¹) Expected at a higher wavenumberExpected at a lower wavenumberThe increased electron density in the para-isomer weakens the C=O bond, lowering its stretching frequency[5][6].
Melting Point Likely lowerLikely higherThe more symmetrical para-isomer may pack more efficiently into a crystal lattice, leading to a higher melting point.

Synthesis of the Isomers

Both isomers are typically synthesized via a Williamson ether synthesis, a reliable and versatile method for forming ether linkages[7]. The general procedure involves the reaction of the corresponding hydroxybenzaldehyde with 3-methylbenzyl halide in the presence of a base.

General Synthesis Protocol:

  • To a solution of the appropriate hydroxybenzaldehyde (3-hydroxybenzaldehyde or 4-hydroxybenzaldehyde) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate).

  • Add 3-methylbenzyl chloride or bromide to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Williamson_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Hydroxybenzaldehyde 3- or 4-Hydroxybenzaldehyde Mixing Combine Reactants Hydroxybenzaldehyde->Mixing Methylbenzyl_Halide 3-Methylbenzyl Halide Methylbenzyl_Halide->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., Acetone) Solvent->Mixing Reflux Heat to Reflux Mixing->Reflux Monitoring Monitor by TLC Reflux->Monitoring Filtration Filter Inorganic Salts Monitoring->Filtration Evaporation Remove Solvent Filtration->Evaporation Purification Recrystallization or Column Chromatography Evaporation->Purification Product Target Isomer Purification->Product

Caption: General workflow for the Williamson ether synthesis of the target isomers.

Conclusion

The positional isomerism of the (3-methylbenzyl)oxy group significantly impacts the reactivity of the aldehyde functionality in this compound and 4-[(3-Methylbenzyl)oxy]benzaldehyde. Theoretical considerations based on electronic effects predict that the meta-substituted isomer, this compound, will exhibit greater reactivity towards nucleophiles due to the dominance of the inductive electron-withdrawing effect of the ether oxygen. Conversely, the para-substituted isomer, 4-[(3-Methylbenzyl)oxy]benzaldehyde, is expected to be less reactive towards nucleophiles but more susceptible to oxidation due to the stronger electron-donating resonance effect.

The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these predictions. For researchers in drug development and organic synthesis, a thorough understanding of these structure-reactivity relationships is crucial for the rational design of synthetic routes and the fine-tuning of molecular properties.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Wikipedia. (2023). Hammett equation. [Link]

  • University of Calgary. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. [Link]

  • ARKIVOC. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [https://www.docbrown.info/page06/IR-NMR-Mass/13C-NMR/13Cn aliphatic-aromatic-aldehyde-ketone02.htm]([Link] aliphatic-aromatic-aldehyde-ketone02.htm)

  • Pearson+. (n.d.). Justify the carbonyl stretching frequencies indicated for benzald.... [Link]

  • IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

  • PubMed. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Link]

  • Oregon State University. (2018). The C=O Stretch. [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

Sources

A Researcher's Guide to Mechanistic Insights: Hammett Plot Analysis of Substituted Benzyloxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding how subtle molecular changes influence reaction kinetics is not merely an academic exercise—it is a cornerstone of rational design. The ability to predictably tune a molecule's electronic properties can mean the difference between a lead compound and a clinical candidate. This guide provides a comprehensive, practical framework for using Hammett plot analysis to dissect the electronic effects of substituents in a model system: the nucleophilic addition to a series of substituted benzyloxybenzaldehydes.

We will move beyond a simple recitation of steps to explore the causality behind the experimental design, ensuring a robust and self-validating investigation. This guide is structured to provide both the theoretical underpinnings and the detailed, field-tested protocols necessary for rigorous mechanistic analysis.

Part 1: The "Why"—Foundational Principles of Hammett Analysis

The Hammett equation is a classic example of a linear free-energy relationship (LFER), a powerful tool in physical organic chemistry that correlates reaction rates and equilibria with changes in molecular structure.[1][2] Developed by Louis Plack Hammett, the equation provides a quantitative measure of how substituents on an aromatic ring influence the reactivity of a functional group.[3][4]

The core of the analysis lies in the Hammett equation:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.[3]

  • k₀ or K₀ is the constant for the unsubstituted (reference) reactant.[3]

  • σ (Sigma) is the substituent constant , which quantifies the electronic influence (both inductive and resonance effects) of a particular substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[5]

  • ρ (Rho) is the reaction constant , which reflects the sensitivity of the reaction to the electronic effects of the substituents.[5]

The sign and magnitude of ρ are profoundly informative:

  • Positive ρ (ρ > 0): The reaction is accelerated by electron-withdrawing groups. This implies that a negative charge is developing in the transition state of the rate-determining step.[5]

  • Negative ρ (ρ < 0): The reaction is accelerated by electron-donating groups, indicating the development of a positive charge in the transition state.[5]

  • Magnitude of |ρ|: A large absolute value suggests the reaction is highly sensitive to substituent effects, implying significant charge development at or near the aromatic ring in the transition state. A small value indicates low sensitivity.

By constructing a Hammett plot—graphing log(k/k₀) versus σ—we can extract the ρ value from the slope and gain deep insights into the reaction mechanism.[6]

Part 2: Experimental Design for a Comparative Study

To investigate the electronic effects on the benzyloxybenzaldehyde system, we will design a workflow that encompasses synthesis, purification, and kinetic analysis.

Diagram 1: Overall Experimental Workflow

This diagram outlines the logical flow from starting materials to final mechanistic interpretation.

G cluster_synthesis Synthesis & Purification cluster_kinetics Kinetic Analysis cluster_analysis Data Analysis & Interpretation S1 Synthesis of Substituted Benzyloxybenzaldehydes S2 Purification (Column Chromatography) S1->S2 S3 Characterization (NMR, IR, MS) S2->S3 K1 UV-Vis Spectrophotometry S3->K1 K2 Pseudo-First-Order Rate Determination K1->K2 A1 Data Tabulation K2->A1 A2 Hammett Plot Construction (log(k/k_obs) vs. σ) A1->A2 A3 Determine ρ value (Slope of Plot) A2->A3 A4 Mechanistic Interpretation A3->A4

Caption: Experimental workflow from synthesis to mechanistic analysis.

Synthesis of a Substituted Benzyloxybenzaldehyde Series

The target molecules are synthesized via a standard Williamson ether synthesis, a reliable method for forming the ether linkage.[7] This involves the reaction of a substituted benzyl halide with a hydroxybenzaldehyde. For this guide, we will focus on substituting the benzyl ring to transmit electronic effects through the benzylic ether linkage to the benzaldehyde reaction center.

Detailed Protocol: Synthesis of 4-(4-Nitrobenzyloxy)benzaldehyde

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in 40 mL of anhydrous acetone.

    • Causality: Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

  • Addition of Alkylating Agent: Add 4-nitrobenzyl bromide (2.16 g, 10 mmol) to the stirring mixture.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 30 mL) to remove any unreacted 4-hydroxybenzaldehyde, followed by brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This procedure can be adapted for other substituents (e.g., -OCH₃, -Cl, -CH₃) on the benzyl bromide to generate a series of compounds for the Hammett analysis.

Probing the Mechanism: Reduction of the Aldehyde

The nucleophilic addition of a hydride reagent to the carbonyl carbon is a classic and well-understood reaction.[8][9] The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to nucleophilic attack.[9] The rate of this reaction is highly sensitive to the electron density at the carbonyl carbon. We will use sodium borohydride (NaBH₄) as the nucleophile and monitor the reaction kinetics using UV-Visible spectrophotometry.[10][11]

Kinetic Analysis Protocol

The disappearance of the benzaldehyde chromophore can be monitored over time to determine the reaction rate.[12] To simplify the kinetics, the reaction is run under pseudo-first-order conditions.

  • Causality (Pseudo-First-Order Conditions): By using a large excess of sodium borohydride (at least 10-fold) relative to the substituted benzyloxybenzaldehyde, the concentration of NaBH₄ remains effectively constant throughout the reaction. This allows the bimolecular reaction to be treated with simpler first-order kinetics, where the observed rate constant (k_obs) is directly proportional to the true second-order rate constant.

Detailed Protocol: UV-Vis Kinetic Assay

  • Solution Preparation:

    • Prepare a stock solution of the benzyloxybenzaldehyde derivative (e.g., 1.0 mM) in a suitable solvent like ethanol.

    • Prepare a fresh stock solution of NaBH₄ (e.g., 100 mM) in the same solvent.

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to scan a range that includes the λ_max of the benzaldehyde derivative (typically 280-320 nm).

    • Equilibrate the instrument and a quartz cuvette containing 2.0 mL of the aldehyde solution to a constant temperature (e.g., 25.0 °C) using a thermostatted cell holder.

  • Reaction Initiation:

    • Initiate the reaction by rapidly injecting a small volume (e.g., 200 µL) of the NaBH₄ stock solution into the cuvette, ensuring rapid mixing.

  • Data Acquisition:

    • Immediately begin recording the absorbance at the λ_max of the aldehyde at fixed time intervals (e.g., every 15 seconds) for a duration sufficient for the reaction to proceed to at least 80% completion.

  • Data Processing:

    • Convert the absorbance data (A) to concentration data using the Beer-Lambert law or, more simply, plot ln(A_t - A_∞) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance.

    • The slope of this linear plot will be -k_obs.

  • Controls and Repetition:

    • Perform the experiment for the unsubstituted benzyloxybenzaldehyde (the reference compound, k₀).

    • Repeat the procedure for each substituted derivative in the series.

    • Conduct each kinetic run in triplicate to ensure reproducibility.

Part 3: Data Analysis and Mechanistic Interpretation

With the experimental data in hand, the final step is to construct the Hammett plot and interpret its meaning.

Data Summary and Hammett Plot Construction

First, organize the data into a clear, comparative table.

Table 1: Experimental Data for Hammett Plot Analysis of Substituted Benzyloxybenzaldehydes

Substituent (X)σₚ Value*Avg. k_obs (s⁻¹)k_obs / k_obs(H)log(k_obs / k_obs(H))
-OCH₃-0.27[Experimental Value][Calculated][Calculated]
-CH₃-0.17[Experimental Value][Calculated][Calculated]
-H0.00[Experimental Value]1.000.00
-Cl0.23[Experimental Value][Calculated][Calculated]
-NO₂0.78[Experimental Value][Calculated][Calculated]

*Note: Hammett σₚ constants are widely available in physical organic chemistry textbooks and literature.[5]

Next, plot log(k_obs / k_obs(H)) on the y-axis against the corresponding σₚ values on the x-axis. A linear regression of this data yields the Hammett plot. The slope of this line is the reaction constant, ρ.[13]

Diagram 2: Logical Framework of Hammett Analysis

This diagram illustrates the conceptual connections that allow for mechanistic deduction.

G cluster_plot substituent Substituent's Electronic Nature (EDG vs. EWG) sigma Quantified by Substituent Constant (σ) substituent->sigma plot Linear Hammett Plot sigma->plot rate Influences Reaction Rate (k_obs) log_ratio Normalized as log(k/k₀) rate->log_ratio log_ratio->plot rho Yields Reaction Constant (ρ) (Slope) plot->rho mechanism Provides Mechanistic Insight (Charge at Transition State) rho->mechanism

Sources

A Definitive Guide to the Structural Validation of 3-[(3-Methylbenzyl)oxy]benzaldehyde: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise molecular architecture of a compound is paramount. It dictates its physicochemical properties, biological activity, and ultimately, its therapeutic or functional potential. This guide provides an in-depth analysis of the structural validation of 3-[(3-Methylbenzyl)oxy]benzaldehyde, a versatile synthetic intermediate.[1] While various analytical techniques offer pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, providing unambiguous three-dimensional atomic coordinates. This guide will delve into the synthesis of this compound, the rigorous process of its crystallographic validation, and a comparative analysis with other common analytical methods.

Synthesis of this compound: A Practical Approach

The synthesis of this compound and its analogs is most commonly and efficiently achieved through the Williamson ether synthesis.[2] This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2]

Experimental Protocol: Williamson Ether Synthesis
  • Deprotonation of 3-Hydroxybenzaldehyde: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add a slight molar excess of a base, like potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group, forming the potassium phenoxide in situ. The reaction mixture is typically stirred at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Nucleophilic Substitution: To the stirred suspension, add a stoichiometric equivalent of 3-methylbenzyl bromide. The reaction mixture is then heated to approximately 80-90 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water to precipitate the crude product. The solid is collected by vacuum filtration, washed with water, and then dried. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

The Unambiguous Proof: Single-Crystal X-ray Crystallography

X-ray crystallography is the most definitive method for determining the absolute configuration and three-dimensional structure of a crystalline compound.[3] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.[3]

Experimental Workflow for Crystallographic Validation

The journey from a synthesized powder to a refined crystal structure involves several critical steps:

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Williamson Ether Synthesis Purification Recrystallization Synthesis->Purification Crystal_Growth Slow Evaporation Purification->Crystal_Growth Data_Collection X-ray Diffraction Crystal_Growth->Data_Collection Data_Processing Data Reduction Data_Collection->Data_Processing Structure_Solution Phase Determination Data_Processing->Structure_Solution Refinement Least-Squares Refinement Structure_Solution->Refinement Validation CIF Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

Experimental workflow for X-ray crystallography.
  • Crystal Growth: High-quality single crystals are a prerequisite for a successful crystallographic analysis. For organic molecules like this compound, slow evaporation of a saturated solution is a common and effective method. The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., acetonitrile, ethanol, or ethyl acetate) and left undisturbed in a loosely covered vial. Over several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form.[4]

  • Crystal Mounting and Data Collection: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of orientations while irradiating it with X-rays. The diffracted X-rays are recorded as a series of diffraction spots.

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into this map.

  • Structure Refinement: The initial molecular model is refined using a least-squares algorithm, which iteratively adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4] The final refined structure is evaluated based on several figures of merit, including the R-factor.

Illustrative Crystallographic Data

While the specific crystallographic data for this compound is not publicly available, the data for a structurally related compound, 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, provides a representative example of the information obtained from a single-crystal X-ray diffraction study.[4][5]

Parameter Value
Chemical FormulaC₁₅H₁₃NO₅
Formula Weight287.26
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.743 (3)
b (Å)12.526 (3)
c (Å)16.384 (3)
V (ų)2820.4 (10)
Z8
Temperature (K)294 (2)
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.044
wR-factor0.132

Data for 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, a representative compound.[5]

A Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques are often used in concert to provide complementary data.

Analytical Techniques Comparison main Structural Validation Techniques X-ray Crystallography NMR Spectroscopy Mass Spectrometry xray_details Provides 3D atomic coordinates Absolute configuration Requires single crystals main:xray->xray_details nmr_details Connectivity and chemical environment Solution-state structure Does not require crystals main:nmr->nmr_details ms_details Molecular weight and formula Fragmentation pattern Does not provide stereochemistry main:ms->ms_details

Sources

A Comparative Guide to the Synthetic Routes of 3-[(3-Methylbenzyl)oxy]benzaldehyde for Pharmaceutical and Fine Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable synthesis of key intermediates is paramount. 3-[(3-Methylbenzyl)oxy]benzaldehyde is a valuable building block in the preparation of various bioactive molecules and pharmaceuticals. Its structural motif, featuring a substituted benzyl ether linkage to a benzaldehyde core, offers a versatile scaffold for further chemical modifications. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each method's strengths and weaknesses.

Introduction: The Significance of this compound

The benzaldehyde moiety in this compound serves as a versatile handle for a wide array of chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of Schiff bases. The substituted benzyl ether portion of the molecule can play a crucial role in modulating the biological activity and pharmacokinetic properties of the final product. Consequently, the ability to efficiently synthesize this intermediate with high purity is a critical step in many research and development pipelines. This guide will focus on three prominent etherification strategies: the Williamson ether synthesis, the Mitsunobu reaction, and Phase-Transfer Catalysis (PTC).

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound primarily involves the formation of an ether linkage between the hydroxyl group of 3-hydroxybenzaldehyde and the benzylic carbon of a 3-methylbenzyl halide or alcohol. The choice of synthetic route can significantly impact the overall efficiency, scalability, and cost-effectiveness of the process.

The Williamson Ether Synthesis: A Classic and Robust Approach

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry.[1] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide.[2] In the context of synthesizing this compound, this involves the deprotonation of 3-hydroxybenzaldehyde to form the corresponding phenoxide, which then reacts with 3-methylbenzyl halide (e.g., bromide or chloride).

Reaction Scheme:

Williamson Ether Synthesis cluster_0 Williamson Ether Synthesis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Phenoxide Phenoxide Intermediate 3-Hydroxybenzaldehyde->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) Product This compound Phenoxide->Product + 3-Methylbenzyl halide 3-Methylbenzyl_halide 3-Methylbenzyl halide Salt Salt byproduct

Figure 1: General scheme of the Williamson ether synthesis for this compound.

Causality Behind Experimental Choices:

The choice of base and solvent is critical for the success of the Williamson ether synthesis. A moderately strong base like potassium carbonate (K₂CO₃) is often preferred for its ease of handling and lower cost compared to stronger, more hazardous bases like sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide. The use of a primary benzylic halide is ideal as it is highly susceptible to SN2 attack with minimal competing elimination reactions.[3]

Experimental Protocol (Adapted from analogous syntheses):

  • Deprotonation: To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Addition of Alkyl Halide: Add 3-methylbenzyl bromide (1.1 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

The Mitsunobu Reaction: Mild Conditions and Stereochemical Inversion

The Mitsunobu reaction provides an alternative for ether synthesis under milder, neutral conditions, which can be advantageous for substrates sensitive to basic environments.[4] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of an alcohol for nucleophilic attack.[5] In this case, 3-hydroxybenzaldehyde acts as the nucleophile and 3-methylbenzyl alcohol as the alcohol component.

Reaction Scheme:

Mitsunobu Reaction cluster_1 Mitsunobu Reaction 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Product This compound 3-Hydroxybenzaldehyde->Product 3-Methylbenzyl_alcohol 3-Methylbenzyl alcohol 3-Methylbenzyl_alcohol->Product Reagents PPh₃, DEAD/DIAD Reagents->Product Byproducts Ph₃P=O, R'O₂CNHNHCO₂R'

Figure 2: General scheme of the Mitsunobu reaction for this compound.

Causality Behind Experimental Choices:

The Mitsunobu reaction is particularly useful when dealing with sensitive functional groups that might not tolerate the basic conditions of the Williamson synthesis. The order of addition of reagents is crucial for the success of the reaction; typically, the alcohol, nucleophile (phenol), and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate at a low temperature to control the exothermic reaction.[6] The main drawback of this method is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine byproduct, which can complicate purification.

Experimental Protocol (General Procedure):

  • Reactant Mixture: To a solution of 3-methylbenzyl alcohol (1.0 eq.), 3-hydroxybenzaldehyde (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add DIAD (1.5 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Phase-Transfer Catalysis (PTC): A Scalable and Efficient Alternative

Phase-transfer catalysis offers a practical and often more environmentally friendly approach to the Williamson ether synthesis, particularly for larger-scale preparations.[7] This method facilitates the reaction between reactants present in different phases (typically an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide) by using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB).

Workflow Diagram:

Phase-Transfer Catalysis Workflow cluster_2 Phase-Transfer Catalysis Workflow A Aqueous Phase: 3-Hydroxybenzaldehyde + Base (e.g., NaOH) C Addition of Phase-Transfer Catalyst (e.g., TBAB) A->C B Organic Phase: 3-Methylbenzyl halide B->C D Vigorous Stirring at Elevated Temperature C->D E Phase Separation D->E F Isolation and Purification of Product from Organic Phase E->F

Figure 3: Workflow for the synthesis of this compound via Phase-Transfer Catalysis.

Causality Behind Experimental Choices:

The phase-transfer catalyst transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. This avoids the need for anhydrous solvents and strong, hazardous bases, making the procedure safer and more amenable to industrial scale-up. The efficiency of the reaction depends on the choice of catalyst, the solvent system, and the stirring rate, which influences the interfacial area between the two phases.

Experimental Protocol (General Procedure):

  • Phase Preparation: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq.) in an aqueous solution of sodium hydroxide.

  • Addition of Reactants: Add a solution of 3-methylbenzyl bromide (1.1 eq.) in a water-immiscible organic solvent (e.g., toluene or dichloromethane) and the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).

  • Reaction: Heat the biphasic mixture with vigorous stirring for several hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the following table summarizes the key performance indicators for each synthetic route. It is important to note that the data for the target molecule, this compound, is not extensively reported in the literature. Therefore, the presented data is a qualitative assessment based on general principles and data from analogous reactions.

FeatureWilliamson Ether SynthesisMitsunobu ReactionPhase-Transfer Catalysis
Reaction Conditions Basic, often requires heating and anhydrous solventsNeutral, mild, often at room temperatureBiphasic, requires vigorous stirring and heating
Reagent Cost & Availability Generally low-cost and readily availableMore expensive (PPh₃, DEAD/DIAD)Catalyst can be a moderate cost factor
Scalability Good, but handling of strong bases can be a concernLess suitable for large scale due to cost and byproduct removalExcellent, well-suited for industrial applications
Byproduct/Purification Salt byproducts, generally easy to removeStoichiometric PPh₃=O and hydrazine byproducts, can be challenging to removeCatalyst may need to be removed, but generally straightforward
Substrate Scope Sensitive to base-labile functional groupsTolerates a wider range of functional groupsGenerally good, but can be sensitive to hydrolysis
Stereochemistry SN2 inversion at the electrophilic carbonInversion of configuration at the alcohol centerSN2 inversion at the electrophilic carbon
Environmental/Safety Use of strong bases and anhydrous solvents can be hazardousReagents can be toxic; byproducts are wasteOften uses aqueous phases, can be more environmentally benign

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the synthesis, including the scale, the presence of other functional groups in the starting materials, and cost considerations.

  • The Williamson ether synthesis remains a reliable and cost-effective method for laboratory-scale synthesis, provided the starting materials are not sensitive to basic conditions. Its straightforward procedure and the ease of byproduct removal make it an attractive option.

  • The Mitsunobu reaction is the method of choice when mild reaction conditions are paramount, for instance, with substrates bearing base-sensitive functionalities. However, its higher cost and the challenges associated with purification make it less favorable for large-scale production.

  • Phase-Transfer Catalysis represents a highly practical and scalable approach, bridging the gap between laboratory convenience and industrial applicability. Its operational simplicity, milder conditions compared to the classical Williamson synthesis, and potential for greener processes make it a compelling alternative for the efficient production of this compound.

Ultimately, the selection of the most appropriate synthetic strategy requires a careful evaluation of these factors to achieve the desired outcome in terms of yield, purity, and overall process efficiency.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. Method for preparing 3-phenoxy-benzaldehyde.
  • National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • ResearchGate. The synthesis and characterization of substituted benzaldehyde - N - aryloxyacetyl hydrazone compounds. [Link]

  • Journal of Chemical Education. Direct and enantiospecific ortho-benzylation of phenols by the Mitsunobu reaction. [Link]

  • MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Taylor & Francis Online. A New High Yield Preparation of Benzyl Phenethyl Ethers by Phase Transfer Catalysis. [Link]

  • ACS Publications. Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Google Patents. Method for synthesizing 3-methoxybenzaldehyde.
  • Macmillan Group. A General Strategy for Organocatalytic Activation of C−H Bonds via Photoredox Catalysis: Direct Arylation of Benzylic Ethers. [Link]

  • Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]

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A Comparative Performance Analysis of 3-[(3-Methylbenzyl)oxy]benzaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Carbon-carbon bond formation is a cornerstone of organic synthesis, and condensation reactions are among the most powerful tools for this purpose.[1] Reactions such as the Claisen-Schmidt (a variant of the Aldol condensation), Knoevenagel, and Wittig are fundamental in constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and fine chemicals.[2][3][4] The choice of the aldehyde substrate is critical, as substituents on the aromatic ring can profoundly influence the reactivity of the carbonyl group, thereby affecting reaction rates, yields, and even stereochemical outcomes.[5][6]

This guide provides an in-depth comparative analysis of 3-[(3-Methylbenzyl)oxy]benzaldehyde in these key condensation reactions. We will explore the electronic and steric implications of the 3-[(3-methylbenzyl)oxy] substituent and compare its performance against other common benzaldehyde derivatives. This analysis is supported by established chemical principles, experimental data from analogous compounds, and detailed, reproducible protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Molecular Profile and Expected Reactivity

The structure of this compound is characterized by an aldehyde functional group and a moderately bulky 3-methylbenzyloxy substituent at the meta position. To understand its performance, we must analyze the electronic effect of this substituent.

  • Inductive Effect (-I): The oxygen atom of the ether linkage is more electronegative than carbon, exerting an electron-withdrawing inductive effect. This effect slightly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl group.

  • Resonance Effect: Due to its meta position, the benzyloxy group cannot directly participate in resonance with the aldehyde group. Therefore, its resonance effect on the carbonyl carbon's reactivity is negligible.

  • Steric Hindrance: While the substituent is somewhat bulky, its placement at the meta-position means it imparts minimal steric hindrance to the aldehyde group at the 1-position, allowing relatively unimpeded access for nucleophiles.

Consequently, this compound is expected to be slightly more reactive than unsubstituted benzaldehyde in nucleophilic addition-type condensation reactions. Its reactivity will be significantly lower than benzaldehydes bearing strong electron-withdrawing groups (e.g., nitro groups) but higher than those with potent electron-donating groups (e.g., methoxy groups).[6]

Comparative Performance in Key Condensation Reactions

The following sections compare the projected performance of this compound against benchmark substituted benzaldehydes in three common condensation reactions. The data for alternatives are drawn from established literature to provide a reliable baseline for comparison.

Claisen-Schmidt (Aldol) Condensation

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or aldehyde, ultimately forming an α,β-unsaturated carbonyl compound known as a chalcone.[5][7] The reaction rate is highly dependent on the electrophilicity of the aldehyde's carbonyl carbon.[6][8]

Causality of Performance:

  • Electron-Withdrawing Groups (EWGs) like -NO₂ at the meta- or para-position significantly increase the carbonyl carbon's positive partial charge, accelerating the initial nucleophilic attack by the enolate.[6]

  • Electron-Donating Groups (EDGs) like -OCH₃ decrease the carbonyl's electrophilicity, slowing the reaction.

  • This compound: With its weakly electron-withdrawing substituent, it is expected to react faster than benzaldehyde and 4-methoxybenzaldehyde but slower than 3-nitrobenzaldehyde, leading to high yields under optimized conditions.

Table 1: Comparative Yields in Claisen-Schmidt Condensation with Acetophenone

Benzaldehyde Derivative Substituent Effect Typical Catalyst/Solvent Yield (%) Reference
4-Methoxybenzaldehyde Strong EDG NaOH/Ethanol Moderate-High [5]
Benzaldehyde Neutral NaOH/Ethanol ~43 [5]
This compound Weak EWG (Inductive) NaOH/Ethanol (Projected) High N/A

| 3-Nitrobenzaldehyde | Strong EWG | NaOH/Ethanol | High |[7] |

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (e.g., malonic acid, ethyl cyanoacetate) in the presence of a basic catalyst.[3] Similar to the Aldol condensation, the electrophilicity of the aldehyde is a key determinant of reaction efficiency.[6]

Causality of Performance: The underlying principle remains the same: enhanced electrophilicity of the carbonyl carbon leads to faster reaction rates. A wide array of substituted benzaldehydes have been shown to be effective substrates for this reaction.[3][9][10] The mild electron-withdrawing nature of the 3-[(3-methylbenzyl)oxy] group should facilitate this transformation effectively.

Table 2: Comparative Performance in Knoevenagel Condensation

Benzaldehyde Derivative Active Methylene Compound Catalyst Conditions Performance Reference
Various Substituted Benzaldehydes Malonic Acid Ammonium Bicarbonate Solvent-free, Heat Good to Excellent Yields [3]
Benzaldehyde Derivatives Ethyl Cyanoacetate Basic Magnetic Catalyst Solvent-free, 80°C High to Excellent Yields [9]

| This compound | Ethyl Cyanoacetate / Malononitrile | Piperidine/Ammonium Acetate (Projected) | Mild Heat | Projected High Yield | N/A |

Wittig Reaction

The Wittig reaction is a highly versatile method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[11] The reaction rate is sensitive to the electronic properties of the aldehyde; electron-withdrawing groups accelerate the reaction by making the carbonyl carbon more electrophilic and thus more receptive to attack by the nucleophilic ylide.[6]

Causality of Performance: The initial step is the nucleophilic attack of the ylide on the carbonyl carbon.[12] Therefore, aldehydes with EWGs show significantly higher reaction rates. The 3-[(3-methylbenzyl)oxy] group, being weakly withdrawing, is predicted to enhance the reaction rate relative to unsubstituted benzaldehyde.

Table 3: Comparative Relative Rates in the Wittig Reaction

Benzaldehyde Derivative Substituent (Position) Substituent Effect Relative Rate Constant (k/k₀) Reference
p-Methoxybenzaldehyde p-OCH₃ Strong EDG < 0.45 (inferred) [6]
p-Methylbenzaldehyde p-CH₃ Weak EDG 0.45 [6]
Benzaldehyde H Neutral 1.00 [6]
This compound m-OCH₂Ar Weak EWG (Inductive) > 1.00 (Projected) N/A
p-Chlorobenzaldehyde p-Cl EWG 2.75 [6]
m-Nitrobenzaldehyde m-NO₂ Strong EWG 10.5 [6]

| p-Nitrobenzaldehyde | p-NO₂ | Strong EWG | 14.7 |[6] |

Visualizing Reaction Dynamics and Workflow

To better illustrate the concepts discussed, the following diagrams visualize the reaction mechanism, a standard experimental workflow, and the logical relationship of substrate reactivity.

Claisen_Schmidt_Mechanism Claisen-Schmidt Reaction Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Ketone Ketone (R-CH2COR') Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Aldehyde Aldehyde (Ar-CHO) Base Base (OH⁻) Enolate_ref Enolate H2O_1 H₂O Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide H2O_2 H₂O Alkoxide_ref Alkoxide Enolate_ref->Aldehyde Attack Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide_ref->Aldol Protonation Final_Product α,β-Unsaturated Ketone (Chalcone) Aldol_ref Aldol Adduct Base_regen Base (OH⁻) Aldol_ref->Final_Product -H₂O (Heat) H2O_3 H₂O

Caption: Base-catalyzed Claisen-Schmidt mechanism.

Experimental_Workflow Experimental Workflow for Chalcone Synthesis A 1. Reagent Preparation (Aldehyde, Ketone, Solvent, Catalyst) B 2. Reaction Setup (Combine reagents, stir at RT or heat) A->B Combine C 3. Monitor Progress (Using Thin Layer Chromatography - TLC) B->C During reaction D 4. Product Isolation (Precipitate in ice water, vacuum filtration) C->D Upon completion E 5. Purification (Recrystallization from a suitable solvent, e.g., ethanol) D->E Crude product F 6. Product Characterization (Melting Point, NMR, IR Spectroscopy) E->F Pure product

Caption: Generalized workflow for chalcone synthesis.

Reactivity_Comparison Logical Reactivity Comparison in Condensation Reactions Reactivity Reactivity (Rate/Yield) EWG Strong EWG (e.g., 3-Nitrobenzaldehyde) Reactivity->EWG Highest Weak_EWG Weak EWG (Inductive) (e.g., this compound) Reactivity->Weak_EWG High Neutral Neutral (e.g., Benzaldehyde) Reactivity->Neutral Moderate EDG EDG (e.g., 4-Methoxybenzaldehyde) Reactivity->EDG Lowest

Caption: Reactivity trends of substituted benzaldehydes.

Self-Validating Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-phenyl-3-(3-((3-methylbenzyl)oxy)phenyl)prop-2-en-1-one, the chalcone derived from this compound and acetophenone. It is designed to be self-validating through clear checkpoints and characterization steps.

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH) pellets

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, stir bar

  • Buchner funnel, filter paper, vacuum flask

Procedure:

  • Catalyst Preparation: In a 100 mL beaker, prepare a 5 M aqueous solution of NaOH. Safety Note: NaOH is corrosive. Handle with appropriate personal protective equipment (PPE).

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 10 mmol, 1 eq) and acetophenone (10 mmol, 1 eq).

  • Solvent Addition: Add 40 mL of 95% ethanol to the flask and stir at room temperature until all solids have dissolved.

  • Initiation of Condensation: Slowly add 5 mL of the 5 M NaOH solution to the stirred mixture. A color change and/or the formation of a precipitate should be observed within 30 minutes, indicating the reaction is proceeding.

  • Reaction: Continue to stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The disappearance of the starting aldehyde spot validates reaction progression.

  • Isolation of Crude Product: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water in a beaker. Stir vigorously for 15 minutes to ensure complete precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[13] Wash the solid cake with three 50 mL portions of cold deionized water to remove residual NaOH and other water-soluble impurities. Continue to pull air through the funnel for 20 minutes to partially dry the solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot 95% ethanol.[1][13] Dissolve the solid in the boiling solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

  • Validation: Confirm the product's identity and purity by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra. The presence of characteristic peaks for the α,β-unsaturated ketone system and the absence of aldehyde proton signals (~9-10 ppm) will validate the success of the synthesis.

Conclusion

This compound is a versatile and effective substrate for a range of fundamental condensation reactions. Its performance is dictated by the weak electron-withdrawing inductive effect of its meta-substituent, which moderately enhances the electrophilicity of the carbonyl carbon. This positions it as a more reactive alternative than unsubstituted benzaldehyde or derivatives with electron-donating groups, while being less reactive than those with powerful electron-withdrawing groups. This predictable reactivity allows for the rational design of reaction conditions to achieve high yields in Claisen-Schmidt, Knoevenagel, and Wittig reactions, making it a valuable building block for the synthesis of complex organic molecules in pharmaceutical and materials science research.

References

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). Retrieved from [Link]

  • Google Patents. (2009). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • MySkinRecipes. (n.d.). 3-((3-Methoxybenzyl)Oxy)Benzaldehyde. Retrieved from [Link]

  • YouTube. (2024). CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j).... Retrieved from [Link]

  • Pearson+. (2023). There are other condensation reactions similar to the aldol and C.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • Journal of the American Chemical Society. (1955). Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • Journal of the American Chemical Society. (1995). Superacid-Catalyzed Condensation of Benzaldehyde with Benzene. Retrieved from [Link]

  • YouTube. (2022). The Wittig Reaction. Retrieved from [Link]

  • MDPI. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes. Retrieved from [Link]

  • SATHEE. (n.d.). Aldol Condensation. Retrieved from [Link]

  • Taylor & Francis Online. (2020). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... Retrieved from [Link]

  • AIP Publishing. (2021). Study of the Condensation Reaction of Aldehydes with Amides and New Ways of their Application. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 9: Aldol Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • PubMed Central. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Pearson+. (n.d.). There are other condensation reactions similar to the aldol and C.... Retrieved from [Link]

  • Scribd. (n.d.). Named Reactions: 6.1. Aldol Condensation. Retrieved from [Link]

  • Arkivoc. (2007). o-Acylbenzaldehydes in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

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Probing the Selectivity of 3-[(3-Methylbenzyl)oxy]benzaldehyde: A Comparative Guide to Enzymatic Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its biological interactions. A critical aspect of this characterization is the assessment of its enzymatic cross-reactivity. This guide provides a comprehensive framework for conducting such studies, using the novel compound 3-[(3-Methylbenzyl)oxy]benzaldehyde as a case study. We will explore the rationale behind experimental design, present detailed protocols for enzymatic assays, and interpret comparative data to build a selectivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the specificity of their compounds.

The Imperative of Selectivity in Drug Development

The therapeutic efficacy of a drug is intrinsically linked to its specificity for its intended biological target. Off-target interactions can lead to a myriad of undesirable outcomes, ranging from reduced potency to severe adverse effects. Benzaldehyde derivatives are a class of compounds with diverse biological activities, known to interact with a range of enzymes, including aldehyde dehydrogenases (ALDH) and monoamine oxidases (MAO).[1][2] Therefore, a thorough investigation of the selectivity of a new benzaldehyde-based compound is not merely a perfunctory step but a cornerstone of its preclinical evaluation.

This guide will walk through a hypothetical cross-reactivity study of this compound. We will postulate its primary inhibitory activity against Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in various pathologies, and then proceed to assess its potential for off-target inhibition of other enzymes.

Experimental Design: A Multi-faceted Approach

A robust cross-reactivity study necessitates a carefully selected panel of enzymes and a standardized methodology for comparing inhibitory activities. Our investigation into this compound will employ a panel comprising its hypothetical primary target and two distinct enzyme classes known to interact with similar chemical scaffolds.

Enzyme Panel:

  • Primary Target: Aldehyde Dehydrogenase 1A1 (ALDH1A1)

  • Cross-Reactivity Targets:

    • Monoamine Oxidase A (MAO-A)

    • Monoamine Oxidase B (MAO-B)

    • Cytochrome P450 3A4 (CYP3A4)

Comparator Compounds:

To contextualize the inhibitory potential of our lead compound, established inhibitors for each enzyme will be used as positive controls.

  • NCT-501: A known selective ALDH1A1 inhibitor.

  • Clorgyline: A selective MAO-A inhibitor.

  • Selegiline: A selective MAO-B inhibitor.

  • Ketoconazole: A potent CYP3A4 inhibitor.

The core metric for quantifying inhibitory potency will be the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[3]

Visualizing the Workflow

The overall experimental workflow for this cross-reactivity study is depicted in the following diagram:

G cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis cluster_comparison Comparative Analysis Compound_Prep Prepare Stock Solutions (this compound & Comparators) Assay_Plate Prepare 96-well Assay Plates (Enzyme, Buffer, Inhibitor Dilutions) Compound_Prep->Assay_Plate Enzyme_Prep Prepare Enzyme Solutions (ALDH1A1, MAO-A, MAO-B, CYP3A4) Enzyme_Prep->Assay_Plate Substrate_Prep Prepare Substrate & Cofactor Solutions Initiate_Reaction Initiate Reaction (Add Substrate/Cofactor) Substrate_Prep->Initiate_Reaction Assay_Plate->Initiate_Reaction Monitor_Kinetics Monitor Reaction Kinetics (Spectrophotometry/Fluorometry) Initiate_Reaction->Monitor_Kinetics Calculate_Rates Calculate Initial Reaction Rates Monitor_Kinetics->Calculate_Rates Dose_Response Generate Dose-Response Curves Calculate_Rates->Dose_Response IC50_Determination Determine IC50 Values Dose_Response->IC50_Determination Compare_IC50 Compare IC50 Values (Across Enzymes) IC50_Determination->Compare_IC50 Selectivity_Index Calculate Selectivity Index Compare_IC50->Selectivity_Index

Caption: Experimental workflow for enzymatic cross-reactivity screening.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and adhering to best practices in enzyme kinetics.[4][5] For all assays, it is crucial to maintain a constant temperature and pH, as slight variations can significantly impact enzyme activity.[5]

General Reagents and Instrumentation
  • Buffer Components: All buffer components should be of high purity.

  • Enzymes: Recombinant human enzymes should be used for consistency.

  • Substrates and Cofactors: Sourced from reputable suppliers.

  • Instrumentation: A microplate reader capable of absorbance and fluorescence measurements.

Protocol 1: ALDH1A1 Inhibition Assay

This assay measures the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM sodium pyrophosphate, pH 8.0, 0.1 mg/mL BSA.

  • ALDH1A1 Enzyme: Final concentration of 5 nM.

  • Substrate: Benzaldehyde, final concentration of 10 µM.

  • Cofactor: NAD+, final concentration of 200 µM.

  • Test Compound: this compound, serially diluted.

  • Positive Control: NCT-501, serially diluted.

Procedure:

  • Add 50 µL of assay buffer to each well of a 96-well UV-transparent plate.

  • Add 10 µL of the test compound or positive control at various concentrations. For the negative control, add 10 µL of the vehicle (e.g., DMSO).

  • Add 20 µL of the ALDH1A1 enzyme solution.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of a pre-mixed substrate and cofactor solution.

  • Immediately measure the absorbance at 340 nm every 30 seconds for 15 minutes.

  • Calculate the initial reaction rates from the linear portion of the kinetic curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[6]

Protocol 2: MAO-A and MAO-B Inhibition Assay

This is a coupled enzyme assay that measures the hydrogen peroxide produced by MAO activity. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • MAO-A/MAO-B Enzyme: Final concentration of 2 µg/mL.

  • Substrate: p-Tyramine for MAO-A, benzylamine for MAO-B; final concentration of 10 µM.

  • HRP: Final concentration of 1 unit/mL.

  • Fluorogenic Substrate: Amplex Red, final concentration of 50 µM.

  • Test Compound: this compound, serially diluted.

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B), serially diluted.

Procedure:

  • Add 50 µL of assay buffer to each well of a 96-well black plate.

  • Add 10 µL of the test compound or positive control at various concentrations.

  • Add 20 µL of the respective MAO enzyme solution.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of a pre-mixed solution containing the substrate, HRP, and Amplex Red.

  • Measure the fluorescence (excitation 530-560 nm, emission 590 nm) every minute for 20 minutes.

  • Determine the initial reaction rates.

  • Calculate the IC50 values as described for the ALDH1A1 assay.

Protocol 3: CYP3A4 Inhibition Assay

This assay utilizes a fluorogenic substrate that is metabolized by CYP3A4 to a fluorescent product.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • CYP3A4 Enzyme: Final concentration of 5 nM.

  • Fluorogenic Substrate: 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC), final concentration of 5 µM.

  • Cofactor: NADPH, final concentration of 100 µM.

  • Test Compound: this compound, serially diluted.

  • Positive Control: Ketoconazole, serially diluted.

Procedure:

  • Add 50 µL of assay buffer to each well of a 96-well black plate.

  • Add 10 µL of the test compound or positive control at various concentrations.

  • Add 20 µL of the CYP3A4 enzyme and BFC substrate solution.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the NADPH solution.

  • Measure the fluorescence (excitation 405 nm, emission 530 nm) every minute for 30 minutes.

  • Determine the initial reaction rates.

  • Calculate the IC50 values.

Data Presentation and Interpretation

The results of the enzymatic assays should be compiled into a clear and concise table to facilitate comparison.

Table 1: Comparative Inhibitory Activity of this compound and Control Compounds

CompoundALDH1A1 IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)CYP3A4 IC50 (µM)
This compound 0.5 ± 0.07 > 100 75 ± 5.2 45 ± 3.1
NCT-5010.05 ± 0.01> 100> 100> 100
Clorgyline> 1000.01 ± 0.0025.2 ± 0.4> 100
Selegiline> 1008.5 ± 0.60.02 ± 0.003> 100
Ketoconazole> 100> 100> 1000.1 ± 0.02

Data are presented as mean ± standard deviation from three independent experiments.

To quantify this selectivity, we can calculate the Selectivity Index (SI), which is the ratio of the IC50 for the off-target enzyme to the IC50 for the primary target.

Selectivity Index (SI) = IC50 (Off-Target) / IC50 (Primary Target)

A higher SI value indicates greater selectivity.

Table 2: Selectivity Indices for this compound

Off-Target EnzymeSelectivity Index (vs. ALDH1A1)
MAO-A> 200
MAO-B150
CYP3A490
Visualizing Selectivity

The concept of selective versus non-selective inhibition can be illustrated with the following diagram:

G cluster_selective Selective Inhibition cluster_nonselective Non-Selective Inhibition Inhibitor_S Selective Inhibitor Target_A Target A Inhibitor_S->Target_A High Affinity Target_B Target B Inhibitor_S->Target_B Low Affinity Target_C Target C Inhibitor_S->Target_C Low Affinity Inhibitor_NS Non-Selective Inhibitor Target_D Target D Inhibitor_NS->Target_D High Affinity Target_E Target E Inhibitor_NS->Target_E High Affinity Target_F Target F Inhibitor_NS->Target_F High Affinity

Caption: Conceptual diagram of selective vs. non-selective enzyme inhibition.

Conclusion

This guide has outlined a systematic approach to evaluating the enzymatic cross-reactivity of a novel compound, this compound. By employing a panel of relevant enzymes, standardized protocols, and appropriate comparator compounds, we can generate a robust dataset to assess the selectivity profile of a potential drug candidate. The hypothetical results presented here illustrate a favorable outcome, with potent and selective inhibition of the primary target, ALDH1A1. This type of in-depth analysis is indispensable for making informed decisions in the drug discovery pipeline and for mitigating the risk of off-target effects in subsequent stages of development.

References

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. In Assay Guidance Manual. Available at: [Link]

  • Grimm, S. W., & Jedderlund, J. (2021). Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies. Methods in Molecular Biology, 2349, 21-36. Available at: [Link]

  • Walsky, R. L., & Obach, R. S. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Drug Metabolism and Disposition, 44(12), 1863-1869. Available at: [Link]

  • George, T., Kaul, C. L., Grewal, R. S., & Mehta, D. V. (1972). Antihypertensive and monoamine oxidase inhibitory activity of some azacycloalkyl-substituted benzaldehyde hydrazone derivatives. Journal of Medicinal Chemistry, 15(1), 95-97. Available at: [Link]

  • Pohl, M., Lingen, B., & Müller, M. (2011). Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. Biotechnology Research International, 2011, 478925. Available at: [Link]

  • Koppaka, V., Thompson, D. C., & Chen, Y. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological Reviews, 64(3), 520-539. Available at: [Link]

  • Williams, C. H., Lawson, J., & Tipton, K. F. (1992). Inhibition and inactivation of monoamine oxidase by 3-amino-1-phenyl-prop-1-enes. Biochimica et Biophysica Acta, 1118(2), 111-116. Available at: [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6743-6749. Available at: [Link]

  • Al-Zain, A., & Al-Ghamdi, S. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Molecules, 26(16), 4983. Available at: [Link]

  • Biology Discussion. Top 5 Methods Devised for Enzyme Kinetics Measurement. Available at: [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565. Available at: [Link]

  • Koppaka, V., Thompson, D. C., Chen, Y., Ellermann, M., Nicolaou, K. C., Juvonen, R. O., ... & Vasiliou, V. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological reviews, 64(3), 520-539. Available at: [Link]

  • Ayhan, P., & Demir, A. S. (2011). Benzaldehyde Lyase-Catalyzed Enantioselective Carboligation of Aromatic Aldehydes with Mono- and Dimethoxy Acetaldehyde. Organic Letters, 13(10), 2568-2571. Available at: [Link]

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  • Creative Bioarray. (2022). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[(3-Methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and fine chemical synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 3-[(3-Methylbenzyl)oxy]benzaldehyde, a versatile intermediate used in the synthesis of bioactive molecules and fragrances.[1] As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to handle and dispose of this compound, ensuring the safety of your personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for analogous chemical structures, providing a robust framework in the absence of a dedicated Safety Data Sheet (SDS) for this specific compound.

Understanding the Hazard Profile: A Logic-Driven Approach

Key Hazard Considerations:

  • Skin and Eye Irritation: Aromatic aldehydes are known to cause skin and eye irritation.[2][3] For instance, 3-Methoxybenzaldehyde and 5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde are classified as skin and eye irritants.[2][3] Therefore, it is prudent to handle this compound as a potential irritant.

  • Respiratory Tract Irritation: Inhalation of vapors or dust from aldehydes can lead to respiratory irritation.[2][3]

  • Harmful if Swallowed or Inhaled: Some related benzaldehyde derivatives, such as 3-Phenoxybenzaldehyde, are categorized as harmful if swallowed and fatal if inhaled.[4][5] Given this, oral and inhalation exposure routes must be strictly controlled.

  • Environmental Hazards: While specific data for this compound is lacking, related compounds like benzaldehyde and dibenzyl ether are noted as being toxic to aquatic life with long-lasting effects.[6] Therefore, release into the environment must be avoided.[2][3][6][7]

The following table summarizes the hazard information gathered from analogous compounds:

Hazard Classification3-Methoxybenzaldehyde[2]3-Phenoxybenzaldehyde[4][5]Benzaldehyde5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde[3]Dibenzyl ether[6]
Skin Irritation YesNo dataYesYesYes
Eye Irritation YesNo dataYesYesYes
Respiratory Irritation YesPossibleYesYesYes
Acute Oral Toxicity Not ClassifiedHarmfulHarmfulHarmfulMay be harmful
Acute Inhalation Toxicity Not ClassifiedFatalHarmfulNo dataMay be harmful
Aquatic Hazard Not ClassifiedNoToxicNo dataToxic

Procedural Workflow for Disposal

The proper disposal of this compound is a multi-step process that begins with the initial handling of the chemical and concludes with its final removal by a licensed waste disposal service. This workflow is designed to minimize risk at every stage.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase cluster_final Final Disposition A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Prepare a Designated Waste Collection Area A->B Ensure Safety First C Step 3: Segregate and Collect Chemical Waste B->C Ready for Collection D Step 4: Label Hazardous Waste Container C->D Proper Identification E Step 5: Store Waste Container in a Secure Location D->E Safe Interim Storage F Step 6: Arrange for Professional Waste Disposal E->F Handover to Experts

Figure 1. A step-by-step workflow for the safe disposal of this compound.

Step-by-Step Methodologies

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical, it is imperative to wear appropriate PPE to mitigate the risk of exposure.

  • Hand Protection: Wear suitable chemical-resistant gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices.[3]

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.[3]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[5]

Step 2: Prepare a Designated Waste Collection Area

Designate a specific area within the laboratory for the collection of chemical waste. This area should be:

  • Well-ventilated.

  • Away from ignition sources.[7]

  • Clearly marked as a hazardous waste accumulation point.

Step 3: Segregate and Collect Chemical Waste

Proper segregation is crucial to prevent dangerous reactions.

  • Pure Compound and Concentrated Solutions: Collect surplus or non-recyclable this compound in a dedicated, properly labeled, and sealable container.[8] Do not mix it with other waste streams.[8]

  • Contaminated Materials: Items such as absorbent pads, gloves, and weighing paper that are contaminated with the chemical should be collected in a separate, clearly labeled container for solid hazardous waste.[6]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent.[9] The rinsate must be collected as hazardous waste.[9][10] After rinsing, the container can be disposed of as regular waste, ensuring the label is completely removed or defaced.[10]

Step 4: Label Hazardous Waste Container

Proper labeling is a legal requirement and essential for safe handling. The label must include:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "this compound". Avoid abbreviations.[9]

  • The primary hazards (e.g., "Irritant," "Harmful").

  • The date of accumulation.

  • Your name and laboratory contact information.

Step 5: Store Waste Container in a Secure Location

Store the sealed and labeled waste container in the designated hazardous waste accumulation area.

  • Keep the container tightly closed.[2][4]

  • Store in a well-ventilated place.[2][4]

  • Ensure secondary containment is used for liquid waste to prevent spills.[11]

Step 6: Arrange for Professional Waste Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[6][8] This is the only acceptable final disposal method.[4]

Spill Management: A Critical Response Protocol

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Clean Clean the Spill Area Collect->Clean Dispose Dispose of Waste as Hazardous Material Clean->Dispose

Sources

Navigating the Safe Handling of 3-[(3-Methylbenzyl)oxy]benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: Insights from Analogs

The hazard profile of 3-[(3-Methylbenzyl)oxy]benzaldehyde can be inferred from related benzaldehyde compounds. These analogs are classified as having potential health hazards including acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Therefore, it is crucial to handle this compound with the assumption that it possesses a similar toxicological profile.

Key Potential Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[3]

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Can cause serious eye irritation.[2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may warrant additional measures.

Body PartRequired PPERationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[1][3]Protects against accidental splashes that can cause serious eye irritation.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and changed immediately if contaminated.[1][3]Prevents skin contact which can lead to irritation.
Body A laboratory coat must be worn and fully fastened.Protects skin and personal clothing from contamination.
Feet Closed-toe shoes must be worn at all times in the laboratory.Protects feet from spills and falling objects.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[2][3] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling vapors that can cause respiratory tract irritation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk and ensures procedural consistency.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Keep the container tightly closed when not in use.[1][2]

Handling and Use

The following workflow diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in a Chemical Fume Hood prep_ppe->prep_fumehood Ensure proper ventilation prep_gather Gather Materials prep_fumehood->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste Segregate waste streams cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

  • Handling:

    • Carefully weigh the required amount of this compound. Avoid creating dust.

    • Transfer the compound to the reaction vessel within the fume hood.

    • Conduct the experimental procedure, maintaining awareness of the reaction's progress.

  • Cleanup:

    • Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

    • Dispose of all chemical waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.[5][6]

    • Remove PPE in the correct order to avoid cross-contamination.

    • Thoroughly wash hands with soap and water after handling is complete.[2][3]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][7]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Spill Response:

For a minor spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[5] For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not pour down the drain.[5]

  • Contaminated Materials: Any items such as gloves, paper towels, and pipette tips that are contaminated with the compound should be disposed of as hazardous solid waste.

Follow all local, state, and federal regulations for the disposal of chemical waste.[8]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to innovation and discovery.

References

  • Carl ROTH. (2020-01-30). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020-01-15). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Retrieved from [Link]

  • ATSDR - CDC. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal. Retrieved from [Link]

  • VelocityEHS. (2016-06-22). Formaldehyde Safety Tips & Health Hazards from the SDS. Retrieved from [Link]

  • Providence College. Chemical Standard Operating Procedure for Formaldehyde GHS hazards: Skin corrosion (Category 1B). Retrieved from [Link]

  • Haws Co. REPOST: Nine Safety Tips for Working with Formaldehyde. Retrieved from [Link]

  • Yale Environmental Health & Safety. of personal protective equipment and attire in laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-Methylbenzyl)oxy]benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.